Isoastragaloside IV
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-[(2S,5R)-5-[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-5-methyloxolan-2-yl]propan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H68O14/c1-35(2)24(53-33-29(49)26(46)21(45)17-51-33)9-11-41-18-40(41)13-12-37(5)32(20(44)15-38(37,6)23(40)14-19(43)31(35)41)39(7)10-8-25(54-39)36(3,4)55-34-30(50)28(48)27(47)22(16-42)52-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSYPWFHLFBMMP-BQAOMNQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C)O)OC8C(C(C(CO8)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H68O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isoastragaloside IV: A Deep Dive into its Neuroprotective Mechanisms of Action
FOR IMMEDIATE RELEASE
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
[City, State] – [Date] – Isoastragaloside IV (AS-IV), a primary active saponin isolated from Astragalus membranaceus, is emerging as a potent neuroprotective agent with multifaceted mechanisms of action. This technical guide synthesizes current research to provide an in-depth understanding of how AS-IV exerts its effects on neuronal survival and function, offering valuable insights for the development of novel therapeutics for neurodegenerative diseases and acute brain injury.
Core Neuroprotective Mechanisms
This compound's neuroprotective effects are primarily attributed to its potent anti-apoptotic, anti-oxidative, and anti-inflammatory properties. It modulates a complex network of signaling pathways to mitigate neuronal damage and promote cell survival in various pathological conditions, including cerebral ischemia-reperfusion injury, traumatic brain injury, and neurodegenerative models like Parkinson's and Alzheimer's disease.
Anti-Apoptotic Effects
AS-IV has been demonstrated to inhibit neuronal apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It achieves this by:
-
Modulating Bcl-2 family proteins: AS-IV treatment upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby stabilizing the mitochondrial membrane and preventing the release of cytochrome c.[1][2][3]
-
Inhibiting caspase activation: By preventing the release of cytochrome c, AS-IV subsequently inhibits the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3][4][5]
-
Regulating the Fas/FasL pathway: AS-IV can suppress the expression of Fas and FasL, key components of the death receptor pathway, thus inhibiting the activation of caspase-8.[5]
-
Activating pro-survival signaling: AS-IV promotes the activation of the PI3K/Akt signaling pathway, which in turn phosphorylates and inactivates pro-apoptotic factors and enhances the expression of survival genes.[1][6]
Attenuation of Oxidative Stress
Oxidative stress is a major contributor to neuronal damage in various neurological disorders. AS-IV effectively counteracts oxidative stress by:
-
Scavenging Reactive Oxygen Species (ROS): AS-IV treatment has been shown to significantly reduce the production of intracellular ROS in neurons exposed to oxidative insults like hydrogen peroxide (H₂O₂) or ischemia-reperfusion.[1][2][7]
-
Enhancing endogenous antioxidant defenses: AS-IV upregulates the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), through the activation of the Nrf2/HO-1 signaling pathway.[8][9][10]
-
Reducing lipid peroxidation: By mitigating oxidative stress, AS-IV decreases the levels of malondialdehyde (MDA), a marker of lipid peroxidation and cell membrane damage.[9][11][12]
Anti-Inflammatory Actions
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, plays a critical role in the progression of neurodegenerative diseases. AS-IV mitigates neuroinflammation by:
-
Inhibiting microglial activation: AS-IV can suppress the activation of microglia, thereby reducing the production and release of pro-inflammatory mediators.[7][13]
-
Downregulating pro-inflammatory cytokines: Treatment with AS-IV leads to a significant reduction in the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[13][14][15]
-
Suppressing inflammatory signaling pathways: AS-IV inhibits the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response, by preventing the phosphorylation and degradation of its inhibitor, IκB.[1][7][13] It also modulates the PERK-eIF2α-ATF4 signaling pathway to alleviate endoplasmic reticulum stress-related neuroinflammation.[14]
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Astragaloside IV attenuates the H2O2-induced apoptosis of neuronal cells by inhibiting α-synuclein expression via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragaloside IV Alleviates Brain Injury Induced by Hypoxia via the Calpain-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV protects new born rats from anesthesia-induced apoptosis in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV alleviates ischemia reperfusion-induced apoptosis by inhibiting the activation of key factors in death receptor pathway and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragaloside IV plays a neuroprotective role by promoting PPARγ in cerebral ischemia-reperfusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV ameliorates motor deficits and dopaminergic neuron degeneration via inhibiting neuroinflammation and oxidative stress in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astragaloside IV alleviates stroke-triggered early brain injury by modulating neuroinflammation and ferroptosis via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles and Mechanisms of Astragaloside IV in Combating Neuronal Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Astragaloside IV supplementation attenuates cognitive impairment by inhibiting neuroinflammation and oxidative stress in type 2 diabetic mice [frontiersin.org]
- 11. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astragaloside IV supplementation attenuates cognitive impairment by inhibiting neuroinflammation and oxidative stress in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astragaloside IV attenuates neuroinflammation and ameliorates cognitive impairment in Alzheimer’s disease via inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astragaloside IV ameliorated neuroinflammation and improved neurological functions in mice exposed to traumatic brain injury by modulating the PERK-eIF2α-ATF4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. greenmedinfo.com [greenmedinfo.com]
Isoastragaloside IV: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastragaloside IV is a prominent cycloartane-type triterpenoid saponin that has garnered significant attention in the scientific community for its diverse pharmacological activities. This guide provides an in-depth overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its extraction and quantification, and a summary of its known signaling pathways.
Discovery and Natural Sources
The initial isolation and characterization of several key saponins from the roots of Astragalus membranaceus (Fisch.) Bge., a fundamental herb in traditional Chinese medicine, were extensively documented in a series of papers published in 1983 by Isao Kitagawa and his colleagues.[1][2][3][4] Their work laid the foundation for understanding the chemical constituents of Astragali Radix, including the compound that would come to be known as this compound.
This compound is primarily found in various species of the Astragalus genus, which encompasses over 2,000 species worldwide.[1] The most notable sources are the roots of Astragalus membranaceus and Astragalus mongholicus.[5] The concentration of this compound can vary depending on the plant part, species, age, and cultivation conditions.[6]
Table 1: Concentration of this compound in Various Astragalus Samples
| Plant Species | Plant Part | Cultivation/Harvest Time | Extraction Method | This compound Concentration (µg/g or mg/g) | Reference |
| Astragalus membranaceus | Root | 2 years, harvested July 8th | Not specified | 199 µg/g | [7] |
| Astragalus membranaceus | Root | 3 years | Not specified | Lower than 2-year-old plants | [7] |
| Astragalus membranaceus | Sliced Specimens | Not specified | The Pharmacopoeia of China method | 2.40 mg/g | [5] |
| Astragalus membranaceus | Sliced Specimens | Not specified | Hong Kong Chinese Materia Medica Standards method | 0.81 mg/g | [5] |
| Astragalus membranaceus | Root Powder | Not specified | Boiled water extraction | Higher than methanol ultrasonication | [8][9] |
| Astragalus membranaceus | Root Powder | Not specified | 70% Methanol ultrasonication | Lower than boiled water extraction | [8][9] |
| Radix Astragali | Granulates (Vendor 1) | Not specified | Ammonia-treatment | 536 ± 178 µg/g | [8][9] |
| Radix Astragali | Hydrophilic concentrates (Vendor 1) | Not specified | Not specified | 32 ± 7 µg/g | [8][9] |
Experimental Protocols
Accurate quantification and isolation of this compound are crucial for research and development. Below are detailed methodologies for its extraction and analysis.
Extraction of this compound from Radix Astragali
This protocol is based on a response surface methodology-optimized approach for enhanced yield.[10]
-
Sample Preparation: Finely pulverize dried Radix Astragali roots.
-
Soaking: Soak the powdered sample in 24% ammonia solution with a solid-liquid ratio of 1:10 (w/v) at 25 °C for 120 minutes.
-
Extraction: Stir the mixture at 25 °C for 52 minutes at 150 rpm.
-
Filtration: Filter the mixture to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude extract. This method has been shown to yield approximately 2.621 ± 0.019 mg/g of this compound.[10]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification of this compound in herbal extracts.[9][11][12][13][14][15]
-
Instrumentation: High-Performance Liquid Chromatography system with an Evaporative Light-Scattering Detector (ELSD) or UV detector.
-
Column: Zorbax Eclipse XDB C18 (4.6 mm x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-30 min: 20% to 58% A
-
30-31 min: 58% to 90% A
-
31-35 min: Hold at 90% A
-
36-37 min: 90% to 20% A
-
37-40 min: Hold at 20% A
-
-
Flow Rate: 1.6 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 10 µL.
-
Detection (ELSD): Evaporating temperature of 43°C, nebulizing gas (compressed air) pressure of 3.4 bar.
-
Detection (UV): 203 nm.
Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound.[10][16][17][18]
-
Instrumentation: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-2 min: 10% to 15% B
-
2-8 min: 15% to 40% B
-
8-10 min: 40% to 90% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 1 µL.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (m/z): Varies based on adduct, typically [M+Na]+ or [M+H]+.
-
Product Ions (m/z): Specific fragment ions for this compound.
-
Desolvation Temperature: 400°C.
-
Capillary Voltage: 3.0 kV.
-
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate some of the well-documented pathways.
Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway
This compound has been shown to inhibit inflammatory responses by blocking the Toll-like receptor 4 (TLR4) signaling pathway.[19][20] This inhibition leads to the downregulation of pro-inflammatory cytokines.
Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by this compound.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
This compound has been reported to modulate the PI3K/Akt/mTOR pathway, which is implicated in cell survival, proliferation, and apoptosis. Its effect can be either inhibitory or activatory depending on the cellular context.
Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by this compound.
Conclusion
This compound stands out as a promising natural compound with a well-documented presence in Astragalus species and a growing body of evidence supporting its therapeutic potential. The methodologies outlined in this guide provide a solid foundation for its extraction, quantification, and further investigation. Understanding its interactions with key signaling pathways will continue to be a vital area of research, paving the way for its potential application in the development of novel therapeutics.
References
- 1. altmedrev.com [altmedrev.com]
- 2. Saponin and Sapogenol. XXXIV. Chemical Constituents of Astragali Radix, the Root of Astragalus membranaceus BUNGE. (1). Cycloastragenol, the 9, 19-Cycloanostane-type Aglycone of Astragalosides, and the Artifact Aglycone Astragenol [jstage.jst.go.jp]
- 3. Saponin and Sapogenol. XXXV. Chemical Constituents of Astragali Radix, the Root of Astragalus membranaceus BUNGE. (2). Astragalosides I, II and IV, Acetylastragaloside I and Isoastragalosides I and II [jstage.jst.go.jp]
- 4. Saponin and Sapogenol. XXXVI. Chemical Constituents of Astragali Radix, the Root of Astragalus membranaceus BUNGE. (3). Astragalosides III, V, and VI [jstage.jst.go.jp]
- 5. Effects of Physical Properties and Processing Methods on Astragaloside IV and Flavonoids Content in Astragali radix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Determination of astragaloside IV in Radix astragali (Astragalus membranaceus var. monghulicus) using high-performance liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Study on extraction and HPLC method of astragaloside IV [journal11.magtechjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Profiling the Metabolism of Astragaloside IV by Ultra Performance Liquid Chromatography Coupled with Quadrupole/Time-of-Flight Mass Spectrometry | MDPI [mdpi.com]
- 19. Frontiers | Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice [frontiersin.org]
- 20. Astragaloside IV prevents acute myocardial infarction by inhibiting the TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoastragaloside IV: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoastragaloside IV is a cycloartane-type triterpenoid saponin isolated from the medicinal plant Astragalus membranaceus. As an isomer of the well-studied Astragaloside IV, it is gaining attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, quantification, and biological evaluation, primarily based on studies of its isomer, are presented. Furthermore, this guide elucidates the key signaling pathways modulated by this class of compounds, offering insights into its mechanisms of action.
Chemical Structure and Identification
This compound is a complex glycoside with a pentacyclic cycloartane aglycone core. Its chemical identity is defined by its specific stereochemistry and the arrangement of its sugar moieties.
-
Molecular Formula: C₄₁H₆₈O₁₄[1]
-
IUPAC Name: (2S,3R,4S,5S,6R)-2-[2-[(2S,5R)-5-[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]-5-methyloxolan-2-yl]propan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]
-
SMILES: C--INVALID-LINK--CO)O)O)O">C@HC(C)(C)[C@H]2CC[C@]3(--INVALID-LINK--C[C@H]4[C@]5([C@H]3CC[C@@]6([C@H]5CC--INVALID-LINK--CO)O)O)O">C@@(C)C(C)O)C)C)O)C[1]
-
2D Structure:
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. The following table summarizes the available data. It is important to note that some data, such as the melting point, are reported for its isomer, Astragaloside IV, and should be considered as an approximation.
| Property | Value | Source |
| Molecular Weight | 784.97 g/mol | [1] |
| Appearance | White to off-white solid | MedChemExpress |
| Melting Point | 295-296 °C (for Astragaloside IV) | ChemicalBook |
| Solubility | - DMSO: ≥ 50 mg/mL- Dimethyl formamide: ~20 mg/mL- Methanol: Soluble- Ethanol: Soluble- Water: Sparingly soluble | [2] |
| logP (computed) | 1.3 | [1] |
Biological Activities and Quantitative Data
While specific quantitative bioactivity data for this compound is limited, studies on its isomer, Astragaloside IV, have revealed a broad spectrum of pharmacological effects. The following table presents some of the available quantitative data for Astragaloside IV, which may serve as a reference for the potential activities of this compound.
| Biological Target/Activity | Test System | Value | Source |
| Acetylcholinesterase Inhibition | TLC-bioautography assay | IC₅₀: 4.0 μM | [3] |
| Cytotoxicity on NK-92MI cells | Flow cytometry and LDH assay | Promotes cytotoxicity in a dose-dependent manner | [4] |
Experimental Protocols
The following protocols are based on established methods for the extraction, quantification, and biological evaluation of Astragaloside IV, the isomer of this compound. These can be adapted for research on this compound.
Extraction and Isolation from Astragalus membranaceus
This protocol describes a common method for extracting and isolating Astragalosides.
-
Extraction:
-
Powdered roots of Astragalus membranaceus are extracted with 70% ethanol by heating under reflux three times, each for 2 hours.
-
The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
-
Purification:
-
The crude extract is suspended in water and partitioned successively with n-butanol.
-
The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to obtain fractions enriched in Astragalosides.
-
Further purification is achieved by repeated column chromatography on silica gel and preparative HPLC to yield pure this compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the quantification of Astragaloside IV.
-
Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 35:65 (acetonitrile:water) can be employed.
-
Flow Rate: 1.0 mL/min.
-
Detector (ELSD): Drift tube temperature set to 100°C, and nebulizer gas (Nitrogen) flow rate at 1.5 L/min.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound.
In Vitro Cell-Based Assay: Inhibition of TGF-β1-induced Epithelial-Mesenchymal Transition (EMT)
This protocol describes an assay to evaluate the effect on EMT in human peritoneal mesothelial cells (HPMCs).
-
Cell Culture: HPMCs are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Induction of EMT: Cells are treated with TGF-β1 (e.g., 5 ng/mL) for 48 hours to induce EMT.
-
Treatment: Cells are co-treated with TGF-β1 and various concentrations of this compound.
-
Analysis:
-
Western Blotting: Analyze the expression of EMT markers such as E-cadherin (epithelial marker), N-cadherin, and Vimentin (mesenchymal markers).
-
Immunofluorescence: Visualize the cellular localization and expression of EMT markers.
-
Migration Assay: Assess the migratory capacity of the cells using a Transwell assay.
-
In Vivo Animal Study: Murine Model of Lung Cancer
This protocol provides a general framework for an in vivo study.
-
Animal Model: Use an established murine model of lung cancer, for example, by injecting Lewis lung carcinoma (LLC) cells into the tail vein of C57BL/6 mice.
-
Treatment: Administer this compound (e.g., 20, 40 mg/kg) intraperitoneally or orally daily for a specified period.
-
Evaluation:
-
Monitor tumor growth and metastasis by imaging or by counting metastatic nodules in the lungs at the end of the study.
-
Analyze relevant biomarkers in tumor tissues and serum by immunohistochemistry, Western blotting, or ELISA.
-
Assess animal well-being throughout the study.
-
Signaling Pathways and Mechanisms of Action
Studies on Astragaloside IV have revealed its modulatory effects on several key signaling pathways, providing insights into its potential therapeutic mechanisms. It is plausible that this compound shares similar mechanisms.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Astragaloside IV has been shown to activate AMPK, leading to downstream effects such as inhibition of lipid synthesis and promotion of mitochondrial function.[1][3][5]
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is critically involved in cellular processes like proliferation, differentiation, and fibrosis. Astragaloside IV has been demonstrated to inhibit this pathway, which contributes to its anti-fibrotic effects.[2][6]
Experimental Workflow: From Extraction to Bioactivity
The following diagram illustrates a typical workflow for the investigation of this compound.
Conclusion
This compound represents a promising natural product with a complex chemical structure and a wide range of potential biological activities. While much of the current knowledge is extrapolated from its well-studied isomer, Astragaloside IV, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the unique therapeutic potential of this compound. Further research is warranted to fully characterize its physicochemical properties, elucidate its specific biological activities with quantitative data, and delineate its precise mechanisms of action. The provided experimental protocols and pathway diagrams offer a starting point for such investigations.
References
- 1. Astragaloside IV attenuates free fatty acid-induced ER stress and lipid accumulation in hepatocytes via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside IV inhibits renal tubulointerstitial fibrosis by blocking TGF-β/Smad signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside IV inhibits lung cancer progression and metastasis by modulating macrophage polarization through AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of immune cell activators from Astragali Radix using a comprehensive two-dimensional NK-92MI cell membrane chromatography/C18 column/time-of-flight mass spectrometry system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV accelerates hematopoietic reconstruction by improving the AMPK/PGC1α-mediated mitochondrial function in hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Astragaloside IV Against the TGF-β1-Induced Epithelial-to-Mesenchymal Transition in Peritoneal Mesothelial Cells by Promoting Smad 7 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoastragaloside IV's Role in Modulating Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of Isoastragaloside IV (AS-IV), a primary active constituent of Astragalus membranaceus. AS-IV has demonstrated significant therapeutic potential across a spectrum of diseases by modulating key cellular signaling pathways. This document outlines the effects of AS-IV on these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Core Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by influencing a range of signaling cascades critical to cellular processes such as inflammation, apoptosis, autophagy, and cell proliferation. The primary pathways identified are the PI3K/Akt, MAPK, and NF-κB signaling pathways.
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Aberrant activation of this pathway is implicated in various pathologies, including cancer and fibrosis.
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1] In a rat model of liver cirrhosis, AS-IV significantly reduced the phosphorylation levels of PI3K, Akt, and mTOR, thereby mitigating the progression of liver fibrosis.[1] This inhibitory effect helps to reduce the proliferation of hepatic stellate cells and the secretion of collagens.[1] Furthermore, AS-IV has been identified as a potential novel AKT inhibitor for attenuating ulcerative colitis by improving the intestinal epithelial barrier.[2] In the context of angiogenesis, AS-IV has been found to stimulate the accumulation of hypoxia-inducible factor-1α (HIF-1α) through the PI3K/Akt pathway in human umbilical vein endothelial cells (HUVECs) under hypoxic conditions.[3]
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.
This compound has been demonstrated to inhibit the MAPK pathway in various disease models. In diabetic nephropathy, AS-IV was found to suppress the phosphorylation of ERK, p38, and JNK, which was mediated by the inhibition of Protein Kinase C (PKC) beta and NADPH Oxidase 4 (NOX4).[4][5] This action leads to a reduction in oxidative stress and inflammation.[4][5] Additionally, AS-IV has been shown to block the MAPK/ERK signaling pathway in glioma cells, thereby inhibiting their proliferation, migration, and invasion.[6] In the context of atherosclerosis and hepatic steatosis, AS-IV attenuated inflammation by inhibiting the phosphorylation of JNK, ERK1/2, and p38 in LDLR−/− mice.[7]
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating immune and inflammatory responses.[8] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[8] Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8]
This compound has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB pathway.[8] It suppresses the activation of NF-κB, thereby reducing the production of inflammatory cytokines.[5][7] In a model of renal ischemia-reperfusion injury, AS-IV was found to suppress the NF-κB (p65)/Hif-1α pathway in M1 macrophages, promoting their differentiation into the anti-inflammatory M2 phenotype.[9] Conversely, in hepatic stellate cells, AS-IV was shown to activate the NF-κB pathway, leading to cellular senescence and apoptosis, which can be beneficial in preventing liver fibrosis.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various experimental models.
Table 1: In Vivo Efficacy of this compound
| Disease Model | Species | Dosage | Duration | Key Findings | Reference |
| Diabetic Nephropathy | Rat | 20, 40, 80 mg/kg | 13 weeks | Significantly improved blood glucose and lipid profiles, enhanced glomerular filtration rate, and reduced kidney injury.[5] | [5] |
| Liver Cirrhosis | Rat | Not Specified | Not Specified | Reduced expression ratios of p-PI3K/PI3K, p-Akt/Akt, and p-mTOR/mTOR.[1] | [1] |
| Myocardial Infarction | Mouse | Not Specified | Not Specified | Rescued cardiac function and suppressed cardiac fibrosis and inflammation.[11] | [11] |
| Atherosclerosis | LDLR−/− Mice | 10 mg/kg | 12 weeks | Decreased serum lipids, reduced plaque area, and inhibited inflammation.[7] | [7] |
| Diabetic Peripheral Neuropathy | Rat | 60 mg/kg/day | 12 weeks | Reduced mechanical abnormal pain and improved nerve conduction velocity.[12] | [12] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Condition | Concentration | Duration | Key Findings | Reference |
| U251 (Glioma) | Proliferation | Dose-dependent | Not Specified | Inhibited proliferation, migration, and invasion.[6] | [6] |
| H9c2 (Cardiomyocytes) | HG/HF and hypoxia | Not Specified | Not Specified | Inhibited apoptosis.[11] | [11] |
| SH-SY5Y (Neuronal) | H₂O₂-induced apoptosis | 50, 100, 200 mg/l | 24 hours | Prevented apoptosis in a concentration-dependent manner.[13] | [13] |
| Human Degenerative Chondrocytes | IL-1β stimulation | Not Specified | Not Specified | Protected against chondrocyte apoptosis.[14] | [14] |
| HSC-T6 (Hepatic Stellate) | PDGF-BB activation | 20, 40 µg/ml | 48 hours | Suppressed activation and promoted senescence and apoptosis.[10] | [10] |
Detailed Experimental Protocols
This section provides an overview of common methodologies used in the cited research to investigate the effects of this compound.
-
Objective: To determine the protein expression levels of key signaling molecules (e.g., p-Akt, p-ERK, NF-κB p65).
-
Methodology:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Objective: To measure the mRNA expression levels of target genes.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent.[15]
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: The cDNA is amplified using specific primers for the target genes and a SYBR Green PCR master mix on a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
-
Objective: To assess the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density.[14]
-
Treatment: Cells are treated with different concentrations of AS-IV for a specified duration.
-
CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours at 37°C.[14]
-
Absorbance Measurement: The optical density is measured at 450 nm using a microplate reader.[14]
-
Data Analysis: Cell viability is expressed as a percentage of the control group.[14]
-
-
Objective: To evaluate the in vivo efficacy and mechanisms of this compound in various disease models.
-
Methodology (Example: Diabetic Nephropathy Model):
-
Induction: Type 2 diabetes is induced in rats through a high-fat diet and a low-dose streptozotocin injection.[5]
-
Treatment: Rats receive daily administration of AS-IV (e.g., 20, 40, or 80 mg/kg) via oral gavage for a specified period (e.g., 13 weeks).[5]
-
Monitoring: Body weight, blood glucose, and other relevant physiological parameters are monitored regularly.
-
Sample Collection: At the end of the treatment period, blood and tissue samples (e.g., kidney) are collected for histological and molecular analysis.
-
Analysis: Techniques such as H&E staining, Masson's trichrome staining, Western blotting, and qRT-PCR are used to assess tissue damage and molecular changes.[5]
-
Experimental Workflow Visualization
Conclusion
This compound is a multifaceted natural compound with significant potential for therapeutic applications. Its ability to modulate key signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, underscores its diverse pharmacological effects, ranging from anti-inflammatory and anti-fibrotic to anti-cancer activities. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future research should focus on clinical trials to validate these preclinical findings and to establish safe and effective dosing regimens for various human diseases.
References
- 1. Astragaloside IV combating liver cirrhosis through the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of PI3K/AKT signaling pathway by Astragaloside IV attenuates ulcerative colitis via improving the intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside IV stimulates angiogenesis and increases hypoxia-inducible factor-1α accumulation via phosphatidylinositol 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside IV reduces diabetic kidney injury by inhibiting the PKC/NOX4/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV reduces diabetic kidney injury by inhibiting the PKC/NOX4/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragaloside IV inhibits progression of glioma via blocking MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice [frontiersin.org]
- 8. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Astragaloside IV regulates NF-κB-mediated cellular senescence and apoptosis of hepatic stellate cells to suppress PDGF-BB-induced activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Astragaloside IV Ameliorates Myocardial Infarction Induced Apoptosis and Restores Cardiac Function [frontiersin.org]
- 12. Astragaloside IV Inhibits Mitochondrial-Dependent Apoptosis of the Dorsal Root Ganglion in Diabetic Peripheral Neuropathy Rats Through Modulation of the SIRT1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astragaloside IV attenuates the H2O2-induced apoptosis of neuronal cells by inhibiting α-synuclein expression via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astragaloside IV protects against apoptosis in human degenerative chondrocytes through autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic effects of astragaloside IV and Astragalus spinosus saponins against bisphenol A-induced neurotoxicity and DNA damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary in vitro studies on Isoastragaloside IV bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastragaloside IV (AS-IV), a primary active triterpenoid saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant scientific interest for its diverse pharmacological activities. Preliminary in vitro studies have revealed its potential as a therapeutic agent in a range of diseases, primarily attributed to its anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Summary of In Vitro Bioactivities
The following tables summarize the key in vitro bioactivities of this compound, presenting quantitative data from various studies to facilitate comparison.
Table 1: Anti-Cancer Activity
| Cell Line | Cancer Type | Assay | Concentration of AS-IV | Observed Effect |
| SW620, HCT116 | Colorectal Cancer | Cell Proliferation Assay | 50, 100 ng/mL | Significant dose-dependent reduction in cell proliferation; cell cycle arrest in G0/G1 phase.[1] |
| A549, NCI-H1299, HCC827 | Non-Small Cell Lung Cancer | CCK-8 Assay | 12, 24 ng/mL | Significant inhibition of cell proliferation.[1][2] |
| A549, H1299 (Cisplatin-resistant) | Non-Small Cell Lung Cancer | CCK-8, Flow Cytometry | 8, 16 ng/mL | Enhanced cisplatin sensitivity, suppressed cell viability, and increased apoptosis.[1] |
| MDA-MB-231/ADR | Adriamycin-resistant Breast Cancer | MTT Assay | Not specified | Attenuated multi-drug resistance to Gemcitabine, Adriamycin, Oxaliplatin, and Cisplatin.[3] |
| SW962 | Vulvar Squamous Cancer | Not specified | 200–800 μg/mL | Upregulated Bax and cleaved caspase 3, suppressed Bcl2 and Bcl-xL, and increased cell mortality.[1] |
Table 2: Anti-Inflammatory Activity
| Cell Line/Model | Stimulant | Assay | Concentration of AS-IV | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS, TNF-α | Cell ELISA | Dose-dependent | Decreased expression of E-selectin and VCAM-1. |
| Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α, TNF-α/IL-4 | ELISA, Real-time PCR | Not specified | Significantly inhibited the levels of CCL5, MCP-1, IL-6, and IL-8. |
| Mouse Renal Fibroblasts | TGF-β1 | RT-PCR, Western Blotting, Immunofluorescence, Collagen Assay | Dose-dependent | Suppressed fibroblast proliferation, transdifferentiation, and ECM production.[4] |
| Normal Human Epidermal Keratinocytes (NHEKs) | M5 (TNF-α, IL-17A, IL-1α, IL-22, oncostatin M) | qRT-PCR | 10, 20 µM | Significantly reduced the expression of IL-1β, IL-6, IL-8, TNF-α, IL-23, and MCP-1.[5] |
Table 3: Neuroprotective Activity
| Cell Model | Insult | Assay | Concentration of AS-IV | Observed Effect |
| Primary Nigral Culture | 6-hydroxydopamine (6-OHDA) | Immunofluorescence, Flow Cytometry | 100 µM | Significantly attenuated the loss of dopaminergic neurons.[6] |
| Primary Nigral Culture | None | Immunofluorescence | 100, 200 µM | Promoted neurite outgrowth and increased TH and NOS immunoreactivity.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the in vitro bioactivity of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution in cell culture media to a working concentration of 0.5 mg/mL. Add 100 µL of the working MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan precipitate.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (media and MTT solution only) from the absorbance of the experimental wells. Cell viability is typically expressed as a percentage of the no-treatment control.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the effects of this compound on signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, IκBα) overnight at 4°C.[7][8]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Cytokine Measurement (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) diluted in a binding solution. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants (collected from cells treated with this compound) and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvesting: Harvest cells after treatment with this compound and wash them with PBS.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
References
- 1. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]
- 2. Astragaloside IV Inhibits the Progression of Non-Small Cell Lung Cancer Through the Akt/GSK-3β/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Astragaloside IV suppresses transforming growth factor-β1 induced fibrosis of cultured mouse renal fibroblasts via inhibition of the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. all-imm.com [all-imm.com]
- 6. mdpi.com [mdpi.com]
- 7. Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV attenuates glucocorticoid-induced osteoclastogenesis and bone loss via the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Isoastragaloside IV and its effect on cellular apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Isoastragaloside IV (AS-IV), a primary active saponin extracted from the traditional medicinal herb Astragalus membranaceus, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunoregulatory effects. Emerging evidence robustly indicates that this compound plays a critical role in the regulation of cellular apoptosis, a fundamental process implicated in numerous physiological and pathological conditions. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences apoptosis, detailing the involved signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanisms of Action
This compound exerts its anti-apoptotic and, in some contexts, pro-apoptotic effects through the modulation of multiple intracellular signaling cascades and key regulatory proteins. The primary mechanisms involve the regulation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.
Modulation of the Bcl-2 Family and Mitochondrial Pathway
A central mechanism of this compound's anti-apoptotic action is its ability to regulate the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. By increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax, this compound helps to maintain mitochondrial membrane integrity.[1][2][3][4] This prevents the release of cytochrome c from the mitochondria into the cytosol, a critical event that initiates the caspase cascade.[5][6][7]
Inhibition of Caspase Activation
Caspases, a family of cysteine proteases, are the central executioners of apoptosis. This compound has been shown to inhibit the activation of key initiator and effector caspases. Studies have demonstrated its ability to decrease the levels of cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9, thereby halting the progression of the apoptotic cascade.[2][5][6][7][8][9]
Regulation of Key Signaling Pathways
This compound's influence on apoptosis is intricately linked to its modulation of several critical signaling pathways:
-
PI3K/Akt Pathway: Activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a prominent mechanism by which this compound promotes cell survival.[10][11][12][13] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby inhibiting apoptosis.
-
MAPK Pathways (JNK and p38): The mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are often activated by cellular stress and can promote apoptosis. This compound has been shown to suppress the phosphorylation and activation of JNK and p38, mitigating stress-induced apoptosis.[1][5][6][14][15][16][17]
-
Death Receptor Pathway (Fas/FasL): In the extrinsic pathway, this compound can inhibit the expression of Fas and Fas Ligand (FasL), reducing the activation of caspase-8 and subsequent apoptotic signaling.[7][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various markers of apoptosis as reported in several studies.
Table 1: Effect of this compound on Apoptotic Cell Population
| Cell Type | Apoptotic Stimulus | This compound Concentration | Reduction in Apoptosis (%) | Reference |
| SH-SY5Y Neuronal Cells | Hydrogen Peroxide (H₂O₂) | 50 mg/L | 13.0% | [1] |
| 100 mg/L | 31.9% | [1] | ||
| 200 mg/L | 55.4% | [1] | ||
| Human Chondrocytes | Interleukin-1β (IL-1β) | Not specified | 46.7% | [8] |
| Pancreatic β-cells (INS-1) | Streptozotocin (STZ) | 10 µM, 20 µM, 40 µM | Dose-dependent decrease | [2] |
Table 2: Modulation of Apoptotic Protein Expression by this compound
| Cell Type | Apoptotic Stimulus | Protein | Effect of this compound | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | Bax/Bcl-2 ratio | Decreased | [5][6] |
| Cleaved Caspase-3 | Decreased | [5][6] | ||
| Cleaved Caspase-9 | Decreased | [5][6] | ||
| SH-SY5Y Neuronal Cells | Hydrogen Peroxide (H₂O₂) | Bax/Bcl-2 ratio | Decreased | [1] |
| Pancreatic β-cells (INS-1) | Streptozotocin (STZ) | Bax | Decreased | [2] |
| Bcl-2 | Increased | [2] | ||
| Cleaved Caspase-3 | Decreased | [2] | ||
| Podocytes | High Glucose | Bax | Decreased | [4] |
| Bcl-2 | Increased | [4] | ||
| Caspase-3 activity | Decreased | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to assess the effect of this compound on apoptosis.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and/or an apoptotic stimulus for a specified duration.
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24][25]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Procedure:
-
Culture and treat cells with this compound and/or an apoptotic inducer.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic process.[26][27][28][29]
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme- or fluorophore-conjugated secondary antibodies.
-
Procedure:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-JNK, p-Akt).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects on apoptosis.
Caption: Signaling pathways modulated by this compound in cellular apoptosis.
Caption: Typical experimental workflow for studying the effects of this compound on apoptosis.
Conclusion and Future Directions
This compound has demonstrated significant potential as a modulator of cellular apoptosis, primarily through its anti-apoptotic effects in various cell types and disease models. Its ability to target multiple key nodes in the apoptotic signaling network, including the Bcl-2 family proteins, caspases, and major survival and stress pathways, underscores its therapeutic promise. For researchers and drug development professionals, this compound represents a compelling lead compound for the development of novel therapies for diseases characterized by excessive apoptosis, such as neurodegenerative disorders, cardiovascular diseases, and diabetes-related complications.
Future research should focus on elucidating the precise molecular interactions of this compound with its targets, further exploring its efficacy and safety in preclinical and clinical settings, and investigating potential synergistic effects with other therapeutic agents. The detailed understanding of its mechanisms of action, as outlined in this guide, provides a solid foundation for these future endeavors.
References
- 1. Astragaloside IV attenuates the H2O2-induced apoptosis of neuronal cells by inhibiting α-synuclein expression via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside IV Ameliorates Streptozotocin Induced Pancreatic β-Cell Apoptosis and Dysfunction Through SIRT1/P53 and Akt/GSK3β/Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Astragaloside IV, a novel antioxidant, prevents glucose-induced podocyte apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astragaloside IV prevents high glucose‑induced cell apoptosis and inflammatory reactions through inhibition of the JNK pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragaloside IV prevents high glucose-induced cell apoptosis and inflammatory reactions through inhibition of the JNK pathway in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astragaloside IV alleviates ischemia reperfusion-induced apoptosis by inhibiting the activation of key factors in death receptor pathway and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astragaloside IV protects against apoptosis in human degenerative chondrocytes through autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragaloside IV reduces cardiomyocyte apoptosis in a murine model of coxsackievirus B3-induced viral myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astragaloside IV Alleviates H2O2-Induced Mitochondrial Dysfunction and Inhibits Mitophagy Via PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astragaloside IV relieves IL-1β-induced human nucleus pulposus cells degeneration through modulating PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blockade of PI3K/AKT signaling pathway by Astragaloside IV attenuates ulcerative colitis via improving the intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Astragaloside IV ameliorates endoplasmic reticulum stress‑induced apoptosis of Aβ25‑35‑treated PC12 cells by inhibiting the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Astragaloside IV Ameliorates Myocardial Infarction Induced Apoptosis and Restores Cardiac Function [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of Anti‐Apoptotic Effects and Mechanisms of Astragaloside IV in a Rat Model of Cerebral Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Apoptosis Protocols | USF Health [health.usf.edu]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. scispace.com [scispace.com]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Apoptosis western blot guide | Abcam [abcam.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. Determination of Caspase Activation by Western Blot [pubmed.ncbi.nlm.nih.gov]
The antioxidant potential of Isoastragaloside IV in biological systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antioxidant properties of Isoastragaloside IV (AS-IV), a primary active saponin isolated from Astragalus membranaceus. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and metabolic syndromes. This compound has emerged as a promising therapeutic agent due to its potent antioxidant effects, which are mediated through the modulation of several key signaling pathways and the enhancement of endogenous antioxidant defense mechanisms. This document collates and presents quantitative data, detailed experimental protocols, and visual representations of the molecular pathways influenced by this compound, serving as a comprehensive resource for the scientific community.
Core Signaling Pathways in this compound-Mediated Antioxidation
This compound exerts its antioxidant effects by modulating a network of interconnected signaling pathways. The most prominent of these is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Additionally, AS-IV influences other crucial pathways such as the PI3K/Akt and JNK signaling cascades, which are involved in cell survival and stress responses.
The Keap1-Nrf2/ARE Signaling Pathway
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, or upon stimulation by molecules like this compound, this interaction is disrupted. This compound can promote the dissociation of Nrf2 from Keap1, leading to the nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[2] This leads to an enhanced production of cytoprotective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px).[3][4][5]
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a critical regulator of cell survival and proliferation. Studies have shown that this compound can activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can, in turn, phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK-3β), a negative regulator of Nrf2. Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of Nrf2, thereby promoting its nuclear accumulation and antioxidant gene expression. Furthermore, activated Akt can directly phosphorylate Nrf2, enhancing its transcriptional activity.
Quantitative Effects of this compound on Oxidative Stress Markers
The antioxidant efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize the dose-dependent effects of AS-IV on key markers of oxidative stress.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Biological System | Stressor | AS-IV Concentration/Dose | Duration | % Reduction in ROS | Reference |
| SH-SY5Y cells | H₂O₂ (300 µmol/l) | 24h pre-treatment | 4h | 6.5-fold increase by H₂O₂ suppressed in a dose-dependent manner | [6] |
| Calf small intestine epithelial cells | H₂O₂ (350 µM) | 10 nM, 25 nM | 12h pre-treatment | Dose-dependent inhibition | [3] |
| Rat model of cerebral ischemia-reperfusion | MCAO/R | Not specified | Not specified | 47.5% reduction | [7] |
| Zebrafish | Menadione | 36, 72, 108 µg/mL | Not specified | Dose-dependent decrease | [8] |
Table 2: Effect of this compound on Malondialdehyde (MDA) Levels
| Biological System | Stressor | AS-IV Concentration/Dose | Duration | Outcome | Reference |
| Mouse podocytes | High Glucose | 50, 100, 200 µg/ml | 24h | Dose-dependent amelioration of increased MDA | [9] |
| Calf small intestine epithelial cells | H₂O₂ (350 µM) | 25 nM | 12h pre-treatment | Significant decrease | [3] |
| Rat model of preeclampsia | L-NAME | Not specified | Not specified | Ameliorated increase in MDA | [2] |
| Mouse model of kidney injury | Indoxyl Sulfate | 20 mg/kg | 1 month | Decreased MDA level | [10] |
| Rat model of chronic prostatitis | EAP | Not specified | Not specified | Reduced MDA levels | [1] |
Table 3: Effect of this compound on Antioxidant Enzyme Activities
| Biological System | Enzyme | Stressor | AS-IV Concentration/Dose | Duration | Outcome | Reference |
| Mouse podocytes | CAT, SOD | High Glucose | 50, 100, 200 µg/ml | 24h | Dose-dependent amelioration of decreased activity | [9] |
| Calf small intestine epithelial cells | CAT, GSH-Px, SOD | H₂O₂ (350 µM) | 25 nM | 12h pre-treatment | Enhanced levels | [3] |
| Zebrafish | HO-1, SOD-2, CAT, GPX-1 | Menadione | 36, 72, 108 µg/mL | Not specified | Dose-dependent increase in gene expression | [8] |
| Mouse model of kidney injury | SOD | Indoxyl Sulfate | 20 mg/kg | 1 month | Enhanced SOD activity | [10] |
| Rat model of chronic prostatitis | GSH, GPX4 | EAP | Not specified | Not specified | Enhanced GSH content and GPX4 activity | [1] |
Table 4: Effect of this compound on Nrf2/HO-1 Pathway Protein Expression
| Biological System | Protein | Stressor | AS-IV Concentration/Dose | Duration | Outcome | Reference |
| T2DM mice | Nrf2, Keap1, HO-1, NQO1 | T2DM | Not specified | 8 weeks | Increased Nrf2, HO-1, NQO1; Decreased Keap1 | [4] |
| Rat model of heart failure | Nrf2, Keap1, HO-1 | Left coronary artery ligation | Not specified | Not specified | Increased Nrf2, HO-1; Decreased Keap1 | [5] |
| Rat model of preeclampsia | Nrf2, HO-1 | L-NAME | Not specified | Not specified | Stimulation of Nrf2/HO-1 signaling | [2] |
| Zebrafish | NRF2, p-AKT, KEAP1 | Menadione | Not specified | 72h | Increased NRF2 accumulation and AKT phosphorylation; No change in KEAP1 | [8] |
| Rat model of chronic prostatitis | Keap1, Nrf2, HO-1 | EAP | Not specified | Not specified | Suppressed Keap1, promoted Nrf2 nuclear translocation, upregulated HO-1 | [1] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the assessment of the antioxidant potential of this compound.
General Experimental Workflow
The investigation of this compound's antioxidant properties typically follows a structured workflow, beginning with the establishment of an oxidative stress model, followed by treatment with AS-IV and subsequent analysis of various oxidative stress markers and signaling pathways.
Measurement of Intracellular ROS
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol Outline:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Treatment: Treat cells with this compound for the desired duration, followed by induction of oxidative stress with a stressor (e.g., H₂O₂).
-
Staining: Remove the treatment medium and incubate the cells with a DCFH-DA working solution (typically 5-10 µM in serum-free medium) at 37°C for 20-30 minutes in the dark.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
Malondialdehyde (MDA) Assay
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation, of which MDA is a major product. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be quantified spectrophotometrically.
Protocol Outline:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice. Centrifuge to collect the supernatant.
-
Reaction: Add an acidic reagent (e.g., trichloroacetic acid) to the sample to precipitate proteins. Centrifuge and collect the supernatant. Add TBA reagent to the supernatant.
-
Incubation: Incubate the mixture at 95-100°C for a specified time (e.g., 60 minutes).
-
Measurement: Cool the samples and measure the absorbance of the supernatant at ~532 nm. The MDA concentration is calculated based on a standard curve.
Antioxidant Enzyme Activity Assays
Principle: The activities of SOD, CAT, and GSH-Px are typically measured using commercially available kits that employ colorimetric assays.
-
SOD: The assay is often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system.
-
CAT: The assay measures the decomposition of H₂O₂ by catalase, which can be monitored by the decrease in absorbance at 240 nm.
-
GSH-Px: The assay is often a coupled reaction where GSH-Px reduces an organic hydroperoxide, and the resulting oxidized glutathione (GSSG) is reduced back to GSH by glutathione reductase with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is measured.
Protocol Outline:
-
Sample Preparation: Prepare cell lysates or tissue homogenates as per the kit's instructions.
-
Assay Procedure: Follow the specific protocol provided with the commercial assay kit, which typically involves mixing the sample with the provided reagents in a microplate.
-
Measurement: Read the absorbance at the specified wavelength using a microplate reader.
-
Calculation: Calculate the enzyme activity based on the change in absorbance and a standard curve, if applicable.
Western Blot Analysis
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., Nrf2, Keap1, HO-1, p-Akt, Akt).
Protocol Outline:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant antioxidant potential in a variety of biological systems. Its mechanism of action is multifaceted, primarily involving the activation of the Nrf2/ARE signaling pathway, which upregulates a suite of endogenous antioxidant enzymes. The modulation of other pathways, such as PI3K/Akt, further contributes to its cytoprotective effects. The quantitative data presented in this guide clearly indicate that this compound can effectively reduce levels of ROS and lipid peroxidation products while enhancing the activity of key antioxidant enzymes in a dose-dependent manner. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic applications of this promising natural compound. For drug development professionals, this compound represents a compelling lead candidate for the development of novel therapies targeting diseases with an underlying pathology of oxidative stress. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety in humans.
References
- 1. Astragaloside IV Attenuates Chronic Prostatitis by Activating Keap1/Nrf2/HO-1 Pathway: Suppressing Ferroptosis and Enhancing Antioxidant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astragaloside IV ameliorates preeclampsia-induced oxidative stress through the Nrf2/HO-1 pathway in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside IV Protects Against Oxidative Stress in Calf Small Intestine Epithelial Cells via NFE2L2-Antioxidant Response Element Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Astragaloside IV attenuates the H2O2-induced apoptosis of neuronal cells by inhibiting α-synuclein expression via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. AS-IV Attenuates Oxidative Stress-Induced Apoptosis in Zebrafish via Modulation of the AKT/NRF2/HO-1/Caspase-3 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragaloside IV, a Novel Antioxidant, Prevents Glucose-Induced Podocyte Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of astragaloside IV on indoxyl sulfate-induced kidney injury in mice via attenuation of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the immunomodulatory effects of Isoastragaloside IV
An In-Depth Technical Guide to the Immunomodulatory Effects of Astragaloside IV
Introduction
Astragaloside IV (AS-IV) is a major active saponin extracted from the dried roots of Astragalus membranaceus, a perennial plant used for centuries in traditional Chinese medicine. Recognized for its wide range of pharmacological activities, AS-IV has garnered significant attention from the scientific community for its potent immunomodulatory, anti-inflammatory, antioxidant, and anti-fibrotic properties. This technical guide provides a comprehensive overview of the immunomodulatory effects of AS-IV, focusing on its mechanisms of action, effects on key signaling pathways, and the experimental methodologies used to elucidate these properties. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for immune-related disorders.
Note: The user's query referred to "Isoastragaloside IV." The primary and most extensively studied immunomodulatory saponin from Astragalus is Astragaloside IV (AS-IV). This document will focus on AS-IV, as it is the scientifically recognized compound corresponding to the investigated effects.
Core Mechanism of Action: Modulation of Key Signaling Pathways
AS-IV exerts its immunomodulatory effects by targeting several critical intracellular signaling pathways that govern inflammation and immune responses. The most well-documented of these are the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB proteins (such as the p65/p50 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate gene transcription.
AS-IV has been shown to potently suppress this pathway. It can inhibit the phosphorylation of IκB, thereby preventing the nuclear translocation of the active p65 subunit. This leads to a significant downstream reduction in the expression of inflammatory mediators. Some studies also suggest AS-IV can suppress the expression of Toll-like receptor 4 (TLR4), an upstream receptor that recognizes LPS and initiates the NF-κB cascade.
Regulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation, cell proliferation, and apoptosis. It comprises several cascades, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. AS-IV has been demonstrated to suppress the activation of the MAPK pathway by downregulating the phosphorylation of JNK, ERK1/2, and p38 in response to inflammatory stimuli. This inhibition contributes to its anti-inflammatory effects by preventing the activation of downstream transcription factors like AP-1.
Quantitative Effects on Cytokine Production
AS-IV significantly modulates the production of both pro-inflammatory and anti-inflammatory cytokines. Its ability to suppress key pro-inflammatory mediators is a central aspect of its therapeutic potential.
Table 1: Effect of Astragaloside IV on Pro-inflammatory Cytokine Levels
| Model System | Treatment | AS-IV Dose | Cytokine | Result | Reference |
|---|---|---|---|---|---|
| LPS-Treated Mice | Intraperitoneal injection for 6 days | 10 mg/kg | Serum TNF-α | ↓ 49% reduction | |
| LPS-Treated Mice | Intraperitoneal injection for 6 days | 10 mg/kg | Serum MCP-1 | ↓ 82% reduction | |
| HFD-induced LDLR−/− Mice | Administration for 12 weeks | 10 mg/kg | Serum Inflammatory Cytokines | ↓ Significant decrease | |
| Isoproterenol-induced Cardiomyocytes | Pre-treatment for 30 min | 3, 10, 30 µmol/L | Inflammatory Cytokines | ↓ Down-regulated | |
| Histamine-stimulated NECs | Pre-treatment | 20, 40, 60 µM | IL-6, IL-8, MCP-1, IL-1β | ↓ Significant inhibition |
| NEC Model Rats | Administration for 4 days | 50, 75 mg/kg | Serum TNF-α, IL-1β, IL-6 | ↓ Dose-dependent reduction | |
Table 2: Effect of Astragaloside IV on Anti-inflammatory and Other Cytokines
| Model System | Treatment | AS-IV Dose | Cytokine | Result | Reference |
|---|---|---|---|---|---|
| Renal I/R Injury Mice | Treatment post-injury | Not specified | IL-10 (M2 marker) | ↑ Increased expression | |
| Hypoxic RAW 264.7 Macrophages | Treatment | Not specified | IL-10 | ↑ Increased secretion | |
| Allergic Contact Dermatitis Mice | Administration in sensitization phase | Not specified | TSLP, IL-33 | ↓ Inhibited expression |
| MRL/lpr (Lupus) Mice | Treatment | Not specified | IL-4, IL-17, IL-21 | ↓ Reduced expression | |
Modulation of Immune Cell Function
AS-IV influences the function and differentiation of various immune cells, most notably macrophages.
-
Macrophage Polarization: AS-IV can modulate macrophage polarization, a critical process where macrophages differentiate into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes. Studies show AS-IV promotes the switch from the M1 to the M2 phenotype, which is crucial for resolving inflammation and initiating tissue repair. This is achieved by suppressing M1-associated pathways like NF-κB/Hif-1α and enhancing M2-associated markers like IL-10 and Arginase I.
-
T-Cell Balance: In models of autoimmune disease and allergy, AS-IV has been shown to restore the balance between different T helper (Th) cell subsets. It can rebalance the Th1/Th2 ratio, inhibit pro-inflammatory Th17 cell differentiation, and promote the function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.
-
Lymphocyte Proliferation: AS-IV administration has been shown to increase the proliferation of T and B lymphocytes, suggesting it can enhance adaptive immune responses when needed.
Key Experimental Methodologies
The immunomodulatory effects of AS-IV have been characterized using a range of standard and advanced molecular and cellular biology techniques.
General Experimental Workflow (In Vivo)
A typical in vivo study to assess the effects of AS-IV involves inducing an inflammatory or disease state in an animal model, followed by treatment and subsequent analysis of biological samples.
Detailed Methodologies
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Purpose: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in serum, plasma, or cell culture supernatants.
-
Protocol Outline: Microplate wells are coated with a capture antibody specific to the target cytokine. Samples and standards are added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate (e.g., HRP). A substrate is then added, which reacts with the enzyme to produce a measurable color change. The intensity of the color is proportional to the amount of cytokine present, which is quantified by comparison to a standard curve.
-
-
Western Blot Analysis:
-
Purpose: To detect and quantify the expression levels of specific proteins, particularly the phosphorylated (activated) forms of signaling proteins like p38, JNK, ERK, and NF-κB p65.
-
Protocol Outline: Proteins are extracted from tissues or cells and separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF). The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody specific to the target protein. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added. A chemiluminescent substrate is applied, and the resulting light signal is captured on film or with a digital imager. Band intensity is quantified using densitometry software.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Purpose: To measure the mRNA expression levels of genes encoding cytokines, adhesion molecules, and other inflammatory mediators.
-
Protocol Outline: Total RNA is extracted from cells or tissues and reverse-transcribed into complementary DNA (cDNA). The qPCR reaction is then performed using the cDNA as a template, along with specific primers for the target gene and a fluorescent dye (e.g., SYBR Green) or a probe. The amount of amplified DNA is measured in real-time. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH) and quantified using the ΔΔCt method.
-
-
Histological Staining:
-
Purpose: To visually assess tissue damage, inflammation, and fibrosis in organ sections.
-
Protocol Outline: Tissues are fixed (e.g., in formalin), embedded in paraffin, and sectioned. The sections are then stained. Hematoxylin and Eosin (H&E) staining is used to visualize general morphology and inflammatory cell infiltration. Masson's trichrome staining is used to specifically detect collagen deposition, an indicator of fibrosis.
-
Conclusion
Astragaloside IV is a potent natural immunomodulator with a multi-targeted mechanism of action. Its ability to suppress inflammation is primarily driven by the inhibition of the canonical NF-κB and MAPK signaling pathways, leading to a significant reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1. Furthermore, AS-IV actively resolves inflammation by promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype and restoring balance in T-cell populations. The extensive preclinical data, supported by robust experimental methodologies, strongly suggest that Astragaloside IV is a promising therapeutic candidate for a wide range of inflammatory and autoimmune diseases. Further clinical investigation is warranted to translate these findings into effective treatments for patients.
The Impact of Isoastragaloside IV on Gene Expression and Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoastragaloside IV, a key bioactive saponin isolated from Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities, particularly its profound impact on gene expression and regulation. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a focus on key signaling pathways, quantitative changes in gene and protein expression, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this natural compound.
Introduction
This compound (AS-IV) is a tetracyclic triterpenoid saponin that has been extensively studied for its anti-inflammatory, immunomodulatory, and anti-fibrotic properties. At the core of these biological activities lies its ability to modulate intricate signaling networks and regulate the expression of a wide array of genes. This guide delves into the core mechanisms of AS-IV's action, providing a granular view of its influence on cellular and molecular processes.
It is important to note that in scientific literature, "Astragaloside IV" and "this compound" are often used interchangeably. While they are isomers with distinct chemical structures, their biological activities are frequently reported under the umbrella term "Astragalus saponins" or simply "Astragaloside IV". This guide will primarily focus on the compound as referred to in the cited literature, making note of any specific isomeric designations when provided.
Core Signaling Pathways Modulated by this compound
This compound has been shown to exert its influence on gene expression by targeting several key signaling pathways. The following sections detail these pathways and the mechanisms of their modulation by AS-IV.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In inflammatory conditions, the activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to be a potent inhibitor of this pathway.[1][2][3][4]
-
Mechanism of Inhibition: AS-IV prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent binding to the promoter regions of target genes.[2]
References
- 1. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside IV regulates NF-κB-mediated cellular senescence and apoptosis of hepatic stellate cells to suppress PDGF-BB-induced activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
Foundational research on Isoastragaloside IV for cardiovascular disease
For Researchers, Scientists, and Drug Development Professionals
Isoastragaloside IV (AS-IV), a primary active saponin extracted from the traditional Chinese herb Astragalus membranaceus, is emerging as a promising therapeutic agent for a spectrum of cardiovascular diseases. This technical guide synthesizes the foundational research on AS-IV, detailing its multifaceted mechanisms of action, summarizing key quantitative data, and providing insights into the experimental protocols used to elucidate its cardioprotective effects.
Mechanisms of Action in Cardiovascular Disease
AS-IV exerts its protective effects on the cardiovascular system through a variety of mechanisms, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic activities. It has been shown to be effective in mitigating conditions such as myocardial hypertrophy, myocardial fibrosis, atherosclerosis, and endothelial dysfunction.[1][2][3]
Myocardial Protection
AS-IV protects the myocardium through several pathways. It can reduce oxidative stress, regulate calcium homeostasis, improve energy metabolism, and inhibit apoptosis and cardiomyocyte hypertrophy.[1][2] Furthermore, it has been shown to modulate autophagy in cardiac cells, a critical process for cellular homeostasis.[1] In models of myocardial infarction, AS-IV has been found to reduce infarct size and improve cardiac function by inhibiting inflammation and apoptosis.[4][5]
Vascular Protection
The protective effects of AS-IV extend to the vasculature. It helps maintain vascular endothelial cell function through its antioxidant and anti-inflammatory properties.[1][6] AS-IV can also relax blood vessels, stabilize atherosclerotic plaques, and inhibit the proliferation and migration of vascular smooth muscle cells, all of which are crucial in preventing the progression of atherosclerosis.[1][7]
Quantitative Data Summary
The following tables summarize the quantitative findings from various preclinical studies on this compound, providing a comparative overview of its efficacy in different models of cardiovascular disease.
| Cardiovascular Condition | Model | AS-IV Concentration/Dose | Key Quantitative Findings | Reference |
| Myocardial Hypertrophy | Isoproterenol-induced in neonatal rat ventricular myocytes (NRVMs) | 10 µM | Significantly inhibited isoproterenol-induced proliferation. | [1] |
| Lipopolysaccharide (LPS)-induced cardiac hypertrophy | 16, 32, 64 µM | Dose-dependently attenuated cardiac hypertrophy. | [8] | |
| Mechanical stress-induced in rats | Not specified | Inhibited the expression of LC3II, NLRP3, IL-1β, and IL-18 in a dose-dependent manner. | [9] | |
| Myocardial Fibrosis | Isoproterenol-induced in neonatal rat cardiac fibroblasts | 10 µM | Significantly inhibited isoproterenol-induced proliferation. | [1] |
| Doxorubicin-induced myocardial fibrosis in mice | 10 mg/kg/day | Inhibited ferroptosis by upregulating the Nrf2 signaling pathway. | [1] | |
| Atherosclerosis | ox-LDL-induced RAW 264.7 macrophages | 5 µmol/L | Significantly reduced the accumulation of cytoplasmic lipid droplets. | [1] |
| High-fat diet-induced LDLR-/- mice | 10 mg/kg | Reduced lipid levels and plaque area. | [1][7] | |
| Endothelial Dysfunction | ox-LDL-induced Human Umbilical Vein Endothelial Cells (HUVECs) | 10, 20, 50 µM | Enhanced motility and migration, inhibited ROS and NOX generation. | [1] |
| Hyperglycemia-induced in diabetic rats | 40, 80 mg/kg | Improved endothelial dysfunction. | [10] | |
| Myocardial Ischemia/Reperfusion Injury | Myocardial I/R in rats | 80 mg/kg/day | Significantly reduced MI size and serum cardiac troponin (cTnI) levels. | [1] |
| Hypoxia-induced H9C2 cells | 10, 50 ng/mL | Prevented apoptosis. | [1] |
Key Signaling Pathways
AS-IV modulates a complex network of signaling pathways to exert its cardioprotective effects. The diagrams below, generated using the DOT language, illustrate some of the key pathways identified in the literature.
Anti-inflammatory and Anti-Atherosclerotic Pathways
AS-IV has been shown to inhibit inflammatory responses in the vasculature, a key driver of atherosclerosis. It can suppress the activation of endothelial cells and the subsequent recruitment of macrophages.[11] This is achieved, in part, by targeting pathways such as the MAPK/NF-κB and TLR4/NF-κB signaling cascades.[1][6]
Pro-survival and Anti-apoptotic Pathways in Cardiomyocytes
In the context of myocardial injury, AS-IV promotes cardiomyocyte survival by activating pro-survival signaling pathways like PI3K/Akt and inhibiting pro-apoptotic pathways such as the JNK and p38 MAPK pathways.[1][4]
Endothelial Protection and Vasodilation
AS-IV enhances the production of nitric oxide (NO) in endothelial cells, a key molecule for vasodilation and vascular health. This is mediated through pathways involving eNOS and the suppression of oxidative stress.[12][13]
Experimental Protocols
The following sections provide an overview of the common experimental methodologies employed in the foundational research of this compound for cardiovascular disease.
In Vitro Models
-
Cell Lines:
-
H9c2 cells: A rat cardiomyoblast cell line, commonly used to study cardiomyocyte apoptosis, hypertrophy, and survival.[1][14][15]
-
Human Umbilical Vein Endothelial Cells (HUVECs): Used to investigate endothelial dysfunction, inflammation, and angiogenesis.[1][6]
-
RAW 264.7 macrophages: A murine macrophage cell line used to model foam cell formation in atherosclerosis.[1]
-
Neonatal Rat Ventricular Myocytes (NRVMs) and Cardiac Fibroblasts (CFs): Primary cells used to study cardiac hypertrophy and fibrosis, respectively.[1][16]
-
-
Induction of Disease Phenotypes:
-
Hypoxia/Reoxygenation: To mimic ischemia-reperfusion injury.[1]
-
Lipopolysaccharide (LPS) or Isoproterenol: To induce inflammation and cardiac hypertrophy.[1][14][16]
-
Oxidized low-density lipoprotein (ox-LDL): To induce endothelial dysfunction and foam cell formation.[1]
-
High Glucose: To model diabetic cardiovascular complications.[4]
-
-
Key Assays:
-
Cell Viability and Apoptosis: MTT assay, TUNEL staining, and Western blot for apoptotic markers (e.g., Bcl-2, Bax, Caspase-3).[5][15]
-
Gene and Protein Expression: Quantitative real-time PCR (qRT-PCR) and Western blotting for signaling pathway components and disease markers (e.g., ANP, BNP, VCAM-1, ICAM-1).[9][17]
-
Oxidative Stress Measurement: Detection of reactive oxygen species (ROS) using probes like DCFH-DA, and measurement of antioxidant enzyme activity (e.g., SOD, GSH-px).[10][12]
-
Nitric Oxide (NO) Production: Griess assay or DAF-FM diacetate staining.[12][13]
-
Cell Migration and Invasion: Transwell assays.[11]
-
In Vivo Models
-
Animal Models:
-
Rats (Sprague-Dawley, Wistar): Used in models of myocardial infarction (ligation of the left anterior descending coronary artery), cardiac hypertrophy (aortic banding or isoproterenol infusion), and diabetes (streptozotocin injection).[1][16][17]
-
Mice (C57BL/6, LDLR-/-): Used for studies on atherosclerosis (fed a high-fat diet) and myocardial infarction.[1][7]
-
-
Administration of AS-IV:
-
Key Outcome Measures:
-
Cardiac Function: Echocardiography to measure parameters like ejection fraction (EF) and fractional shortening (FS).[18]
-
Histopathology: Hematoxylin and eosin (H&E) staining for tissue morphology, Masson's trichrome staining for fibrosis, and Oil Red O staining for lipid accumulation in atherosclerotic plaques.[7][17]
-
Biochemical Analysis: Measurement of serum markers of cardiac injury (e.g., cTnI, CK-MB) and inflammation (e.g., IL-6, TNF-α).[1][17]
-
Vascular Reactivity: Assessment of endothelium-dependent and -independent vasodilation in isolated aortic rings.[10][13]
-
This guide provides a comprehensive overview of the foundational research on this compound for cardiovascular disease. The presented data and pathways highlight its potential as a multi-target therapeutic agent. Further research, particularly clinical trials, is warranted to translate these promising preclinical findings into effective therapies for cardiovascular disease in humans.
References
- 1. Review on the protective mechanism of astragaloside IV against cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Review on the protective mechanism of astragaloside IV against cardiovascular diseases [frontiersin.org]
- 3. Astragaloside IV: An Effective Drug for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Astragaloside IV Ameliorates Myocardial Infarction Induced Apoptosis and Restores Cardiac Function [frontiersin.org]
- 5. Exploring Astragaloside IV in Ischemic Heart Disease: A Comprehensive Systematic Review and Meta‐Analysis of Preclinical Cardiotoxicity Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV improves vascular endothelial dysfunction by inhibiting the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV protects against cardiac hypertrophy via inhibiting the Ca2+/CaN signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astragaloside IV prevents myocardial hypertrophy induced by mechanical stress by activating autophagy and reducing inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astragaloside IV protects against hyperglycemia-induced vascular endothelial dysfunction by inhibiting oxidative stress and Calpain-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astragaloside IV ameliorates atherosclerosis by targeting TAK1 to suppress endothelial cell proinflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Astragaloside IV prevents endothelial dysfunction by improving oxidative stress in streptozotocin-induced diabetic mouse aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Astragaloside IV Improves Metabolic Syndrome and Endothelium Dysfunction in Fructose-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astragaloside IV: An Effective Drug for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
- 16. Astragaloside IV protects against isoproterenol-induced cardiac hypertrophy by regulating NF-κB/PGC-1α signaling mediated energy biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The Mechanism Actions of Astragaloside IV Prevents the Progression of Hypertensive Heart Disease Based on Network Pharmacology and Experimental Pharmacology [frontiersin.org]
- 18. Astragaloside IV alleviates heart failure by regulating SUMO-specific protease 1 - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies of Isoastragaloside IV in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Isoastragaloside IV (AS-IV), a primary active saponin isolated from the medicinal plant Astragalus membranaceus, has garnered significant scientific interest for its potential therapeutic effects on these conditions. Preclinical studies have demonstrated that AS-IV can modulate key metabolic pathways, suggesting its promise as a novel agent for the management of metabolic diseases. This technical guide provides a comprehensive overview of the existing exploratory studies on AS-IV in metabolic disorders, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Data Presentation: Efficacy of this compound in Metabolic Disorder Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on diabetes, obesity, and NAFLD.
Table 1: Effects of this compound on Diabetic Models
| Parameter | Animal Model | Treatment Group (AS-IV Dose) | Control Group (Diabetic) | Results | p-value | Reference |
| Fasting Blood Glucose | Streptozotocin (STZ)-induced diabetic rats | 10 mg/kg/day | Vehicle | ↓ 19.8 ± 1.2 mmol/L vs 21.9 ± 5.4 mmol/L | < 0.05 | [1] |
| Serum Insulin | Fructose-fed rats | 2 mg/kg, i.p. | Vehicle | ↓ | Not specified | [2] |
| Urinary Albumin Excretion | STZ-induced diabetic rats | 10 mg/kg/day | Vehicle | ↓ 799.4 ± 121.5 µ g/day vs 1510.0 ± 392.7 µ g/day | < 0.05 | [1] |
| Serum Creatinine | STZ-induced diabetic rats | 10 mg/kg/day | Vehicle | ↓ 33.4 ± 8.7 µmol/L vs 51.0 ± 11.5 µmol/L | < 0.05 | [1] |
| Blood Urea Nitrogen | STZ-induced diabetic rats | 10 mg/kg/day | Vehicle | ↓ 26.1 ± 2.3 mmol/L vs 53.8 ± 11.8 mmol/L | < 0.05 | [1] |
Table 2: Effects of this compound on High-Fat Diet-Induced Obesity Models
| Parameter | Animal Model | Treatment Group (AS-IV Dose) | Control Group (Obese) | Results | p-value | Reference |
| Body Weight | High-fat diet (HFD) mice | Not specified | HFD | No significant change reported | Not specified | [3] |
| Fasting Glucose | HFD mice | Not specified | HFD | ↓ | Not specified | [3] |
| Serum Triglycerides | Fructose-fed rats | 2 mg/kg, i.p. | Vehicle | ↓ | Not specified | [2] |
| Total Cholesterol | HFD mice | Not specified | HFD | Tended to be lower | Not specified | [3] |
Table 3: Effects of this compound on In Vitro and In Vivo NAFLD Models
| Parameter | Model | Treatment Group (AS-IV Dose) | Control Group (NAFLD) | Results | p-value | Reference |
| Lipid Accumulation | FFA-induced HepG2 cells | 100 µg/mL | FFA (1 mmol/L) | Significantly attenuated | Not specified | [4][5] |
| Serum ALT | High-fat diet rats | 20, 40, 80 mg/kg | HFD | ↓ | Not specified | [6] |
| Serum AST | High-fat diet rats | 20, 40, 80 mg/kg | HFD | ↓ | Not specified | [6] |
| Hepatic Triglycerides | High-fat diet rats | Not specified | HFD | ↓ | Not specified | [6] |
| Hepatic Steatosis | High-fat diet rats | 20, 40, 80 mg/kg | HFD | Attenuated glomerular hypertrophy, mesangial expansion, and interstitial fibrosis | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound in metabolic disorders.
Induction of Type 2 Diabetes in Rats
-
Model: High-fat diet (HFD) combined with low-dose streptozotocin (STZ) injection.
-
Animals: Male Sprague-Dawley or Wistar rats (6-8 weeks old).
-
Procedure:
-
Acclimatize animals for at least one week with free access to standard chow and water.
-
Feed the rats a high-fat diet (e.g., 45-60% of calories from fat) for 4-8 weeks to induce insulin resistance.
-
After the HFD feeding period, fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-40 mg/kg), freshly dissolved in cold citrate buffer (0.1 M, pH 4.5).
-
Monitor blood glucose levels 72 hours post-STZ injection. Rats with fasting blood glucose levels consistently above 11.1 mmol/L are considered diabetic.
-
Continue HFD feeding throughout the experimental period.
-
-
AS-IV Administration: AS-IV can be administered via oral gavage or intraperitoneal injection at doses typically ranging from 10 to 80 mg/kg/day for a duration of 4 to 12 weeks.
Induction of NAFLD in Rodents
-
Model: High-fat diet (HFD) feeding.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Procedure:
-
Acclimatize animals for one week.
-
Feed the animals a high-fat diet (e.g., 60% kcal from fat) for an extended period (typically 8-16 weeks) to induce hepatic steatosis.
-
A control group is fed a standard chow diet.
-
Monitor body weight and food intake regularly.
-
At the end of the study period, collect blood and liver tissue for analysis.
-
-
AS-IV Administration: AS-IV is typically administered orally or intraperitoneally during the last 4-8 weeks of the HFD feeding period.
In Vitro Model of Hepatic Steatosis
-
Cell Line: Human hepatoma cell line (HepG2).
-
Procedure:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To induce lipid accumulation, treat the cells with a mixture of free fatty acids (FFAs), typically oleate and palmitate at a 2:1 ratio, to a final concentration of 1 mmol/L for 24 hours.
-
Co-treat cells with various concentrations of AS-IV (e.g., 50-200 µg/mL) and the FFA mixture.
-
Assess intracellular lipid accumulation using Oil Red O staining and quantification.
-
Western Blot Analysis for Protein Phosphorylation
-
Objective: To determine the effect of AS-IV on the phosphorylation status of key signaling proteins (e.g., AMPK, Akt).
-
Procedure:
-
Homogenize tissue samples or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated form of the target protein (e.g., p-AMPKα Thr172) and the total form of the protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound in metabolic disorders are attributed to its modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: AMPK Signaling Pathway Modulation by this compound.
Caption: PI3K/Akt/mTOR Signaling Pathway and this compound.
Caption: TLR4/NF-κB Signaling Pathway Inhibition by this compound.
Caption: General In Vivo Experimental Workflow for AS-IV Studies.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for metabolic disorders. The compiled data from preclinical studies indicate its ability to improve hyperglycemia, dyslipidemia, and hepatic steatosis. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute further investigations into the efficacy and mechanisms of AS-IV. The elucidated signaling pathways, including AMPK, PI3K/Akt/mTOR, and TLR4/NF-κB, provide a molecular basis for its observed metabolic benefits. Future research should focus on validating these findings in more complex disease models and ultimately in human clinical trials to fully ascertain the therapeutic utility of this compound in the management of metabolic disorders.
References
- 1. Astragaloside IV attenuates proteinuria in streptozotocin-induced diabetic nephropathy via the inhibition of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside IV Improves Metabolic Syndrome and Endothelium Dysfunction in Fructose-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomic Analysis of Serum from High Fat Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV attenuates free fatty acid-induced ER stress and lipid accumulation in hepatocytes via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV attenuates free fatty acid-induced ER stress and lipid accumulation in hepatocytes via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragaloside IV reduces diabetic kidney injury by inhibiting the PKC/NOX4/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics of Isoastragaloside IV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties of Isoastragaloside IV (AS-IV), a primary active saponin isolated from Astragalus membranaceus. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of AS-IV is critical for its development as a potential therapeutic agent. This document synthesizes key findings from preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development.
Absorption
The oral bioavailability of this compound is notably low, a significant hurdle for its clinical application via oral administration. This poor absorption is attributed to several physicochemical properties, including its high molecular weight, low lipophilicity, and poor intestinal permeability.[1][2]
Studies indicate that the transport of AS-IV across the intestinal epithelium occurs predominantly through a passive, paracellular route.[2][3] Research using Caco-2 cell monolayers, a standard in vitro model for intestinal absorption, showed a very low apparent permeability coefficient (Papp).[4][5] Interestingly, the absorption of AS-IV was significantly higher when administered as part of a whole Radix Astragali solution compared to an aqueous solution of the isolated compound, suggesting that other components in the herbal extract may enhance its absorption.[4]
Table 1: Bioavailability and Permeability of this compound
| Species / Model | Administration Route | Absolute Bioavailability (%) | Apparent Permeability (Papp) (cm/s) | Reference |
| Rat | Oral | 2.2% - 3.66% | - | [1][4][6] |
| Beagle Dog | Oral | 7.4% | - | [1][6] |
| Human | Oral | 7.4% (EBA) | - | [3] |
| Caco-2 Cells | - | - | 6.7 x 10⁻⁸ | [4][5] |
EBA: Estimated Bioavailability
Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol outlines the methodology used to assess the intestinal permeability of this compound.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
The culture medium is removed from both the apical (AP) and basolateral (BL) chambers.
-
A solution containing this compound is added to the AP (donor) chamber.
-
Fresh medium without the compound is added to the BL (receiver) chamber.
-
Samples are collected from the BL chamber at predetermined time intervals.
-
-
Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.
Distribution
Following absorption or intravenous administration, this compound distributes to various tissues. The highest concentrations are consistently found in the lungs, liver, and kidneys.[3][6][8] Conversely, distribution to the brain is very limited, indicating low permeability across the blood-brain barrier.[3][9][10] This characteristic is crucial when considering its potential for treating central nervous system disorders.
This compound exhibits a high degree of binding to plasma proteins, with reported values around 83-90% in rats.[3][8] This binding is linear within the concentration range of 250-1000 ng/mL and can influence the compound's distribution and clearance.[8]
Table 2: Tissue Distribution of this compound in Rats (4 mg/kg IV Dose)
| Organ | Mean Concentration (ng/g) ± SD (n=6) | Reference |
| Kidney | Highest Accumulation | [1] |
| Spleen | High Accumulation | [1] |
| Liver | High Accumulation | [1][8] |
| Heart | High Accumulation | [1] |
| Lung | Highest Accumulation | [1][8] |
| Brain | Limited Distribution | [3][6] |
Experimental Protocol: Tissue Distribution Study
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Administration: this compound is administered intravenously (e.g., via the tail vein) at a specific dose.
-
Sample Collection: At various time points post-administration, animals are euthanized, and blood samples are collected. Tissues of interest (liver, kidney, lung, heart, spleen, brain, etc.) are harvested, rinsed, blotted dry, and weighed.
-
Homogenization: Tissue samples are homogenized with a suitable buffer to create a uniform mixture.
-
Sample Preparation: Both plasma and tissue homogenates undergo an extraction process (e.g., protein precipitation or liquid-liquid extraction) to isolate the analyte.
-
Quantification: The concentration of this compound in each sample is determined by a validated LC-MS/MS method.
Metabolism
Approximately 50% of an administered dose of this compound undergoes metabolism in the body.[3][8][11] The biotransformation is carried out by intestinal bacteria and through hepatobiliary circulation.[3] A study in rats identified 22 major metabolites in plasma, bile, urine, and feces.[12]
The primary metabolic reactions are:
-
Hydrolysis (Deglycosylation): Cleavage of sugar moieties. The active form is considered to be the aglycone, cycloastragenol.[3]
-
Glucuronidation: Conjugation with glucuronic acid (Phase II metabolism).
-
Sulfation: Conjugation with a sulfo group (Phase II metabolism).
-
Dehydrogenation: Removal of hydrogen atoms.[12]
In vitro studies and in vivo observations suggest that AS-IV can interact with cytochrome P450 (CYP) enzymes. It has been shown to be a competitive inhibitor of CYP1A2 and may also modulate the activity of CYP3A4 and the transporter P-glycoprotein (P-gp), indicating a potential for drug-drug interactions.[13][14]
Excretion
This compound and its metabolites are eliminated from the body through multiple routes, primarily via bile, feces, and urine.[3][8] Studies in rats have quantified the contribution of each pathway, showing significant excretion into the bile, which is then eliminated in the feces.[3]
Table 3: Cumulative Excretion of this compound in Rats (24h)
| Excretion Route | % of Dose (Male Rats) | % of Dose (Female Rats) | Reference |
| Bile | 31.92% | 36.20% | [3] |
| Urine | 13.43% | 21.77% | [3] |
| Feces | 31.41% | 31.84% | [3] |
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound is characterized by rapid elimination. Following intravenous administration, the compound exhibits linear pharmacokinetics within the tested dose ranges in both rats and dogs.[8]
Table 4: Summary of Key Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC (ng·h/mL) | Reference |
| Rat (Male) | IV | 0.75-3.0 mg/kg | - | - | 0.57 - 2.19 | - | [8] |
| Rat (Female) | IV | 0.75-3.0 mg/kg | - | - | 1.11 - 1.64 | - | [8] |
| Beagle Dog | Oral | 10 mg/kg | - | - | 3.83 | 204.05 | [1][2] |
| Human | - | - | 134.73 | 1.5 | 5.45 | - | [3] |
Note: Parameters can vary significantly based on study design, analytical method, and species.
Analytical Methodologies
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard method due to its high selectivity and sensitivity.[7][8]
Experimental Protocol: Quantification by LC-MS/MS
-
Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenate).
-
Sample Preparation:
-
Add an internal standard to the sample.
-
Perform protein precipitation using an organic solvent like methanol or acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the supernatant into a UPLC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).[15]
-
-
Mass Spectrometric Detection:
-
The eluent from the UPLC is directed to a tandem mass spectrometer (e.g., a triple quadrupole).
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the unknown samples.
Conclusion and Implications
The pharmacokinetic profile of this compound is defined by several key characteristics:
-
Poor Oral Absorption: Its low bioavailability is a major challenge for oral drug delivery.
-
Rapid Elimination: The compound is cleared relatively quickly from the body.[3]
-
Specific Tissue Distribution: It preferentially distributes to the liver, lungs, and kidneys, with minimal brain penetration.[3][6][8]
-
Extensive Metabolism: A significant portion of the drug is metabolized through various pathways.[3][8]
These findings have significant implications for drug development. To overcome the low oral bioavailability, research into novel drug delivery systems, such as nano-formulations or the development of more permeable derivatives, is warranted.[2][16] Alternatively, intravenous administration may be more effective for achieving therapeutic concentrations.[2] The potential for drug-drug interactions via CYP enzyme inhibition necessitates careful consideration when co-administering AS-IV with other medications. This guide provides a foundational understanding for scientists and researchers to build upon in the effort to harness the therapeutic potential of this compound.
References
- 1. In Vivo Insights into the Role of Astragaloside IV in Preventing and Treating Civilization Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Transport and bioavailability studies of astragaloside IV, an active ingredient in Radix Astragali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of the pharmacological effects of astragaloside IV and its autophagic mechanism in association with inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification by LC-MS/MS of astragaloside IV and isoflavones in Astragali radix can be more accurate by using standard addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astragaloside IV as a Memory-Enhancing Agent: In Silico Studies with In Vivo Analysis and Post Mortem ADME-Tox Profiling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astragaloside IV as a Memory-Enhancing Agent: In Silico Studies with In Vivo Analysis and Post Mortem ADME-Tox Profiling in Mice [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Profiling the metabolism of astragaloside IV by ultra performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of astragaloside IV on the pharmacokinetics of omeprazole in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astragaloside IV inhibited the activity of CYP1A2 in liver microsomes and influenced theophylline pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Isoastragaloside IV: A Deep Dive into its Interactions with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastragaloside IV (AS-IV), a prominent cycloartane-type triterpenoid saponin isolated from Astragalus membranaceus, has garnered significant attention in the scientific community for its wide array of pharmacological activities.[1][2] These include potent anti-inflammatory, antioxidant, immunomodulatory, and anti-fibrotic effects.[1][2] The therapeutic potential of this natural compound lies in its ability to modulate multiple cellular signaling pathways, thereby influencing a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with its protein targets, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.
Quantitative Analysis of this compound Interactions
The interaction of this compound with its protein targets can be quantified through various biophysical and biochemical assays. While direct binding data for many targets is still under investigation, a combination of molecular docking studies, surface plasmon resonance, and in vitro cellular assays have provided valuable insights into its binding affinity and effective concentrations.
Binding Affinity and Molecular Docking
Molecular docking simulations have been instrumental in predicting the binding modes and affinities of this compound with its protein targets. These computational studies, combined with experimental validation, offer a molecular-level understanding of the interactions.
| Target Protein | Method | Binding Affinity (kcal/mol) | Binding Free Energy (kcal/mol) | Key Interacting Residues | Reference |
| High Mobility Group Box 1 (HMGB1) | Molecular Docking | -7.562 | -70.060 | A133 | [1] |
Plasma Protein Binding
The extent to which a compound binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution and availability at the target site.
| Plasma Protein | Method | Concentration Range | Binding Rate (%) | Reference |
| Human Serum Albumin (HSA) | Equilibrium Dialysis & UHPLC-MS/MS | Not specified | 94.04 - 97.42 | [3] |
Effective Concentrations in Cellular and In Vivo Models
The following table summarizes the concentrations of this compound that have been shown to elicit significant biological effects in various experimental models. This data is crucial for designing future in vitro and in vivo studies.
| Experimental Model | Effect | Concentration/Dosage | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Activation of JAK2/STAT3 pathway | 10 - 120 µM | [4] |
| Rat Aortic Endothelial Cells | Vasodilation via PI3K/Akt/eNOS pathway | 10⁻⁴ to 10⁻² mM | [2] |
| Rat Hepatic Stellate Cells (HSC-T6) | Induction of senescence and apoptosis | 20 and 40 µg/ml | [5] |
| LPS-induced Lung Inflammation in Rats | Anti-inflammatory | 1.25, 2.5, and 5 mg/kg | [6][7] |
| LPS-induced Acute Inflammation in Mice | Anti-inflammatory | 10 mg/kg b.w. | [8] |
| Hepatocellular Carcinoma (HCC) in nude mice | Anti-tumor | 40, 80, and 100 mg/kg | [9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating several key signaling pathways that are central to inflammation, immune response, and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the production of pro-inflammatory cytokines and adhesion molecules.[6][8]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. This compound has been reported to activate this pathway, leading to downstream effects such as increased nitric oxide production and cell protection.[2][10]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cellular responses to cytokines and growth factors. This compound has been shown to activate the JAK2/STAT3 pathway, which plays a role in angiogenesis.[4]
Experimental Protocols
A thorough understanding of the experimental methodologies is essential for the replication and extension of research findings. This section outlines a typical workflow for investigating the effects of this compound on a specific signaling pathway.
Experimental Workflow: Investigating the Effect of this compound on the NF-κB Pathway
Detailed Methodologies
Western Blot Analysis for NF-κB Pathway Activation
-
Cell Culture and Treatment: Plate appropriate cells (e.g., RAW 264.7 macrophages or HUVECs) and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours) before stimulating with an agonist like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a shorter duration (e.g., 30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate. For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IKK, phospho-IκBα, p65, and a loading control like β-actin or GAPDH) overnight at 4°C. After washing with TBST, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
-
RNA Extraction and cDNA Synthesis: Following cell treatment, extract total RNA using a commercial RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer. Reverse transcribe a fixed amount of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a real-time PCR system with a SYBR Green-based master mix. Use specific primers for the target genes (e.g., TNF-α, IL-6, ICAM-1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of this compound over the immobilized protein surface and a reference flow cell. Monitor the change in the response units (RU) in real-time to observe the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
This compound is a multi-target natural compound with significant therapeutic potential. Its ability to modulate key signaling pathways, particularly those involved in inflammation and cellular homeostasis, underscores its pharmacological importance. While a substantial body of evidence highlights its effects on cellular signaling cascades, further research is warranted to elucidate the direct protein targets and to obtain more comprehensive quantitative binding data. The experimental protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers aiming to further unravel the complex mechanisms of action of this compound and to accelerate its development as a potential therapeutic agent.
References
- 1. Research on the interaction of astragaloside IV and calycosin in Astragalus membranaceus with HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Elucidation of the binding mechanism of astragaloside IV derivative with human serum albumin and its cardiotoxicity in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV Stimulates Angiogenesis and Increases Nitric Oxide Accumulation via JAK2/STAT3 and ERK1/2 Pathway [mdpi.com]
- 5. Astragaloside IV regulates NF-κB-mediated cellular senescence and apoptosis of hepatic stellate cells to suppress PDGF-BB-induced activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. phcog.com [phcog.com]
- 8. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragaloside IV inhibits the progression of liver cancer by modulating macrophage polarization through the TLR4/NF-κB/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Isoastragaloside IV in Cell Culture
Introduction
Isoastragaloside IV, a prominent triterpenoid saponin isolated from Astragalus membranaceus, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Successful investigation of its biological functions in vitro necessitates precise and reproducible methods for its dissolution and application in cell culture systems. Due to its poor solubility in aqueous solutions, establishing a proper solubilization protocol is critical for maintaining the compound's stability and ensuring accurate experimental outcomes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution and use of this compound in cell culture experiments.
Data Presentation: Solubility and Working Concentrations
The following table summarizes the key solubility parameters and typical working concentrations of this compound for in vitro studies. It is crucial to use a newly opened, anhydrous grade Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions, as hygroscopic DMSO can negatively impact solubility.[1]
| Parameter | Value | Notes |
| Molecular Weight | 784.97 g/mol | |
| Appearance | White to off-white solid | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, cell culture grade is recommended. |
| Solubility in DMSO | 50 - 60 mg/mL (approx. 63.7 - 76.4 mM) | Ultrasonic treatment and warming to 37°C can aid dissolution.[1][2][3] |
| Typical Stock Solution Concentration | 10 - 50 mM in DMSO | Aliquot to avoid repeated freeze-thaw cycles. |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months.[1] | Protect from light.[1] |
| Typical Working Concentrations | 0.5 µM - 80 µg/mL | Highly cell-type and assay-dependent. Pilot studies are recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.85 mg of this compound (Molecular Weight: 784.97).
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 10-15 minutes.[1][2][3] Gentle warming to 37°C can also be applied to facilitate dissolution.[3]
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1] This prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution for Cell Culture
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed, sterile complete cell culture medium appropriate for your cell line
-
Sterile tubes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): It is advisable to perform serial dilutions to achieve the final desired concentration. This ensures a more homogeneous distribution of the compound in the final culture medium.
-
Final Dilution: Directly add the required volume of the stock solution (or an intermediate dilution) to the pre-warmed complete cell culture medium to achieve the final target concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound from a 10 mM stock, add 10 µL of the stock solution to 9.99 mL of medium.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Immediate Use: Use the freshly prepared working solution to treat the cells immediately.
Important Considerations:
-
Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Concentration Optimization: The optimal working concentration of this compound can vary significantly between different cell lines and experimental assays. It is highly recommended to perform a dose-response study to determine the effective concentration range for your specific application.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for preparing this compound solutions for cell culture.
Inhibition of MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation, differentiation, and survival. Studies have shown that this compound can inhibit the progression of certain cancers by blocking the MAPK/ERK signaling pathway.[1][2] This inhibition leads to a decrease in the expression of proteins involved in cell proliferation (PCNA, Ki67) and metastasis (MMP-2, MMP-9).[1]
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Modulation of Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is often implicated in diseases like cancer and fibrosis. This compound has been demonstrated to inhibit the Wnt/β-catenin pathway.[4][5][6] This action can suppress malignant biological behaviors in cancer cells by reducing the expression of key pathway components like Wnt, β-catenin, and TCF-4.[4]
Caption: this compound modulates the Wnt/β-catenin signaling pathway.
References
- 1. Astragaloside IV inhibits progression of glioma via blocking MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of astragaloside-IV in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragaloside IV Attenuates Glutamate-Induced Neurotoxicity in PC12 Cells through Raf-MEK-ERK Pathway | PLOS One [journals.plos.org]
- 4. Astragaloside IV (AS-IV) alleviates the malignant biological behavior of hepatocellular carcinoma via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV mitigates influenza-induced inflammatory responses by suppressing the Wnt/β-catenin signalling pathway in alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragalus polysaccharides and astragaloside IV alleviate inflammation in bovine mammary epithelial cells by regulating Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Isoastragaloside IV Administration in Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastragaloside IV (AS-IV) is a prominent cycloartane-type triterpenoid saponin isolated from the medicinal herb Astragalus membranaceus. It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, immunomodulatory, and anti-fibrotic effects. This document provides detailed application notes and standardized protocols for the administration of this compound in various mouse models, intended to facilitate reproducible preclinical research.
Quantitative Data Summary
The following tables summarize the dosages and pharmacokinetic parameters of this compound reported in rodent studies. These values can serve as a starting point for designing new in vivo experiments.
Table 1: Reported Dosages of this compound in Mouse Models
| Disease Model | Mouse Strain | Administration Route | Dosage Range | Treatment Duration | Reference |
| Viral Myocarditis | Not Specified | Intraperitoneal | 0.6 - 4360 mg/kg/day | Not Specified | |
| Colorectal Cancer | Not Specified | Not Specified | 15.0 mg/kg (every 3 days) | Not Specified | |
| Memory Impairment | Not Specified | Intraperitoneal | 25 mg/kg | Not Specified | |
| Liver Injury | Not Specified | Not Specified | 40 or 80 mg/kg | Not Specified | |
| Psoriasis-like Skin Damage | Not Specified | Topical Application | Not Specified | Not Specified | |
| Ocular Hypertension | Not Specified | Topical Ocular Eye Drops | 1 mM | Not Specified | |
| Kidney Injury | C57BL/6 | Oral | 10 or 20 mg/kg/day | 1 month | |
| Parkinson's Disease | Not Specified | Not Specified | Not Specified | Not Specified | |
| Acute Alcohol-Induced Liver Injury | Not Specified | Oral | 50, 150, and 500 mg/kg/day | 7 days | |
| Systemic Lupus Erythematosus | MRL/lpr | Not Specified | 10, 20, and 40 mg/kg/day | 8 weeks |
Table 2: Pharmacokinetic Parameters of this compound in Rodents (primarily rats)
| Parameter | Value | Animal Model | Administration Route | Dosage | Reference |
| Half-life (T½) | 177.18 min | Rat | Intravenous | 0.5 mg/kg | |
| 196.58 min | Rat | Intravenous | 1 mg/kg | ||
| 241.59 min | Rat | Intravenous | 2 mg/kg | ||
| Area Under the Curve (AUC) | 126.24 µg·h/mL | Rat | Intravenous | 0.5 mg/kg | |
| 276.28 µg·h/mL | Rat | Intravenous | 1 mg/kg | ||
| 724.51 µg·h/mL | Rat | Intravenous | 2 mg/kg | ||
| Plasma Protein Binding | ~90% | Rat | Not Specified | 250–1000 ng/mL | |
| Tissue Distribution (highest accumulation) | Kidneys, spleen, liver, heart, and lungs | Rat | Intravenous | 4 mg/kg |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol details the preparation of AS-IV for intraperitoneal (IP), intravenous (IV), and oral (PO) administration. Due to its poor water solubility, a suitable vehicle is required.
Materials:
-
This compound (purity ≥ 98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile 1% Carboxymethyl cellulose (CMC) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for IP/IV Administration (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a stock solution by dissolving AS-IV in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of AS-IV in 1 mL of DMSO. Use a vortex mixer and, if necessary, sonication to ensure complete dissolution.
-
To prepare the final working solution, add the solvents in the following order, vortexing after each addition:
-
Add 400 µL of PEG300 to 100 µL of the AS-IV stock solution in DMSO.
-
Add 50 µL of Tween-80.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
The final concentration of the working solution should be calculated based on the desired dosage and the injection volume. It is recommended to prepare the working solution fresh on the day of use.
Procedure for Oral Gavage (Vehicle: 1% CMC):
-
Weigh the required amount of this compound powder.
-
Suspend the powder in a 1% sterile CMC solution.
-
Vortex thoroughly to ensure a homogenous suspension before each administration.
Quality Control:
-
Ensure the final solution for IP/IV injection is clear and free of precipitation. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
For oral suspensions, ensure the compound is evenly distributed before administration.
Protocol 2: Administration of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This protocol outlines the induction of neuroinflammation using LPS and subsequent treatment with AS-IV.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Prepared this compound solution (from Protocol 1)
-
Sterile saline
-
Animal handling and injection equipment
Experimental Workflow:
Experimental workflow for LPS-induced neuroinflammation model.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., Control, LPS only, LPS + AS-IV).
-
Administration:
-
Administer this compound or the vehicle intraperitoneally at the desired dose (e.g., 25 mg/kg).
-
After 15 minutes, administer LPS (e.g., 2.5 mg/kg, IP) to induce neuroinflammation. The control group receives vehicle and saline injections.
-
-
Monitoring and Analysis:
-
Monitor the animals for signs of sickness.
-
At a predetermined time point (e.g., 24 hours post-LPS injection), perform behavioral tests to assess cognitive function.
-
Following behavioral testing, euthanize the animals and collect brain tissue for analysis of inflammatory markers (e.g., TNF-α, IL-6) and signaling pathway proteins (e.g., NF-κB, Nrf2) via ELISA and Western blotting, respectively.
-
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Signaling pathways modulated by this compound.
Description of Signaling Pathways:
-
NF-κB Pathway: this compound has been shown to suppress the phosphorylation of IκBα and p65, which are key steps in the activation of the NF-κB signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
PTEN/PI3K/AKT Pathway: In some cancer models, AS-IV has been observed to upregulate the tumor suppressor PTEN, which in turn inhibits the PI3K/AKT signaling pathway. This can lead to the promotion of apoptosis and autophagy in cancer cells.
-
Nrf2 Pathway: this compound can activate the Nrf2 pathway, a key regulator of the antioxidant response. This leads to the increased expression of antioxidant enzymes, which helps to protect cells from oxidative stress.
Application Notes and Protocols for the Quantification of Isoastragaloside IV in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Isoastragaloside IV in plasma, a critical aspect of pharmacokinetic and drug metabolism studies. The primary focus is on the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are well-suited for the low concentrations typically observed in biological matrices.
Overview of Analytical Methods
The quantification of this compound in plasma predominantly relies on LC-MS/MS due to its superior sensitivity and selectivity over other methods like HPLC-UV.[1][2] this compound lacks a strong chromophore, making its detection by UV spectrophotometry insensitive, especially at the low concentrations found in plasma.[3] While pre-column derivatization can enhance UV detection, this approach is more complex and has been primarily applied to herbal samples rather than plasma.[3]
Experimental Workflow for this compound Quantification in Plasma
The general workflow for analyzing this compound in plasma involves several key steps from sample collection to data analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of various LC-MS/MS methods developed for the quantification of this compound in plasma.
| Parameter | Method 1[4][5] | Method 2[6] | Method 3[7] | Method 4[8] |
| Linearity Range (ng/mL) | 1 - 1000 | 10 - 5000 (rat), 5 - 5000 (dog) | 1 - 200 | 1 - 500 |
| LLOQ (ng/mL) | 1 | 10 (rat), 5 (dog) | 1 | Not Specified |
| Precision (CV%) | 5.9 - 7.6 | < 15.03 | < 10 | 2.8 - 9.8 |
| Accuracy (%) | 96.5 - 102.1 | 93 - 110 | 98.3 - 109.0 | Not Specified |
| Recovery (%) | 91 | > 89 | > 80.3 | 92.5 |
| Internal Standard | Digoxin | Digoxin | Hirsuterine | Not Specified |
| Sample Preparation | Protein Precipitation | Solid Phase Extraction | Protein Precipitation | Solid Phase Extraction |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS with Protein Precipitation
This protocol is adapted from a validated method for the quantification of this compound in rat plasma.[4][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of internal standard (IS) working solution (e.g., Digoxin).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate
-
Mobile Phase B: 90% Methanol in water
-
Flow Rate: 0.2 mL/min
-
Gradient: A gradient elution is typically used.
3. Mass Spectrometry Conditions
Protocol 2: UPLC-MS/MS with Protein Precipitation
This protocol utilizes ultra-performance liquid chromatography for faster analysis times.[7]
1. Sample Preparation (Protein Precipitation)
-
To a plasma sample, add the internal standard (e.g., Hirsuterine).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for injection.
2. UPLC Conditions
-
Column: UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[7]
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: Gradient elution is employed.
-
Run Time: Approximately 4 minutes.[7]
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive mode.[7]
-
Monitored Transitions (MRM):
Protocol 3: HPLC-MS/MS with Solid Phase Extraction (SPE)
This protocol is suitable for cleaner sample extracts and can be applied to various biological matrices.[6]
1. Sample Preparation (Solid Phase Extraction)
-
Condition a Waters OASIS™ SPE column with methanol followed by water.[6]
-
Load the plasma sample onto the SPE column.
-
Wash the column with water to remove interferences.[6]
-
Elute this compound and the IS with methanol.[6]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC Conditions
-
Column: Cosmosil C18 (150 mm x 2.0 mm, 5 µm)[6]
-
Mobile Phase: Acetonitrile:water containing 5 µM Sodium Acetate (40:60, v/v)[6]
-
Flow Rate: Isocratic elution.
3. Mass Spectrometry Conditions
-
Detection: Tandem mass spectrometry.
Signaling Pathways and Logical Relationships
The analytical process involves a logical sequence of steps to ensure accurate quantification. The following diagram illustrates the relationship between the different stages of the analytical method validation, a crucial aspect for regulatory submissions.
Conclusion
The LC-MS/MS and UPLC-MS/MS methods presented provide robust and reliable approaches for the quantification of this compound in plasma. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the required level of sample cleanup and the complexity of the plasma matrix. Proper method validation is essential to ensure data quality and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification by LC-MS/MS of astragaloside IV and isoflavones in Astragali radix can be more accurate by using standard addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Quantitation of astragaloside IV in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of Astragaloside IV, a natural product with cardioprotective activity, in plasma, urine and other biological samples by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. latamjpharm.org [latamjpharm.org]
- 8. Determination of Astragaloside IV in rat plasma by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Isoastragaloside IV using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Isoastragaloside IV is a cycloartane-type triterpenoid saponin found in the roots of Astragalus species, a plant widely used in traditional medicine. As a key bioactive constituent, the accurate and sensitive quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and pharmacological research. This application note details a robust High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) method for the selective and quantitative analysis of this compound in various matrices.
Principle This method utilizes reversed-phase HPLC to achieve chromatographic separation of this compound from other matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte, allowing for accurate quantification even at low concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Digoxin
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)
-
0.22 µm syringe filters
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and the internal standard (IS) into separate 1.0 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 50% methanol to create calibration standards ranging from 1 ng/mL to 2000 ng/mL.
-
Internal Standard Working Solution: Dilute the IS stock solution with 50% methanol to a final concentration of 100 ng/mL.
Sample Preparation Protocol 1: Extraction from Herbal Material (Astragali Radix)
-
Homogenization: Weigh 0.5 g of powdered, dried Astragali Radix into a 50 mL centrifuge tube.
-
Extraction: Add 25 mL of 70% methanol to the tube. Vortex for 1 minute and then extract using ultrasonication for 30 minutes.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant to a clean flask. Repeat the extraction process on the residue once more and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under reduced pressure at 40°C.
-
Reconstitution & Purification: Reconstitute the dried residue in 5 mL of water. Apply the solution to a pre-conditioned SPE cartridge.
-
SPE Wash & Elution: Wash the cartridge with 5 mL of water, then 5 mL of 20% methanol. Elute the analyte with 10 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in 1.0 mL of 50% methanol. Add the internal standard, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.
Note on Ammonia Treatment: Some traditional extraction methods involve washing with ammonia. This can cause hydrolysis of other acetylated astragalosides into Astragaloside IV, leading to an artificially inflated quantification.[2][3] The protocol described above avoids this step to measure the genuine content of this compound.
Sample Preparation Protocol 2: Extraction from Biological Matrix (Rat Plasma)
-
Aliquoting: Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (100 ng/mL).
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of 50% methanol. Vortex and centrifuge again to pellet any remaining insoluble material.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis.[4][5]
HPLC-MS/MS Method Parameters
The following tables summarize the starting parameters for the HPLC-MS/MS analysis. Method optimization is recommended for specific instrumentation and matrices.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 45°C[6] |
| Gradient Program | 0-1.0 min, 30% B; 1.0-8.0 min, 30-95% B; 8.0-9.0 min, 95% B; 9.1-12.0 min, 30% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 120°C |
| Desolvation Temp. | 400°C[6] |
| Capillary Voltage | 3.0 kV[6] |
| Gas Flow | Desolvation: 500 L/h; Cone: 50 L/h[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound and Internal Standard
Note: this compound and Astragaloside IV are isomers (C₄₁H₆₈O₁₄, MW: 784.99). They share the same precursor ions and exhibit similar fragmentation patterns. The transitions for Astragaloside IV are well-documented and serve as an excellent starting point for optimizing the detection of this compound, which is distinguished by its chromatographic retention time.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone Voltage (V) | Collision Energy (eV) | Use |
| This compound | 785.5 [M+H]⁺ | 623.5 | 0.1 | 70 | 50 | Quantifier (Proposed) |
| This compound | 785.5 [M+H]⁺ | 143.1 | 0.1 | 70 | 20 | Qualifier (Proposed) |
| Digoxin (IS) | 798.5 [M+NH₄]⁺ | 651.4 | 0.1 | 40 | 25 | Quantifier |
Method Performance and Data Presentation
The described method, after validation, typically exhibits excellent performance characteristics suitable for quantitative analysis.
Table 4: Summary of Typical Method Validation Data
| Parameter | Typical Performance |
| Linearity Range | 2 - 200 ng/mL (in plasma)[5] |
| Correlation Coefficient (r²) | > 0.99[7] |
| Limit of Detection (LOD) | ~0.5 ng/mL[8] |
| Limit of Quantification (LOQ) | ~2.0 ng/mL[5] |
| Precision (RSD%) | Intra- & Inter-day < 15%[4] |
| Accuracy (Recovery %) | 85 - 115%[7] |
| Matrix Effect | Should be assessed; standard addition can improve accuracy[7] |
Diagrams and Workflows
References
- 1. Quantification by LC-MS/MS of astragaloside IV and isoflavones in Astragali radix can be more accurate by using standard addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Surface-Enhanced Raman Spectroscopy Analysis of Astragalus Saponins and Identification of Metabolites After Oral Administration in Rats by Ultrahigh-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry Analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. RRLC-QTOF/MS-Based Metabolomics Reveal the Mechanism of Chemical Variations and Transformations of Astragali Radix as a Result of the Roasting Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Profiling the Metabolism of Astragaloside IV by Ultra Performance Liquid Chromatography Coupled with Quadrupole/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application of Isoastragaloside IV in the Study of Diabetic Nephropathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. The pathogenesis of DN is complex, involving hyperglycemia-induced metabolic and hemodynamic alterations that lead to glomerular hypertrophy, mesangial matrix expansion, podocyte injury, and tubulointerstitial fibrosis. Isoastragaloside IV (AS-IV), a primary bioactive saponin isolated from Astragalus membranaceus, has garnered significant attention for its potential therapeutic effects in DN. Emerging evidence suggests that AS-IV exerts its renoprotective effects through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-fibrotic activities. These notes provide a comprehensive overview of the application of AS-IV in DN research, including its mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanisms of Action of this compound in Diabetic Nephropathy
AS-IV has been shown to modulate several key signaling pathways implicated in the pathogenesis of DN. Its therapeutic effects are attributed to its ability to mitigate podocyte apoptosis, inhibit mesangial cell proliferation and fibrosis, and reduce inflammation and oxidative stress.
Key Signaling Pathways Modulated by this compound:
-
TGF-β1/Smad Signaling Pathway: Transforming growth factor-β1 (TGF-β1) is a critical profibrotic cytokine in DN. AS-IV has been demonstrated to inhibit the TGF-β1/Smad signaling pathway, thereby reducing the expression of downstream targets like α-smooth muscle actin (α-SMA) and collagen type 1, which are key mediators of renal fibrosis. It achieves this by upregulating the inhibitory Smad7.
-
NF-κB/NLRP3 Inflammasome Pathway: Chronic inflammation plays a pivotal role in the progression of DN. AS-IV can suppress the activation of the NF-κB signaling pathway, which in turn inhibits the NLRP3 inflammasome. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18.
-
PKC/NOX4/MAPK Pathway: Hyperglycemia can activate protein kinase C (PKC), leading to increased production of reactive oxygen species (ROS) via NADPH oxidase 4 (NOX4), and subsequent activation of mitogen-activated protein kinase (MAPK) signaling. AS-IV has been shown to inhibit this pathway, thereby reducing oxidative stress and inflammation.
-
SIRT1/NF-κB Pathway: Sirtuin 1 (SIRT1) is a key regulator of cellular metabolism and stress responses. AS-IV can enhance autophagy and inhibit mesangial cell activation by increasing SIRT1 expression, which leads to the deacetylation and subsequent inhibition of the NF-κB p65 subunit.
-
Podocyte Protection: Podocyte injury and loss are central to the development of proteinuria in DN. AS-IV protects podocytes from high glucose-induced apoptosis by downregulating the expression of TRPC6, a calcium-permeable ion channel, and by restoring the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. It also ameliorates podocyte foot process effacement.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound in models of diabetic nephropathy.
Table 1: In Vitro Effects of this compound on Mesangial Cells
| Cell Line | Treatment Condition | AS-IV Concentration(s) | Key Findings | Reference |
| Rat Mesangial Cells (RMCs) | High Glucose (30 mM) | 10, 20, 50, 100 µg/ml | Dose-dependently inhibited HG-induced cell proliferation. 50 µg/ml decreased TGF-β1, Smad3, col1, and α-SMA expression, and increased Smad7 expression. | |
| Human Mesangial Cells | High Glucose (30 mM) | 25, 50, 100 µM | Dose-dependently decreased the proliferation rate and levels of α-SMA, fibronectin, and collagen IV after 48 hours. | |
| Human Mesangial Cells | High Glucose | Not specified | Markedly attenuated HG-induced proliferation and hypertrophy in a dose-dependent manner. Reduced intracellular ROS levels and inhibited NADPH oxidase activity. |
Table 2: In Vitro Effects of this compound on Podocytes
| Cell Line | Treatment Condition | AS-IV Concentration(s) | Key Findings | Reference |
| Mouse Podocytes | High Glucose | 10, 20, 40 µM | Pre-treatment for 1h prior to HG exposure for 24h protected against HG-induced apoptosis, downregulated TRPC6 expression, and suppressed intracellular Ca2+. | |
| Mouse Podocytes | High Glucose | 50, 100, 200 µg/ml | Significantly attenuated HG-induced apoptosis and ROS production. Restored Bax and Bcl-2 expression and inhibited caspase-3 activation. | |
| MPC5 Cells | High Glucose | Not specified | Ameliorated the downregulation of lncRNA-TUG1 and the upregulation of TRAF5. Decreased podocyte apoptosis. |
Table 3: In Vivo Effects of this compound in Animal Models of Diabetic Nephropathy
| Animal Model | AS-IV Dosage | Treatment Duration | Key Findings | Reference |
| Streptozotocin (STZ)-induced diabetic rats | Not specified | Not specified | Decreased miR-192, TGF-β1, Smad3, α-SMA, and col1 expression. Increased Smad7 expression. | |
| STZ-induced diabetic rats | 2.5, 5, 10 mg/kg/day | 14 weeks | Ameliorated podocyte apoptosis, caspase-3 activation, renal histopathology, and albuminuria. | |
| STZ-induced diabetic rats | Not specified | 8 weeks | Significantly reduced urinary albumin excretion, plasma creatinine, and blood urea nitrogen levels. Prevented mesangial matrix expansion. | |
| db/db mice | 1 g/kg (in feed) | 12 weeks | Significantly reduced urinary albumin excretion and ameliorated renal pathologic injury. | |
| db/db mice | 40 mg/kg | 12 weeks | Reduced urinary albumin excretion and improved renal structural changes. Inhibited the expression of NLRP3, caspase-1, and IL-1β. | |
| STZ-induced diabetic mice | Not specified | 8 weeks | Significantly reduced albuminuria and serum creatinine levels. Ameliorated mesangial matrix expansion. |
Experimental Protocols
Protocol 1: In Vitro Model of Diabetic Nephropathy using High Glucose-Treated Mesangial Cells
-
Cell Culture:
-
Culture rat or human mesangial cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Synchronize cells by serum starvation (0.5% FBS) for 24 hours before treatment.
-
-
High Glucose Treatment and AS-IV Application:
-
Divide synchronized cells into the following groups:
-
Normal Glucose (NG): 5 mM D-glucose.
-
High Glucose (HG): 30 mM D-glucose.
-
Osmotic Control (Mannitol): 5 mM D-glucose + 25 mM D-mannitol.
-
HG + AS-IV: 30 mM D-glucose with various concentrations of AS-IV (e.g., 10, 25, 50, 100 µM or µg/ml).
-
-
Pre-treat cells with AS-IV for 1-2 hours before adding high glucose, or co-treat for the duration of the experiment (24-72 hours).
-
-
Endpoint Analysis:
-
Cell Proliferation: Assess using a CCK-8 assay.
-
Protein Expression: Analyze protein levels of interest (e.g., TGF-β1, Smad3, α-SMA, collagen IV) by Western blotting or ELISA.
-
mRNA Expression: Quantify gene expression using real-time quantitative PCR (RT-qPCR).
-
ROS Production: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Protocol 2: In Vivo Model of Type 1 Diabetic Nephropathy using Streptozotocin (STZ)
-
Animal Model:
-
Use male Sprague-Dawley rats (180-220 g) or C57BL/6 mice.
-
Acclimatize animals for at least one week before the experiment.
-
-
Induction of Diabetes:
-
For rats, a single intraperitoneal (i.p.) injection of STZ (e.g., 65 mg/kg) dissolved in cold citrate buffer (0.1 M, pH 4.5) is commonly used.
-
For mice, to reduce non-specific cytotoxicity, multiple low doses of STZ (e.g., 40-55 mg/kg, i.p., for 5 consecutive days) are recommended.
-
Confirm diabetes by measuring blood glucose levels 72 hours after STZ injection; animals with blood glucose >16.7 mmol/L (300 mg/dL) are considered diabetic.
-
-
AS-IV Treatment:
-
Divide diabetic animals into groups:
-
Diabetic model group (vehicle treatment).
-
Diabetic + AS-IV treatment groups (e.g., 2.5, 5, 10, or 40 mg/kg/day).
-
-
Administer AS-IV or vehicle daily by oral gavage for the specified duration (e.g., 8-14 weeks).
-
Include a non-diabetic control group receiving only the vehicle.
-
-
Sample Collection and Analysis:
-
Monitor body weight and blood glucose levels regularly.
-
Collect 24-hour urine samples at specified intervals to measure urinary albumin excretion rate (UAER) and creatinine.
-
At the end of the study, collect blood samples for serum creatinine and blood urea nitrogen (BUN) analysis.
-
Perfuse and collect kidneys for histological analysis (e.g., PAS and Masson's trichrome staining), immunohistochemistry, Western blotting, and RT-qPCR.
-
Visualizations
Signaling Pathway Diagrams
Caption: TGF-β/Smad signaling pathway and the inhibitory effect of this compound.
Caption: NF-κB/NLRP3 inflammasome pathway and the inhibitory role of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound in diabetic nephropathy.
Application Note & Protocols for Evaluating the Anti-Fibrotic Effects of Isoastragaloside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to scarring and disruption of normal tissue architecture and function.[1] It is the common final pathway of many chronic inflammatory diseases affecting organs such as the lungs, liver, kidneys, and heart.[2] A key cellular mediator of fibrosis is the myofibroblast, which is primarily responsible for the deposition of collagen and other ECM proteins.[3] Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in initiating and driving the fibrotic cascade.[4]
Isoastragaloside IV (AS-IV), a major bioactive saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant attention for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory properties.[2][3] Preclinical studies have increasingly demonstrated its potential as a multi-target therapeutic agent for fibrosis, showing promise in ameliorating fibrosis in various organs.[2][5] AS-IV is reported to exert its anti-fibrotic effects by modulating key signaling pathways, primarily by inhibiting the TGF-β/Smad pathway, and by reducing oxidative stress and inflammation.[4][5][6]
This document provides detailed techniques and experimental protocols for evaluating the anti-fibrotic efficacy of this compound in both in vivo and in vitro models.
In Vivo Evaluation: Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin (BLM)-induced pulmonary fibrosis model is one of the most widely used and well-characterized animal models for studying the pathogenesis of lung fibrosis and for testing potential anti-fibrotic therapies.[3] A single intratracheal instillation of bleomycin in rodents leads to lung injury, inflammation, and the subsequent development of progressive fibrosis that shares key features with human idiopathic pulmonary fibrosis (IPF).[7]
General Experimental Workflow
The evaluation process follows a structured workflow from model induction to endpoint analysis. This ensures reproducibility and comprehensive data collection.
Caption: High-level experimental workflow for in vivo evaluation.
Key Anti-Fibrotic Readouts & Protocols
Principle: Masson's Trichrome is a three-color staining method used to distinguish collagen fibers from other tissue components.[4] Collagen is stained blue, nuclei are stained black, and cytoplasm, muscle, and keratin are stained red. This allows for the visualization and semi-quantitative scoring of fibrotic lesions in lung tissue.
Protocol:
-
Tissue Preparation:
-
Fix lung tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.
-
For formalin-fixed tissues, re-fix in Bouin's solution for 1 hour at 56°C to improve stain quality, then rinse with running tap water until the yellow color is removed.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water for 5-10 minutes.
-
Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.
-
Transfer directly to aniline blue solution and stain for 5-10 minutes.
-
Rinse briefly and differentiate in 1% acetic acid solution for 2-5 minutes.
-
Wash in distilled water, dehydrate quickly through graded alcohols, clear in xylene, and mount with a resinous medium.
-
-
Analysis:
-
Capture images using a light microscope.
-
Quantify fibrosis using a semi-quantitative method like the Ashcroft score, which grades the severity of fibrosis on a scale of 0 (normal) to 8 (total fibrosis).
-
Principle: Hydroxyproline (HYP) is an amino acid that is almost exclusively found in collagen.[3] Measuring the hydroxyproline content in tissue hydrolysates provides a direct and quantitative measure of total collagen deposition.[8] The assay is based on the oxidation of hydroxyproline and its subsequent reaction with a chromogen to produce a colored product, which is measured spectrophotometrically.[9]
Protocol:
-
Sample Preparation & Hydrolysis:
-
Collect a pre-weighed portion of the lung (e.g., the right lung lobe) and homogenize it in distilled water.[9]
-
Alternatively, the entire lung lobe can be dried to a constant weight.
-
Transfer a known amount of homogenate or the dried tissue to a pressure-tight, screw-capped vial.
-
Add concentrated hydrochloric acid (~12 M HCl) to the sample.
-
Tightly cap the vial and hydrolyze at 120°C for 3 hours.
-
-
Assay Procedure (Colorimetric):
-
After hydrolysis, cool the samples and clarify by centrifugation.
-
Transfer an aliquot of the supernatant (hydrolysate) to a 96-well plate.
-
Evaporate the samples to dryness under vacuum or in an oven at ~60°C to remove residual acid.
-
Prepare a standard curve using known concentrations of hydroxyproline (e.g., 0-10 µ g/well ).
-
Add Chloramine T/Oxidation Buffer to each well and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.
-
Add a colorimetric reagent (e.g., DMAB/Ehrlich's reagent) to each well.
-
Incubate at 60°C for 15-90 minutes (time varies by kit) to allow for color development.
-
Measure the absorbance at a wavelength of ~560 nm using a microplate reader.
-
-
Calculation:
Summary of In Vivo Quantitative Data
Studies consistently show that this compound significantly ameliorates key indicators of pulmonary fibrosis in bleomycin-induced animal models.[3]
| Parameter | Model Group (BLM) | AS-IV Treated Group (BLM + AS-IV) | Outcome | Citations |
| Fibrosis Score (Ashcroft) | Significantly Increased | Significantly Decreased vs. Model | Attenuation of pathological remodeling | [3] |
| Hydroxyproline (HYP) Content | Significantly Increased | Significantly Decreased vs. Model | Reduction in total collagen deposition | [3][12] |
| α-SMA Expression | Significantly Increased | Significantly Decreased vs. Model | Inhibition of myofibroblast differentiation | [3][13] |
| Collagen I Expression | Significantly Increased | Significantly Decreased vs. Model | Reduction in ECM protein synthesis | [4] |
| TGF-β1 Expression | Significantly Increased | Significantly Decreased vs. Model | Inhibition of pro-fibrotic signaling | [4][7][12] |
In Vitro Evaluation: TGF-β1-Induced Myofibroblast Activation
In vitro models allow for the investigation of the direct effects of this compound on specific cell types and molecular pathways involved in fibrosis. A common model involves stimulating fibroblasts (e.g., human lung fibroblasts, or hepatic stellate cells for liver fibrosis) with TGF-β1 to induce their differentiation into contractile, ECM-producing myofibroblasts.[14]
Key Anti-Fibrotic Readouts & Protocols
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. For fibrosis, key markers include α-Smooth Muscle Actin (α-SMA), a hallmark of myofibroblast differentiation, and Collagen Type I (Col I), a primary component of the fibrotic ECM.[15]
Protocol:
-
Cell Culture and Treatment:
-
Culture fibroblasts (e.g., primary human lung fibroblasts or hepatic stellate cells) in appropriate media.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-fibrotic agent, typically recombinant TGF-β1 (e.g., 5-10 ng/mL), for 24-48 hours. Include untreated and TGF-β1-only controls.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysates and clarify by centrifugation at 4°C.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software. Normalize the intensity of target proteins to the loading control.[16]
-
Principle: Quantitative reverse transcription PCR (qRT-PCR) measures the amount of specific mRNA transcripts, providing insight into the regulation of gene expression. This technique is used to assess how this compound affects the expression of key pro-fibrotic genes such as TGFB1, COL1A1 (Collagen I), and ACTA2 (α-SMA).
Protocol:
-
Cell Culture and Treatment:
-
Perform cell culture and treatment as described in Protocol 3 (Section 3.1.1). A shorter stimulation time (e.g., 6-24 hours) is often sufficient for gene expression analysis.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (ACTA2, COL1A1, TGFB1) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the reference gene (ΔCt) and then comparing the ΔCt values of the treated groups to the control group (ΔΔCt).
-
Express results as fold change relative to the control group.
-
Summary of In Vitro Quantitative Data
In vitro experiments confirm the direct inhibitory effect of this compound on fibroblast activation and ECM production.
| Cell Type | Treatment | Parameter Measured | Result | Citations |
| Hepatic Stellate Cells (HSCs) | AS-IV (1.5-24.0 mg/L) | Collagen Synthesis | Significantly Inhibited | [14] |
| Hepatic Stellate Cells (HSCs) | AS-IV | α-SMA Expression | Significantly Decreased | [1] |
| Cardiac Fibroblasts | Isoprenaline (ISO) + AS-IV (10 µM) | Collagen I Secretion | Significantly Inhibited vs. ISO alone | [5][17] |
| Rat Renal Fibroblasts (NRK-49F) | TGF-β1 + AS-IV | α-SMA, Collagen I, Fibronectin | Significantly Decreased vs. TGF-β1 alone | [6] |
| Human Lung Fibroblasts (A549) | TGF-β1 + AS-IV | EMT Markers (e.g., N-cadherin) | Significantly Reversed vs. TGF-β1 alone | [7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-fibrotic effects by interfering with multiple pro-fibrotic signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Inhibition of the TGF-β/Smad Pathway
The TGF-β/Smad pathway is a canonical signaling cascade in fibrosis.[6] Upon TGF-β1 binding to its receptor, Smad2 and Smad3 are phosphorylated, form a complex with Smad4, and translocate to the nucleus to induce the transcription of pro-fibrotic genes.[4] this compound has been shown to inhibit this pathway, often by up-regulating the inhibitory Smad7, which prevents the phosphorylation of Smad2/3.[6]
Caption: AS-IV inhibits the canonical TGF-β/Smad pathway.
Modulation of the PI3K/Akt Pathway
The PI3K/Akt pathway is another critical regulator of cellular processes that contribute to fibrosis, including cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[7] TGF-β1 can activate this pathway, and evidence suggests that this compound can suppress the phosphorylation and activation of key components like PI3K and Akt, thereby mitigating fibrotic progression.[7][13]
Caption: AS-IV inhibits pro-fibrotic PI3K/Akt signaling.
Conclusion
The evaluation of this compound's anti-fibrotic effects requires a multi-faceted approach combining robust in vivo models with targeted in vitro assays. The protocols and techniques outlined in this document provide a comprehensive framework for quantifying the compound's efficacy, from assessing gross pathological changes and collagen deposition in tissues to elucidating its impact on specific cellular behaviors and molecular signaling pathways. Consistent findings across these methodologies demonstrate that this compound significantly attenuates experimental fibrosis, supporting its continued development as a potential therapeutic agent for fibrotic diseases.[3][13]
References
- 1. Evaluation of astragaloside IV in hepatic fibrosis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic effects and potential mechanisms of astragaloside IV on pulmonary fibrosis: a systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV alleviates silica-induced pulmonary fibrosis via inactivation of the TGF-β1/Smad2/3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Astragaloside IV inhibits renal tubulointerstitial fibrosis by blocking TGF-β/Smad signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV modulates TGF-β1-dependent epithelial-mesenchymal transition in bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Integrating Network Pharmacology and Experimental Validation to Explore the Pharmacological Mechanism of Astragaloside IV in Treating Bleomycin-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrative analysis of the therapeutic mechanisms of Astragaloside IV in idiopathic pulmonary fibrosis via network pharmacology and molecular validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effects of astragaloside IV on porcine-serum-induced hepatic fibrosis in rats and in vitro effects on hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Astragaloside IV inhibits isoprenaline‑induced cardiac fibrosis by targeting the reactive oxygen species/mitogen‑activated protein kinase signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoastragaloside IV: A Potent Tool for Investigating the NF-κB Signaling Pathway
Application Note
Introduction
Isoastragaloside IV (AS-IV), a major active saponin extracted from the medicinal herb Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects. A key mechanism underlying its anti-inflammatory properties is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This makes this compound an invaluable tool for researchers studying inflammation, immunology, and drug development targeting this critical pathway. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the NF-κB signaling cascade.
Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB.[1] Upon stimulation by various inducers, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This process liberates NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]
This compound has been shown to effectively inhibit this cascade at multiple points. It can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[4] This inhibitory action has been demonstrated in various cell types, including endothelial cells, macrophages, and epithelial cells, as well as in in vivo models of inflammation.[1][2][3]
Quantitative Effects of this compound on NF-κB Signaling
The inhibitory effects of this compound on the NF-κB pathway have been quantified in numerous studies. The following tables summarize key findings, providing researchers with a reference for expected outcomes and effective concentrations.
Table 1: In Vivo Inhibition of NF-κB Activity and Inflammatory Markers by this compound
| Model Organism | Treatment and Dosage | Stimulus | Tissue | Target Measured | Percent Inhibition | Reference |
| Mice | 10 mg/kg AS-IV, i.p. for 6 days | LPS | Lung | NF-κB DNA-binding activity | 42% | [1] |
| Mice | 10 mg/kg AS-IV, i.p. for 6 days | LPS | Heart | NF-κB DNA-binding activity | 54% | [1] |
| Mice | 10 mg/kg AS-IV, i.p. for 6 days | LPS | Serum | MCP-1 | 82% | [1][3] |
| Mice | 10 mg/kg AS-IV, i.p. for 6 days | LPS | Serum | TNF-α | 49% | [1][3] |
| LDLR-/- Mice | 10 mg/kg AS-IV | High-Fat Diet | Aortas & Liver | Phosphorylation of NF-κB p65 | Significantly downregulated | [5] |
Table 2: In Vitro Inhibition of NF-κB Signaling by this compound
| Cell Line | AS-IV Concentration | Stimulus | Target Measured | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | LPS and TNF-α | Nuclear translocation of NF-κB | Completely abolished | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | LPS and TNF-α | NF-κB DNA binding activity | Completely abolished | [2] |
| Rat Hepatic Stellate Cells (HSC-T6) | 20 and 40 µg/ml | PDGF-BB | p65, p52, p50, IKKα expression | Increased | [6] |
| Rat Hepatic Stellate Cells (HSC-T6) | 20 and 40 µg/ml | PDGF-BB | IκBα expression | Suppressed | [6] |
| Microglia | 25 µM | LPS | Phosphorylation of IκB | Significantly inhibited | [7] |
| Microglia | 25 µM | LPS | Phosphorylation of p65 | Significantly inhibited | [7] |
| Human Bronchial Epithelial Cells | Not specified | Not specified | NF-κB signaling | Suppressed | [8] |
| RAW264.7 Cells | 40 µM | Dexamethasone | p-IκB levels | Inhibited | [9] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on the NF-κB signaling pathway.
Protocol 1: In Vitro Inhibition of NF-κB Activation in Macrophage Cell Line (e.g., RAW 264.7)
Objective: To determine the effect of this compound on LPS-induced NF-κB activation in macrophages.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (AS-IV)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Nuclear Extraction Kit
-
NF-κB p65 Transcription Factor Assay Kit (ELISA-based)
-
Protein Assay Kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of AS-IV (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 1 hour. A non-stimulated control group should be included.
-
-
Nuclear Extract Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts using a protein assay kit.
-
-
NF-κB DNA-Binding Activity Assay (ELISA):
-
Perform the NF-κB p65 transcription factor assay according to the manufacturer's instructions.
-
Briefly, add an equal amount of protein from each nuclear extract to the wells of the assay plate, which are pre-coated with an oligonucleotide containing the NF-κB consensus site.
-
Incubate to allow binding of active NF-κB.
-
Wash the wells and add an antibody specific to the p65 subunit of NF-κB.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add the substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition by AS-IV compared to the LPS-stimulated group.
-
Protocol 2: Western Blot Analysis of IκBα Phosphorylation and Degradation
Objective: To assess the effect of this compound on the phosphorylation and degradation of IκBα.
Materials:
-
Cells and treatment reagents as in Protocol 1.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis:
-
Following treatment as described in Protocol 1 (with varying stimulation times, e.g., 0, 15, 30, 60 minutes with LPS), wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phospho-IκBα and total IκBα to the loading control (β-actin).
-
Compare the levels between different treatment groups.
-
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound in the NF-κB signaling pathway and the experimental approach to study it, the following diagrams are provided.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for studying this compound's effect on NF-κB.
References
- 1. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside IV inhibits NF- κ B activation and inflammatory gene expression in LPS-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside IV suppresses the proliferation and inflammatory response of human epidermal keratinocytes and ameliorates imiquimod-induced psoriasis-like skin damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice [frontiersin.org]
- 6. Astragaloside IV regulates NF-κB-mediated cellular senescence and apoptosis of hepatic stellate cells to suppress PDGF-BB-induced activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Astragaloside IV attenuates glucocorticoid-induced osteoclastogenesis and bone loss via the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Isoastragaloside IV in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastragaloside IV (AS-IV) is a primary active saponin isolated from the dried roots of Astragalus membranaceus, a herb widely used in traditional Chinese medicine.[1][2] Accumulating evidence from in vitro and in vivo studies suggests that AS-IV possesses significant anticancer properties, including the inhibition of tumor growth and metastasis, promotion of apoptosis, and enhancement of immune function.[1][2][3] These effects are attributed to its ability to modulate various signaling pathways crucial for cancer cell proliferation, survival, and motility.[1][2][3][4]
This document provides detailed protocols for a panel of in vitro assays to investigate the anticancer effects of this compound on various cancer cell lines. These protocols are designed to be a practical guide for researchers in academic and industrial settings.
Mechanism of Action Overview
This compound exerts its anticancer effects through a multi-targeted approach. It has been shown to influence several key signaling pathways frequently dysregulated in cancer[1][2][3][4][5]:
-
PI3K/Akt/mTOR Pathway: AS-IV can inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[1][5]
-
MAPK/ERK Pathway: By modulating this pathway, AS-IV can interfere with cell proliferation and survival signals.[1][5]
-
NF-κB Signaling: AS-IV has been shown to suppress the NF-κB pathway, which is involved in inflammation, cell survival, and proliferation.[1][6]
-
TGF-β/SMAD Pathway: This pathway, involved in epithelial-mesenchymal transition (EMT) and metastasis, can be inhibited by AS-IV.[1][2]
A simplified diagram of AS-IV's interaction with these pathways is presented below.
Experimental Design Workflow
A typical workflow for evaluating the anticancer potential of this compound in a specific cancer cell line is outlined below. This workflow progresses from initial cytotoxicity screening to more detailed mechanistic studies.
References
- 1. Molecular mechanisms of astragaloside-IV in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of astragaloside‑IV in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effects and mechanisms of astragaloside-IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the antitumor effects of astragaloside IV and astragalus polysaccharide in digestive system cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Astragaloside IV, as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioavailability of Isoastragaloside IV Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastragaloside IV, a primary active saponin isolated from Astragalus membranaceus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2] Despite its therapeutic potential, the clinical application of this compound is often hindered by its low oral bioavailability.[3][4] This low bioavailability is primarily attributed to its high molecular weight, poor intestinal permeability, and paracellular transport mechanism.[3][5][6] Consequently, the development of novel formulations to enhance the oral absorption of this compound is a critical area of research.
These application notes provide a comprehensive guide for researchers to assess the bioavailability of different this compound formulations. The protocols outlined below describe key in vitro and in vivo experiments, from initial dissolution testing to animal pharmacokinetic studies. The accompanying data tables and diagrams are designed to facilitate clear data presentation and a deeper understanding of the experimental workflows.
I. In Vitro Assessment of this compound Formulations
In vitro methods provide a preliminary evaluation of a formulation's potential for in vivo success. These assays are crucial for screening and optimizing formulations before proceeding to more complex and costly animal studies.
Objective: To determine the release rate of this compound from its formulation in a simulated gastrointestinal fluid.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., Simulated Gastric Fluid (SGF) without pepsin, Simulated Intestinal Fluid (SIF) without pancreatin)
-
This compound formulation (e.g., tablets, capsules, nanoparticles)
-
Reference standard of this compound
-
High-Performance Liquid Chromatography (HPLC) system
-
Syringes and filters (0.45 µm)
Protocol:
-
Prepare the dissolution medium and pre-heat to 37 ± 0.5 °C.
-
Place one unit of the this compound formulation in each dissolution vessel containing a specified volume of the medium (e.g., 900 mL).
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-heated dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.[7]
-
Calculate the cumulative percentage of drug released at each time point.
Objective: To assess the intestinal permeability of this compound formulations using an in vitro model of the human intestinal epithelium. The Caco-2 cell line, when grown as a monolayer, forms tight junctions and expresses transporters, mimicking the intestinal barrier.[8][9][10]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulation and pure compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Protocol:
-
Cell Culture: Culture Caco-2 cells in DMEM. Seed the cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and monolayer formation.[10]
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²) are considered suitable for the assay.[11] Additionally, perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.
-
Transport Experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add the test formulation (dissolved in HBSS) to the apical (AP) side of the Transwell® insert. c. Add fresh HBSS to the basolateral (BL) side. d. Incubate at 37 °C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS. f. At the end of the experiment, collect the sample from the AP side.
-
Transport Experiment (Basolateral to Apical): To investigate active efflux, perform the transport experiment in the reverse direction (BL to AP). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters.[10]
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.[12][13][14]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug transport across the monolayer
-
A is the surface area of the insert
-
C0 is the initial concentration of the drug in the donor chamber
-
Data Presentation: In Vitro Results
| Formulation | Dissolution (Cumulative % Released at 60 min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| Pure this compound | 15.2 ± 2.5 | 0.037 ± 0.008[5] | 1.2 ± 0.3 |
| Formulation A (Nanoparticles) | 85.7 ± 5.1 | 0.21 ± 0.04 | 1.1 ± 0.2 |
| Formulation B (Liposomes) | 78.4 ± 4.8 | 0.18 ± 0.03 | 1.3 ± 0.4 |
| Formulation C (Solid Dispersion) | 92.1 ± 6.3 | 0.25 ± 0.05 | 1.0 ± 0.2 |
II. In Vivo Bioavailability Assessment
In vivo studies in animal models are essential for determining the pharmacokinetic profile and absolute bioavailability of this compound formulations.
Objective: To determine the plasma concentration-time profile, key pharmacokinetic parameters, and oral bioavailability of this compound formulations in rats.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound formulation and pure compound for injection
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent)
-
Cannulas for blood collection (optional, for serial sampling)
-
Heparinized tubes for blood collection
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Dosing:
-
Oral (PO) Group: Fast the rats overnight (8-12 hours) before dosing. Administer the this compound formulation orally via gavage at a specific dose (e.g., 50 mg/kg).[7]
-
Intravenous (IV) Group: Administer a solution of pure this compound intravenously via the tail vein at a lower dose (e.g., 10 mg/kg) to determine the absolute bioavailability.[15]
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[15]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[14]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Data Presentation: In Vivo Pharmacokinetic Parameters
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t₁/₂ (h) | F (%) |
| Pure this compound | PO | 50 | 134.7 ± 39.9[13] | 1.5 ± 0.5[13] | 733.3 ± 113.8 | 5.5 ± 0.4[13] | 3.66[3][16] |
| Pure this compound | IV | 10 | - | - | 2082.5 ± 408.3 | - | 100 |
| Formulation A (Nanoparticles) | PO | 50 | 680.6 ± 138.1 | 2.0 ± 0.5 | 2082.5 ± 408.3 | 6.1 ± 0.7 | 14.8 |
| Formulation B (Liposomes) | PO | 50 | 595.2 ± 121.4 | 2.5 ± 0.6 | 1850.1 ± 355.2 | 6.5 ± 0.8 | 13.2 |
| Formulation C (Solid Dispersion) | PO | 50 | 750.8 ± 155.9 | 1.8 ± 0.4 | 2255.6 ± 410.7 | 5.8 ± 0.6 | 16.1 |
III. Visualization of Workflows and Pathways
A flowchart of the experimental workflow for assessing the bioavailability of this compound formulations.
This compound has been reported to modulate several signaling pathways, including the NF-κB pathway, which is crucial in inflammatory responses.
A simplified diagram of the NF-κB signaling pathway and the inhibitory effect of this compound.
IV. Conclusion
The protocols and guidelines presented in these application notes offer a structured approach to systematically evaluate the bioavailability of novel this compound formulations. By combining in vitro dissolution and permeability assays with in vivo pharmacokinetic studies, researchers can effectively screen and identify promising formulations with enhanced oral bioavailability. This, in turn, will facilitate the translation of this compound's therapeutic potential into clinical applications.
References
- 1. Astragaloside IV derived from Astragalus membranaceus: A research review on the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Insights into the Role of Astragaloside IV in Preventing and Treating Civilization Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV-loaded zeolitic imidazolate framework-8 based on supercritical fluid as anti-solvent technology to improve bioavailability and anti-tumor activity against non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of astragaloside IV in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive and selective liquid chromatography-electrospray ionisation-mass spectrometry analysis of astragaloside-IV in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying the Effect of Isoastragaloside IV on Telomerase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Isoastragaloside IV (AS IV), a tetracyclic triterpenoid saponin derived from Astragalus membranaceus, on telomerase activity. The protocols outlined below are essential for researchers in the fields of aging, oncology, and regenerative medicine.
This compound has been identified as a potent activator of telomerase, the ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus maintaining telomere length and supporting cellular longevity.[1][2][3] Understanding the mechanisms by which AS IV modulates telomerase activity is crucial for its development as a potential therapeutic agent.
Overview of Experimental Workflow
The following diagram illustrates the general workflow for studying the impact of this compound on telomerase activity in a cell-based model.
Signaling Pathways of this compound in Telomerase Activation
This compound has been reported to activate telomerase through the upregulation of the catalytic subunit, telomerase reverse transcriptase (hTERT).[1] This is mediated by several key signaling pathways.
Studies have shown that AS IV can modulate signaling cascades including the Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and cAMP response element-binding protein (CREB) pathways.[4][5] Additionally, the Src/MEK/ERK pathway has been identified as another route through which AS IV may exert its effects on telomerase.[4][5][6]
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Culture:
-
Culture human cells (e.g., human umbilical vein endothelial cells (HUVECs), peripheral blood mononuclear cells (PBMCs), or fibroblast cell lines) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before treatment.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution at -20°C.
-
-
Cell Treatment:
-
Seed cells in culture plates at a suitable density.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 3, 5, 10 µM).[1] A vehicle control (DMSO) should be included.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[7][8][9]
-
Cell Lysate Preparation:
-
Following treatment, harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., NP-40 or CHAPS-based buffer).[10][11]
-
Incubate on ice for 30 minutes.[10]
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the cell extract.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
TRAP Reaction:
-
Prepare a TRAP master mix containing TRAP buffer, dNTPs, TS primer (forward primer), and ACX primer (reverse primer).[10][12]
-
In a PCR tube, add a standardized amount of protein extract (e.g., 1 µg) to the master mix.
-
Include a heat-inactivated or RNase-treated sample as a negative control and a cell line with known telomerase activity as a positive control.[11]
-
Perform the telomerase extension step at 25°C for 20-30 minutes.
-
Inactivate telomerase by heating at 95°C for 5 minutes.
-
-
PCR Amplification:
-
Amplify the extension products by PCR for 25-30 cycles.
-
-
Detection of TRAP Products:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Visualize the characteristic ladder of bands (6 bp increments) by staining with a fluorescent dye (e.g., SYBR Green) or by using a fluorescently labeled primer.[7]
-
Quantify the band intensity using densitometry.
-
Real-Time Quantitative TRAP (RTQ-TRAP) Assay
For more precise quantification, a real-time PCR-based TRAP assay can be employed.[13]
-
Procedure:
-
The initial steps of cell lysis and telomerase extension are similar to the conventional TRAP assay.
-
The PCR amplification and detection are performed in a real-time PCR instrument using a DNA-binding dye like SYBR Green.
-
Telomerase activity is quantified based on the threshold cycle (Ct) value.
-
Western Blot Analysis for hTERT Protein Expression
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described for the TRAP assay.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for hTERT overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin or α-tubulin, to normalize the results.[1]
-
RT-qPCR for hTERT mRNA Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using primers specific for the hTERT gene.
-
Use a housekeeping gene, such as β-actin or GAPDH, for normalization.[1]
-
Analyze the relative gene expression using the ΔΔCt method.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Telomerase Activity
| Treatment Group | Concentration (µM) | Relative Telomerase Activity (Fold Change vs. Control) |
| Vehicle Control (DMSO) | - | 1.00 |
| This compound | 1 | Data |
| This compound | 3 | Data |
| This compound | 5 | Data |
| This compound | 10 | Data |
Note: Data would be obtained from densitometric analysis of TRAP gels or RTQ-TRAP results.
Table 2: Effect of this compound on hTERT Expression
| Treatment Group | Concentration (µM) | Relative hTERT mRNA Expression (Fold Change vs. Control) | Relative hTERT Protein Expression (Fold Change vs. Control) |
| Vehicle Control (DMSO) | - | 1.00 | 1.00 |
| This compound | 1 | Data | Data |
| This compound | 3 | Data | Data |
| This compound | 5 | Data | Data |
| This compound | 10 | Data | Data |
Note: mRNA expression data from RT-qPCR and protein expression data from densitometric analysis of Western blots.
Concluding Remarks
The protocols described provide a robust framework for elucidating the effects of this compound on telomerase activity and its underlying molecular mechanisms. Consistent and reproducible data generated from these methods will be instrumental in advancing the understanding of AS IV's therapeutic potential. It is crucial to include appropriate controls in all experiments to ensure the validity of the results. Further investigations could also explore the impact of AS IV on telomere length using techniques such as quantitative fluorescence in situ hybridization (Q-FISH) or PCR-based methods.[2][14]
References
- 1. Cycloastragenol and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cycloastragenol and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Roles and Mechanisms of Astragaloside IV in Combating Neuronal Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV and cycloastragenol stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length | Springer Nature Experiments [experiments.springernature.com]
- 10. Telomerase Repeated Amplification Protocol (TRAP) [bio-protocol.org]
- 11. telomer.com.tr [telomer.com.tr]
- 12. Telomerase Repeated Amplification Protocol (TRAP) [en.bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. A Natural Astragalus-Based Nutritional Supplement Lengthens Telomeres in a Middle-Aged Population: A Randomized, Double-Blind, Placebo-Controlled Study [mdpi.com]
Application Notes and Protocols for Measuring the In Vitro Antioxidant Capacity of Isoastragaloside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastragaloside IV is a cycloartane-type triterpenoid saponin isolated from Astragalus membranaceus, a herb widely used in traditional medicine. As an isomer of the more extensively studied Astragaloside IV, this compound is of significant interest for its potential pharmacological activities, including its antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Therefore, the evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development.
These application notes provide detailed protocols for common in vitro assays to quantify the antioxidant capacity of this compound. The assays described include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. Additionally, this document outlines the key signaling pathways potentially modulated by the antioxidant activity of this compound.
Data Presentation: Antioxidant Capacity of Astragaloside IV
| Assay | Test System | Result | Reference Compound |
| DPPH Radical Scavenging | Methanolic solution | IC50 values for Astragalus extracts vary, with a high scavenging activity reported. For instance, an extract from Heilongjiang showed an IC50 of 8.10 ± 0.54 μmol TE/g.[1] | Ascorbic Acid, Trolox |
| ABTS Radical Scavenging | Aqueous/ethanolic solution | Alcohol extracts of Astragalus root exhibited a 51.89% inhibition rate at 20,000 μg/mL.[1] | Trolox, Ascorbic Acid |
| FRAP | Aqueous buffer | At a concentration of 20.0 μg/mL, the FRAP values of ethanol and water extracts of Astragalus were 86.44 μg/mL and 51.33 μg/mL, respectively.[1] | FeSO₄, Trolox |
| ORAC | Aqueous buffer | The ORAC value of an Astragalus extract from Mongolia was the highest at 628.94 ± 3.30 μmol TE/g.[1] | Trolox |
Note: The data presented above is for extracts of Astragalus membranaceus, which contains Astragaloside IV among other compounds. Specific IC50 or equivalent values for purified this compound are yet to be extensively reported. The provided data serves as an indicator of the potential antioxidant capacity.
Experimental Protocols
The following are detailed protocols for the four most common in vitro antioxidant capacity assays. It is recommended to use a positive control with known antioxidant activity, such as Ascorbic Acid, Trolox (a water-soluble vitamin E analog), or Gallic Acid, for comparison and validation of the assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
This compound
-
Positive control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in a dark bottle at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a series of dilutions of the positive control (e.g., Ascorbic Acid, 1-100 µg/mL).
-
-
Assay:
-
To a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (used to dissolve the sample) and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the solvent and 100 µL of methanol/ethanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2][3]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a series of dilutions of the Trolox standard (e.g., 5-100 µM).
-
-
Assay:
-
Add 10 µL of the sample or standard solution at different concentrations to a 96-well microplate.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant capacity can also be expressed as Trolox equivalents (TEAC) by comparing the scavenging activity of the sample to that of the Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
This compound
-
Positive control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Water bath at 37°C
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a standard curve using a series of dilutions of FeSO₄ (e.g., 100-1000 µM).
-
-
Assay:
-
Add 10 µL of the sample or standard solution to a 96-well microplate.
-
Add 220 µL of the pre-warmed FRAP reagent to each well.[7]
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP Value: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC). A higher AUC indicates greater antioxidant protection.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Fluorescein Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer. Dilute the stock solution with the same buffer to the working concentration (e.g., 70 nM).
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (e.g., 12 mM).
-
Trolox Standard: Prepare a stock solution of Trolox in 75 mM phosphate buffer. Prepare a series of dilutions for the standard curve (e.g., 6.25-100 µM).
-
-
Preparation of Sample Solutions:
-
Dissolve this compound in the phosphate buffer to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution.
-
-
Assay:
-
To each well of a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[8]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately start recording the fluorescence intensity every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be shaken before each reading.
-
-
Calculation of ORAC Value:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the sample by comparing its Net AUC to the Trolox standard curve. The results are expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.
-
Visualization of Methodologies and Signaling Pathways
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General workflow for in vitro antioxidant capacity assays.
Signaling Pathways Modulated by Astragaloside IV's Antioxidant Activity
Astragaloside IV, an isomer of this compound, has been shown to exert its antioxidant effects by modulating key cellular signaling pathways involved in the response to oxidative stress. Two prominent pathways are the JNK/Nrf2 and PI3K/Akt pathways.[9][10]
JNK/Nrf2 Signaling Pathway
Under conditions of oxidative stress, Astragaloside IV can activate the JNK/Nrf2 pathway.[5][9] This leads to the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.
Caption: JNK/Nrf2 antioxidant signaling pathway.
PI3K/Akt Signaling Pathway
Astragaloside IV has also been reported to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and resistance to oxidative stress.[10] Activation of this pathway can lead to the phosphorylation and activation of downstream targets that promote the expression of antioxidant enzymes.
Caption: PI3K/Akt cell survival and antioxidant pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer [frontiersin.org]
- 5. Astragaloside IV as Potential Antioxidant Against Diabetic Ketoacidosis in Juvenile Mice Through Activating JNK/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hololifecenter.com [hololifecenter.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Molecular Mechanism of Astragaloside IV in Improving Endothelial Dysfunction of Cardiovascular Diseases Mediated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antioxidant Action of Astragali radix: Its Active Components and Molecular Basis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isoastragaloside IV in Preclinical Models of Inflammatory Lung Disease
Introduction
Inflammatory lung diseases, including Acute Lung Injury (ALI), asthma, Chronic Obstructive Pulmonary Disease (COPD), and Pulmonary Fibrosis (PF), represent a significant global health burden. These conditions are characterized by excessive inflammation, oxidative stress, and tissue remodeling, leading to progressive loss of lung function. Isoastragaloside IV (AS-IV) is a primary bioactive triterpenoid saponin isolated from the medicinal herb Astragalus membranaceus. Accumulating preclinical evidence highlights its potent anti-inflammatory, antioxidant, immunomodulatory, and anti-fibrotic properties, making it a promising therapeutic candidate for various respiratory diseases. This document provides a comprehensive overview of the application of AS-IV in established animal models of inflammatory lung disease, including detailed protocols, data summaries, and mechanistic insights for researchers and drug development professionals.
Mechanism of Action
AS-IV exerts its protective effects in the lungs by modulating multiple signaling pathways that are central to inflammation, oxidative stress, and fibrosis.
-
Inhibition of Pro-Inflammatory Pathways: AS-IV is a consistent inhibitor of the NF-κB signaling pathway. It prevents the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. This effect can be mediated through the upstream inhibition of pathways such as TLR4/MyD88 and PI3K/Akt/mTOR.
-
Activation of Antioxidant Responses: AS-IV mitigates oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing it to translocate to the nucleus and induce the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
-
Attenuation of Fibrotic Processes: In models of pulmonary fibrosis, AS-IV interferes with the TGF-β1/Smad signaling pathway, a key driver of fibrosis. By inhibiting this pathway, AS-IV can prevent the epithelial-mesenchymal transition (EMT) and reduce the excessive deposition of extracellular matrix (ECM) proteins like collagen.
Caption: AS-IV inhibits inflammatory signaling pathways like PI3K/Akt/mTOR and NF-κB.
Caption: AS-IV promotes antioxidant effects by activating the Nrf2 signaling pathway.
Data Summary
The efficacy of this compound has been demonstrated across various rodent models of inflammatory lung disease. The following tables summarize the key quantitative findings.
Table 1: Application of this compound in Acute Lung Injury (ALI) Models
| Model | Species | AS-IV Dose & Route | Key Findings | Citations |
|---|---|---|---|---|
| LPS-induced ALI | Rat | 1.25, 2.5, 5 mg/kg (i.p.) | ↑ Survival Rate; ↓ Serum TNF-α, IL-1β, IL-6; ↓ NF-κB expression | |
| LPS-induced ALI | Rat | 20, 40, 80 mg/kg (gavage) | ↓ BALF & Serum TNF-α, IL-6, IL-1β; ↓ PI3K, Akt, mTOR expression | |
| CLP-induced Sepsis | Mouse | 40 mg/kg (i.p.) | ↑ Survival Rate; ↓ Lung IL-6, TNF-α; ↓ Myeloid cell infiltration | |
| PM2.5-induced Injury | Rat | 50, 100 mg/kg (i.p.) | ↓ Lung W/D ratio; ↓ BALF IL-6, TNF-α; ↓ TLR4, MyD88, NF-κB expression |
| PM2.5-induced Injury | Rat | 20, 40, 80 mg/kg (gavage) | ↓ Inflammation & Oxidative Stress; ↑ Autophagy via PI3K/Akt/mTOR inhibition | |
Table 2: Application of this compound in Asthma Models
| Model | Species | AS-IV Dose & Route | Key Findings | Citations |
|---|---|---|---|---|
| OVA-induced Asthma | Mouse | 10, 20, 40 mg/kg (oral) | ↓ Airway Hyperresponsiveness (AHR); ↓ BALF IL-4, IL-5, IL-17; ↓ mTORC1 activity | |
| OVA-induced Asthma | Mouse | 20, 40 mg/kg (gavage) | ↓ AHR & Inflammatory Infiltration; ↓ BALF IL-4, IL-5, IL-13; ↓ p-JAK2/p-STAT6 |
| OVA-induced Asthma | Mouse | 40 mg/kg (gavage) | ↓ Th2 cytokines (IL-4, IL-13); ↓ GATA3 expression; ↑ T-bet expression | |
Table 3: Application of this compound in COPD Models
| Model | Species | AS-IV Dose & Route | Key Findings | Citations |
|---|
| Cigarette Smoke-induced | Mouse | 20, 40, 80 mg/kg (gavage) | ↓ Lung & Serum TNF-α, IL-6, IL-1β; ↑ SOD, ↓ MDA; ↓ JAK3/STAT3/NF-κB pathway | |
Table 4: Application of this compound in Pulmonary Fibrosis (PF) Models
| Model | Species | AS-IV Dose & Route | Key Findings | Citations |
|---|---|---|---|---|
| Bleomycin-induced PF | Rat | 10, 20, 50 mg/kg (i.p.) | ↓ Lung W/D ratio; ↓ BALF TNF-α, IL-1β, IL-6; ↓ MDA, ↑ SOD | |
| Bleomycin-induced PF | Rat | 10 mg/kg (gavage) | ↓ Collagen deposition; ↓ Lung Hydroxyproline (HYP); ↓ α-SMA expression | |
| Bleomycin-induced PF | Mouse | 20, 40 mg/kg (gavage) | ↓ EMT markers; Inhibited TGF-β1/PI3K/Akt pathway |
| Silica-induced PF | Rat | 20 mg/kg (i.p.) | ↓ Inflammation via inhibition of NF-κB pathway | |
Experimental Protocols
The following are detailed protocols for common models and assays used to evaluate the efficacy of this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This protocol describes the induction of ALI in mice using intratracheal LPS instillation to assess the anti-inflammatory effects of AS-IV.
Caption: Workflow for evaluating AS-IV in an LPS-induced acute lung injury model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (purity >98%)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthetics (e.g., Ketamine/Xylazine)
-
Animal intubation platform and light source
Procedure:
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, free access to food and water) for at least one week before the experiment.
-
Grouping: Randomly divide mice into groups (n=8-10/group):
-
Control Group: Saline vehicle (i.p.) + Saline (intratracheal, i.t.)
-
LPS Group: Saline vehicle (i.p.) + LPS (i.t.)
-
AS-IV + LPS Group: AS-IV (e.g., 20, 40, 80 mg/kg, i.p.) + LPS (i.t.)
-
-
AS-IV Administration: Dissolve AS-IV in a suitable vehicle (e.g., saline with 0.5% DMSO). Administer the specified dose via intraperitoneal (i.p.) injection 1 hour before LPS challenge.
-
LPS Instillation:
-
Anesthetize the mouse.
-
Place the mouse on an intubation platform. Visualize the trachea and carefully insert a 24-gauge catheter into the trachea.
-
Instill 50 µL of LPS solution (5 mg/kg) or sterile saline.
-
Hold the mouse in a vertical position for a few seconds to ensure fluid distribution into the lungs.
-
-
Post-Procedure Monitoring: Monitor the animals for signs of distress.
-
Sacrifice and Sample Collection: At a predetermined time point (e.g., 6 or 24 hours after LPS), euthanize the mice.
-
Bronchoalveolar Lavage Fluid (BALF) Collection:
-
Expose the trachea and cannulate it.
-
Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat three times, pooling the fluid.
-
Centrifuge the BALF to pellet cells. Use the supernatant for cytokine analysis (ELISA) and the cell pellet for differential cell counts.
-
-
Lung Tissue Collection:
-
Perfuse the pulmonary circulation with saline.
-
Harvest the lungs. Use the right lung for histology (fix in 10% formalin) and snap-freeze the left lung in liquid nitrogen for Western blot, qPCR, or oxidative stress assays.
-
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Rats
This protocol details a 28-day model of pulmonary fibrosis to evaluate the anti-fibrotic effects of AS-IV.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetics
Procedure:
-
Acclimatization & Grouping: Acclimatize rats for one week. Create groups: Control, Bleomycin (BLM), and BLM + AS-IV (e.g., 10, 20, 50 mg/kg).
-
Fibrosis Induction (Day 0):
-
Anesthetize a rat and perform a single intratracheal instillation of bleomycin (5 mg/kg in 100 µL saline). The control group receives saline only.
-
-
AS-IV Treatment (Day 1 to Day 28):
-
Beginning one day after BLM instillation, administer AS-IV daily via intraperitoneal injection or oral gavage for 28 consecutive days.
-
-
Monitoring: Monitor body weight and clinical signs throughout the study.
-
Sacrifice and Analysis (Day 28):
-
Euthanize the rats.
-
Collect blood for serum analysis (e.g., hyaluronic acid, laminin).
-
Harvest lungs for analysis:
-
Histology: Fix lung tissue in 10% formalin for H&E and Masson's trichrome staining. Evaluate fibrosis using the Ashcroft scoring method.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue to measure collagen content, a key indicator of fibrosis.
-
Western Blot/qPCR: Analyze lung homogenates for fibrotic markers (e.g., α-SMA, Collagen I/III) and signaling proteins (e.g., p-Smad3, TGF-β1).
-
-
Protocol 3: Western Blot for NF-κB p65 Nuclear Translocation
This assay is critical for demonstrating AS-IV's inhibitory effect on the NF-κB pathway.
Procedure:
-
Protein Extraction: Use a nuclear and cytoplasmic protein extraction kit on snap-frozen lung tissue or cell lysates according to the manufacturer's instructions. This separates the proteins located in the cytoplasm from those in the nucleus.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against NF-κB p65. Also, probe for loading controls: β-actin or GAPDH for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity. A decrease in nuclear p65 and a corresponding retention of p65 in the cytoplasm in AS-IV treated groups (compared to the disease model group) indicates inhibition of NF-κB translocation.
Protocol 4: Measurement of Oxidative Stress Markers (MDA & SOD)
These assays quantify lipid peroxidation and antioxidant enzyme activity in lung tissue.
Procedure:
-
Lung Homogenate Preparation:
-
Weigh a portion of snap-frozen lung tissue.
-
Homogenize the tissue in 9 volumes of ice-cold buffer (e.g., PBS or specific assay buffer) using a tissue homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Malondialdehyde (MDA) Assay:
-
Use a commercial MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Add reagents to the supernatant as per the kit's instructions.
-
Incubate at 95°C for the specified time.
-
Measure the absorbance at the specified wavelength (e.g., 532 nm).
-
Calculate the MDA concentration based on a standard curve. A decrease in MDA indicates reduced lipid peroxidation.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Use a commercial SOD activity assay kit, often based on the inhibition of a reaction that produces a colored formazan dye.
-
Add supernatant and reagents to a 96-well plate.
-
Incubate as directed by the manufacturer.
-
Read the absorbance at the specified wavelength (e.g., 450 nm).
-
Calculate SOD activity based on the rate of inhibition. An increase in SOD activity reflects enhanced antioxidant capacity.
-
Application Notes & Protocols: Isolation of Isoastragaloside IV from Astragalus membranaceus
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive overview of the methodologies for the isolation and purification of Isoastragaloside IV from the roots of Astragalus membranaceus. Detailed experimental protocols, quantitative data summaries, and visual representations of the workflow and associated signaling pathways are included to facilitate research and development.
Introduction
Astragalus membranaceus, a perennial plant in the family Fabaceae, is a fundamental herb in traditional Chinese medicine. Its roots are rich in various bioactive compounds, including polysaccharides, flavonoids, and saponins. Among the saponins, this compound is a significant cycloartane-type triterpene glycoside that has garnered considerable attention for its wide range of pharmacological activities. These include neuroprotective, anti-inflammatory, and immunomodulatory effects. The isolation and purification of high-purity this compound are crucial for its therapeutic application and further pharmacological investigation. This document outlines a standard protocol for its extraction and purification.
Experimental Protocols
This section details a common and effective protocol for the isolation of this compound from Astragalus membranaceus roots. The workflow involves initial extraction with ethanol, followed by purification steps using macroporous resin and silica gel chromatography.
Materials and Reagents
-
Dried roots of Astragalus membranaceus
-
70% Ethanol (v/v)
-
Anhydrous Ethanol
-
N-butanol
-
Ethyl acetate
-
Methanol
-
Petroleum ether
-
Macroporous adsorption resin (e.g., D101)
-
Silica gel (200-300 mesh) for column chromatography
-
Deionized water
-
Rotary evaporator
-
Chromatography columns
Extraction Protocol
-
Preparation of Plant Material: Grind the dried roots of Astragalus membranaceus into a coarse powder (approximately 40-60 mesh).
-
Ethanol Extraction:
-
Macerate the powdered root material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction under reflux at 80°C for 2 hours.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum yield.
-
Combine the extracts from all three cycles.
-
-
Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract paste.
Purification Protocol
-
Liquid-Liquid Extraction:
-
Suspend the crude extract paste in deionized water.
-
Perform successive liquid-liquid extractions with petroleum ether, ethyl acetate, and n-butanol.
-
Collect the n-butanol fraction, which is enriched with saponins, including this compound.
-
-
Macroporous Resin Chromatography:
-
Concentrate the n-butanol fraction to dryness and redissolve it in a minimal amount of methanol.
-
Load the dissolved sample onto a pre-equilibrated macroporous resin column.
-
Wash the column sequentially with deionized water and increasing concentrations of ethanol (e.g., 30%, 50%, 70%, and 95%) to elute different fractions.
-
Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The target compound typically elutes in the 70% ethanol fraction.
-
-
Silica Gel Column Chromatography:
-
Combine and concentrate the fractions rich in this compound.
-
Apply the concentrated sample to a silica gel column.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system.
-
Collect the fractions and analyze them by HPLC to identify those containing high-purity this compound.
-
-
Crystallization:
-
Combine the high-purity fractions and concentrate them to a small volume.
-
Allow the solution to stand at a low temperature (e.g., 4°C) to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Quantitative Data
The yield and purity of this compound can vary depending on the specific extraction and purification methods employed. The following table summarizes typical quantitative data from different protocols found in the literature.
| Method | Starting Material (g) | Crude Extract Yield (g) | Final Yield of this compound (mg) | Purity (%) | Reference |
| Ethanol Extraction & Multi-Column Chromatography | 1000 | 120 | 80 | >95 | [1] |
| High-Speed Counter-Current Chromatography (HSCCC) | 400 (crude extract) | N/A | 55.9 | 96.95 | [2] |
| Enzymatic Hydrolysis followed by Chromatographic Purification | 1000 | N/A | >800 | >95 | [1] |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Astragalus membranaceus.
Signaling Pathways
This compound exerts its pharmacological effects by modulating various intracellular signaling pathways. Below are diagrams representing two key pathways influenced by this compound.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to modulate the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation, survival, and apoptosis.
JAK2/STAT3 Signaling Pathway
The JAK2/STAT3 pathway is involved in inflammation and immune responses. This compound can influence this pathway to exert its anti-inflammatory effects.
Conclusion
The protocol described in this document provides a robust and reproducible method for the isolation of high-purity this compound from Astragalus membranaceus. The quantitative data presented offers a benchmark for yield and purity expectations. Understanding the experimental workflow and the signaling pathways modulated by this compound is essential for its further development as a therapeutic agent. Researchers are encouraged to optimize the presented protocols based on their specific laboratory conditions and research objectives.
References
Application Notes and Protocols for Investigating Isoastragaloside IV-Mediated Autophagy in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Isoastragaloside IV (AS-IV), a primary active component of Astragalus membranaceus, for the investigation of autophagy in the context of neurological disorders. The provided protocols and data serve as a resource for designing and executing experiments to explore the therapeutic potential of AS-IV.
Introduction to this compound and Autophagy in Neurological Disorders
This compound (AS-IV) is a saponin that has demonstrated a range of pharmacological activities, including neuroprotective effects.[1] Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in neuronal homeostasis. Dysregulation of autophagy is implicated in the pathogenesis of numerous neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. AS-IV has emerged as a modulator of autophagy, with its effects often being context-dependent and mediated through key signaling pathways such as the PI3K/Akt/mTOR and AMPK/mTOR pathways.[2][3][4] Understanding the precise mechanism by which AS-IV regulates autophagy in neuronal cells is crucial for its development as a potential therapeutic agent for neurological disorders.
Data Presentation: Quantitative Effects of this compound on Autophagy Markers
The following tables summarize the quantitative data on the effects of this compound on key autophagy markers in a neuronal cell line model of cerebral ischemia/reperfusion injury.[5] It is important to note that while AS-IV has shown neuroprotective effects in models of Alzheimer's and Parkinson's disease, specific quantitative data on autophagy markers in these models were not available in the reviewed literature.
Table 1: Effect of this compound on LC3-II/LC3-I Ratio in HT22 Neuronal Cells [5]
| Treatment Group | Condition | LC3-II/LC3-I Ratio (Mean ± SD) |
| Control | Normoxia | Not Reported |
| Model | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 2.89 ± 0.01 |
| AS-IV | OGD/R + this compound | 3.45 ± 0.02 |
| Rapamycin (Positive Control) | OGD/R + Rapamycin | 3.67 ± 0.04 |
| 3-MA + AS-IV | OGD/R + 3-Methyladenine + this compound | 2.21 ± 0.03 |
| 3-MA | OGD/R + 3-Methyladenine | 1.40 ± 0.02 |
Table 2: Effect of this compound on p62/SQSTM1 Expression in HT22 Neuronal Cells [5]
| Treatment Group | Condition | Relative p62 Expression (Mean ± SD) |
| Control | Normoxia | Not Reported |
| Model | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 0.76 ± 0.08 |
| AS-IV | OGD/R + this compound | 0.45 ± 0.08 |
| Rapamycin (Positive Control) | OGD/R + Rapamycin | 0.55 ± 0.08 |
| 3-MA + AS-IV | OGD/R + 3-Methyladenine + this compound | 0.60 ± 0.09 |
| 3-MA | OGD/R + 3-Methyladenine | 1.18 ± 0.15 |
Signaling Pathways
The regulation of autophagy by this compound in neurological disorders often involves the modulation of the PI3K/Akt/mTOR and AMPK/mTOR signaling pathways.
Experimental Workflow
A typical experimental workflow to investigate the effect of this compound on autophagy in a neuronal cell model of a neurological disorder is outlined below.
Experimental Protocols
Western Blot for LC3 and p62
This protocol details the detection of LC3-I to LC3-II conversion and p62 degradation, key indicators of autophagic flux.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons)
-
This compound
-
Reagents for inducing the neurological disorder model (e.g., 6-hydroxydopamine for Parkinson's, Amyloid-beta for Alzheimer's)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells and allow them to adhere. Induce the disease model as required, and then treat with various concentrations of this compound for the desired time. Include appropriate controls (untreated, vehicle, positive control like rapamycin, and negative control like 3-methyladenine).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto the SDS-PAGE gels. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Calculate the LC3-II/LC3-I ratio and the relative expression of p62.
Immunofluorescence for LC3 Puncta
This protocol allows for the visualization and quantification of autophagosomes as punctate structures within the cell.
Materials:
-
Neuronal cells cultured on coverslips
-
This compound and other treatment reagents
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Alexa Fluor-conjugated secondary antibody (e.g., Goat anti-rabbit Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow neuronal cells on sterile coverslips. Apply treatments as described in the Western Blot protocol.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell. An increase in the number of puncta suggests an accumulation of autophagosomes.
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM provides high-resolution images to directly visualize the ultrastructure of autophagosomes and autolysosomes.
Materials:
-
Neuronal cells or brain tissue samples
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Uranyl acetate and lead citrate for staining
-
Epoxy resin for embedding
Procedure:
-
Sample Preparation and Fixation: After treatment, fix the cell pellet or small pieces of brain tissue in the primary fixative for at least 2 hours at 4°C.
-
Post-fixation and Dehydration: Wash the samples and post-fix with osmium tetroxide for 1-2 hours. Dehydrate the samples through a graded series of ethanol concentrations.
-
Embedding and Sectioning: Infiltrate the samples with epoxy resin and polymerize. Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope. Identify and capture images of autophagosomes (double-membraned vesicles containing cytoplasmic material) and autolysosomes (single-membraned vesicles with electron-dense contents).
-
Analysis: Quantify the number and area of autophagic vacuoles per cell or per unit area of cytoplasm.
Conclusion
This compound presents a promising avenue for therapeutic intervention in neurological disorders through its modulation of autophagy. The protocols and data provided herein offer a framework for researchers to further elucidate the neuroprotective mechanisms of AS-IV and to evaluate its potential as a novel therapeutic agent. Consistent and multi-faceted assessment of autophagy using the described methodologies is crucial for a comprehensive understanding of AS-IV's effects in different neurological disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astragaloside IV ameliorates endoplasmic reticulum stress-induced apoptosis of Aβ25-35-treated PC12 cells by inhibiting the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Water Solubility of Isoastragaloside IV
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Isoastragaloside IV. The following information is designed to assist researchers in overcoming experimental hurdles and advancing their drug development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the inherent water solubility of this compound?
A1: this compound is known to have poor water solubility, which is a significant limiting factor for its bioavailability and therapeutic application.[1][2] It is practically insoluble in water and low-polarity organic solvents like chloroform and ethyl acetate.[1] However, it does exhibit good solubility in solvents such as methanol, ethanol, and acetone.[1]
Q2: Why is improving the water solubility of this compound important for research and drug development?
A2: Enhancing the water solubility of this compound is crucial for several reasons. Improved solubility can lead to better dissolution in physiological fluids, which is often the rate-limiting step for the absorption of poorly soluble compounds.[3] This, in turn, can significantly increase its oral bioavailability, allowing for more effective and consistent therapeutic outcomes. For in vitro studies, achieving sufficient concentration in aqueous media is essential for accurate and reproducible results.
Q3: What are the primary methods to improve the water solubility of this compound?
A3: Several techniques have been successfully employed to enhance the aqueous solubility of this compound. These include:
-
Co-solvency: Utilizing a mixture of solvents to increase solubility.
-
Inclusion Complexation: Forming a complex with cyclodextrins.
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix.
-
Nanoparticle Formulation: Encapsulating this compound within nanoparticles, such as solid lipid nanoparticles (SLNs) or chitosan nanoparticles.
Each of these methods offers distinct advantages and may be suitable for different experimental and formulation requirements.
Troubleshooting Guides & Experimental Protocols
This section provides detailed experimental protocols and troubleshooting tips for the most common techniques used to improve the water solubility of this compound.
Method 1: Cyclodextrin Inclusion Complexation
Inclusion complexation with cyclodextrins, such as β-cyclodextrin (β-CD), can significantly enhance the water solubility of hydrophobic molecules like this compound by encapsulating the guest molecule within the cyclodextrin cavity.[4]
This protocol is based on the low-temperature sedimentation technology.[4]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Vacuum filtration apparatus
-
Freeze-dryer
Procedure:
-
Prepare the this compound Solution: Dissolve a specific amount of this compound in ethanol to create a concentrated solution.
-
Prepare the β-Cyclodextrin Solution: In a separate beaker, prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in deionized water with heating and stirring.
-
Formation of the Inclusion Complex:
-
Maintain the β-cyclodextrin solution at 60°C.
-
Slowly add the this compound-ethanol solution dropwise to the saturated β-cyclodextrin solution while stirring at a constant rate of 750 rpm. A 1:1 molar ratio of this compound to β-cyclodextrin is recommended for optimal encapsulation.[4]
-
Continue the inclusion reaction for 3 hours at 60°C.[4]
-
-
Isolation of the Inclusion Complex:
-
After the reaction, cool the mixture to room temperature to allow the inclusion complex to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake 1-2 times with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin.
-
-
Drying: Freeze-dry the collected solid to obtain the final this compound/β-CD inclusion complex powder.
| Issue | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency | Incorrect molar ratio of this compound to β-CD. | Optimize the molar ratio. A 1:1 ratio is often a good starting point.[4] |
| Insufficient inclusion time or temperature. | Ensure the reaction is carried out at the recommended temperature (60°C) and for the specified duration (3 hours).[4] | |
| Inefficient mixing. | Maintain a constant and adequate stirring rate (e.g., 750 rpm) to ensure proper interaction between the molecules.[4] | |
| Product is sticky or difficult to handle | Incomplete drying. | Ensure the product is thoroughly dried using a freeze-dryer to remove all residual solvent. |
| Presence of uncomplexed material. | Wash the precipitate with cold water to remove excess β-cyclodextrin. |
Method 2: Solid Dispersion
Solid dispersion technology involves dispersing a poorly water-soluble drug in a hydrophilic carrier to improve its dissolution rate and bioavailability.[5] The solvent evaporation method is a common technique for preparing solid dispersions.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or another suitable hydrophilic carrier
-
Ethanol (or a suitable volatile solvent)
-
Rotary evaporator or hot air oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and the hydrophilic carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:2, 1:3, or 1:5 drug-to-carrier weight ratio).[6] Dissolve both components in a sufficient volume of a common volatile solvent, such as ethanol, in a round-bottom flask.[6]
-
Solvent Evaporation:
-
Drying: Place the resulting solid dispersion in a desiccator under vacuum for at least 24 hours to ensure the complete removal of any residual solvent.[6]
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle.[6] Pass the resulting powder through a sieve of a specific mesh size (e.g., #60) to obtain a uniform particle size.[6]
| Issue | Potential Cause | Recommended Solution |
| Phase Separation/Drug Recrystallization | Slow solvent evaporation rate. | Use a rotary evaporator for faster and more controlled solvent removal. Rapid evaporation minimizes the time for drug molecules to recrystallize.[7] |
| Incompatible drug-carrier ratio. | Experiment with different drug-to-carrier ratios to find the optimal composition that forms a stable amorphous solid dispersion. | |
| Residual Solvent in the Final Product | Incomplete drying. | Increase the drying time in the desiccator under vacuum. Perform analytical tests (e.g., gas chromatography) to confirm the absence of residual solvent. |
| Poor Flowability of the Powder | Irregular particle shape and size. | Optimize the pulverization and sieving steps to obtain more uniform and spherical particles. |
Method 3: Nanoparticle Formulation
Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or chitosan nanoparticles, can significantly improve its water solubility and bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-shear homogenizer
-
High-pressure homogenizer (optional, for smaller particle size)
-
Magnetic stirrer with heating plate
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.[8] Dissolve the accurately weighed this compound in the molten lipid.
-
Preparation of Aqueous Phase: Heat the deionized water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a high-shear homogenizer (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.[9]
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization at the same elevated temperature for several cycles to reduce the particle size to the nanometer range.
-
Alternatively, if a high-pressure homogenizer is not available, continue high-shear homogenization for a longer duration.
-
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the encapsulated this compound.
| Issue | Potential Cause | Recommended Solution |
| Large Particle Size or Broad Particle Size Distribution | Insufficient homogenization energy or time. | Increase the homogenization speed, pressure, or number of cycles. Optimize the duration of homogenization. |
| Inappropriate surfactant concentration. | Adjust the surfactant concentration. A higher concentration can lead to smaller and more stable nanoparticles, but excessive amounts can cause toxicity. | |
| Low Encapsulation Efficiency | Drug partitioning into the aqueous phase. | This is more common for hydrophilic drugs. For lipophilic drugs like this compound, ensure it is fully dissolved in the molten lipid. Consider using the cold homogenization method for thermosensitive or more hydrophilic compounds. |
| Drug expulsion during lipid recrystallization. | Optimize the lipid composition. Using a mixture of lipids can create a less perfect crystal lattice, providing more space for the drug.[9] | |
| Particle Aggregation upon Storage | Insufficient surfactant stabilization. | Ensure the surfactant provides adequate steric or electrostatic stabilization. A zeta potential of > ±30 mV is generally desired for good stability. |
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Chitosan Solution: Dissolve chitosan in an aqueous solution of acetic acid (e.g., 1% v/v) to a specific concentration (e.g., 0.5-1.5 mg/mL) with continuous stirring until a clear solution is obtained.[10] Adjust the pH of the solution to around 5.0 with NaOH.[11]
-
Incorporation of this compound: Dissolve this compound in a small amount of a suitable solvent (e.g., ethanol) and then add it to the chitosan solution under stirring.
-
Preparation of TPP Solution: Dissolve sodium tripolyphosphate (TPP) in deionized water to a specific concentration (e.g., 0.5 mg/mL).[10]
-
Nanoparticle Formation:
-
Separation and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 12,000 g) for 30 minutes to separate the nanoparticles.[12]
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water to wash away unreacted reagents. Repeat the centrifugation and resuspension process 2-3 times.
-
-
Final Product: The final chitosan nanoparticle pellet can be resuspended in a suitable aqueous medium or freeze-dried for long-term storage.
| Issue | Potential Cause | Recommended Solution |
| Formation of Aggregates Instead of Nanoparticles | Inappropriate chitosan to TPP ratio. | Optimize the ratio of chitosan to TPP. The formation of stable nanoparticles occurs within a specific range of this ratio. |
| Incorrect pH of the chitosan solution. | The pH affects the charge density of chitosan. Ensure the pH is within the optimal range (typically 4.6-5.0) for proper interaction with TPP.[12] | |
| Low Encapsulation Efficiency | Poor interaction between this compound and the chitosan matrix. | The drug should be adequately solubilized or dispersed in the chitosan solution before the addition of TPP. |
| Drug leakage during the washing steps. | Minimize the number of washing steps or use a less harsh resuspension method. | |
| Broad Particle Size Distribution | Inconsistent mixing during TPP addition. | Add the TPP solution dropwise at a constant rate under continuous and uniform stirring. |
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes the quantitative data on the improvement of this compound solubility and dissolution using different methods.
| Method | Carrier/System | Solubility/Dissolution Enhancement | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Co-solvency | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Solubility: ≥ 2.5 mg/mL | N/A | N/A | [13] |
| Co-solvency | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Solubility: ≥ 2.5 mg/mL | N/A | N/A | [13] |
| Inclusion Complex | β-Cyclodextrin | The final cumulative dissolution rate in deionized water was 30.82% for the inclusion complex compared to 19.63% for free this compound.[4] | 81.63 | N/A | [4] |
| Nanoparticles | Chitosan | N/A | 69 | 13 | [14] |
N/A: Not available in the searched literature.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Signaling Pathway Diagrams
This compound has been reported to be involved in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.
References
- 1. In Vivo Insights into the Role of Astragaloside IV in Preventing and Treating Civilization Diseases: A Comprehensive Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. ijpcbs.com [ijpcbs.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochemjournal.com [biochemjournal.com]
- 11. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 12. iijls.com [iijls.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Anti-Inflammatory Effects of Astragaloside IV-Chitosan Nanoparticles and Associated Anti-Inflammatory Mechanisms Based on Liquid Chromatography-Mass Spectrometry Metabolomic Analysis of RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Isoastragaloside IV
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of Isoastragaloside IV (AS-IV).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for the low oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is primarily attributed to several physicochemical and physiological factors. These include:
-
Poor Intestinal Permeability: AS-IV has a low permeability coefficient, suggesting that its transport across the intestinal epithelium is limited.
-
High Molecular Weight: With a molecular mass of 784.97 g/mol , AS-IV is a relatively large molecule, which can hinder its passive diffusion across biological membranes.
-
Low Lipophilicity: The hydrophilic nature of AS-IV limits its ability to partition into and diffuse across the lipid-rich intestinal cell membranes.
-
P-glycoprotein (P-gp) Efflux: AS-IV has been identified as a substrate for the P-gp efflux pump, which actively transports the compound back into the intestinal lumen, thereby reducing its net absorption.
-
Metabolism: Pre-systemic metabolism, potentially mediated by cytochrome P450 enzymes in the intestine and liver, may contribute to the degradation of AS-IV before it reaches systemic circulation.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: Several strategies are being explored to overcome the challenges associated with the oral delivery of AS-IV. These can be broadly categorized as:
-
Nano-based Drug Delivery Systems: Encapsulating AS-IV in nano-formulations such as solid lipid nanoparticles (SLNs), liposomes, and self-microemulsifying drug delivery systems (SMEDDS) can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.
-
Use of Absorption Enhancers: Co-administration of AS-IV with permeation enhancers like chitosan and sodium deoxycholate can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.
-
Inhibition of P-glycoprotein and Metabolic Enzymes: Co-administration with inhibitors of P-gp and/or cytochrome P450 enzymes can reduce the efflux and pre-systemic metabolism of AS-IV, leading to higher plasma concentrations.
Q3: How do Solid Lipid Nanoparticles (SLNs) improve the oral bioavailability of this compound?
A3: Solid Lipid Nanoparticles (SLNs) are colloidal carriers that can encapsulate lipophilic and hydrophilic drugs. They enhance the oral bioavailability of AS-IV through several mechanisms:
-
Protection from Degradation: The solid lipid matrix protects the encapsulated AS-IV from chemical and enzymatic degradation in the gastrointestinal tract.
-
Enhanced Absorption: The small size of SLNs allows for uptake through various mechanisms, including absorption into the lymphatic system, which bypasses the first-pass metabolism in the liver.
-
Controlled Release: SLNs can provide a sustained release of AS-IV, which can improve its absorption profile.
Q4: What is the role of P-glycoprotein (P-gp) in the absorption of this compound?
A4: P-glycoprotein (P-gp) is an efflux transporter protein located on the apical membrane of intestinal epithelial cells. It functions as a biological barrier by actively pumping a wide range of xenobiotics, including AS-IV, out of the cells and back into the intestinal lumen. This process reduces the intracellular concentration of AS-IV and limits its overall absorption into the systemic circulation. Studies have shown that AS-IV can induce the expression and activity of P-gp, which may further limit its own absorption and that of co-administered drugs that are also P-gp substrates.
Troubleshooting Guides
Troubleshooting for In Situ Single-Pass Intestinal Perfusion (SPIP) Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in permeability (Peff) values | 1. Inconsistent surgical procedure. 2. Fluctuation in perfusion flow rate. 3. Temperature instability of the perfusate. 4. Inaccurate measurement of intestinal segment length. | 1. Standardize the surgical technique, ensuring minimal handling of the intestine. 2. Calibrate the perfusion pump before each experiment and monitor the flow rate throughout. 3. Use a water bath to maintain the perfusate temperature at 37°C. 4. Measure the length of the perfused segment carefully at the end of each experiment. |
| Low recovery of the compound | 1. Adsorption of the compound to the tubing of the perfusion apparatus. 2. Degradation of the compound in the perfusate. | 1. Pre-saturate the tubing by running the drug solution through it for a period before starting the experiment. 2. Assess the stability of the compound in the perfusion buffer at 37°C for the duration of the experiment. If degradation is observed, consider adding stabilizers or shortening the perfusion time. |
| Negative Peff values | 1. Significant water influx into the intestinal lumen. 2. Analytical error in quantifying the compound. | 1. Use an osmotic agent (e.g., mannitol) in the perfusate to balance the osmotic pressure. 2. Validate the analytical method for accuracy and precision in the concentration range of the samples. |
Troubleshooting for Caco-2 Cell Permeability Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low TEER (Transepithelial Electrical Resistance) values | 1. Incomplete monolayer formation. 2. Cell toxicity caused by the test compound or vehicle. 3. Bacterial or mycoplasma contamination. | 1. Allow cells to differentiate for a longer period (typically 21 days). 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the compound. Keep the vehicle concentration (e.g., DMSO) to a minimum (<1%). 3. Regularly test cell cultures for contamination. |
| High efflux ratio for a known non-P-gp substrate | 1. Presence of other active efflux transporters. 2. Poor integrity of the cell monolayer. | 1. Investigate the involvement of other transporters like MRPs or BCRP using specific inhibitors. 2. Check TEER values and the permeability of a paracellular marker (e.g., Lucifer yellow) to ensure monolayer integrity. |
| Poor recovery of the test compound | 1. Non-specific binding to the Transwell insert or plate. 2. Intracellular accumulation. 3. Metabolism by Caco-2 cells. | 1. Include a mass balance study to quantify the amount of compound in the apical and basolateral compartments, as well as associated with the cells. 2. Lyse the cells at the end of the experiment and quantify the intracellular concentration. 3. Analyze samples for the presence of metabolites using LC-MS/MS. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound with Different Enhancement Strategies in Rats
| Formulation/Co-administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| AS-IV Solution (Oral) | 20 | 36.8 ± 10.2 | 0.5 | 123.4 ± 34.5 | 100 | |
| AS-IV with Chitosan | 20 | 78.5 ± 15.6 | 0.75 | 315.2 ± 55.8 | 255.4 | Hypothetical Data |
| AS-IV with Sodium Deoxycholate | 20 | 95.3 ± 18.9 | 0.5 | 402.1 ± 68.7 | 325.8 | Hypothetical Data |
| AS-IV Solid Lipid Nanoparticles | 20 | 152.7 ± 25.4 | 1.5 | 988.6 ± 150.2 | 801.1 | Hypothetical Data |
| AS-IV Self-Microemulsifying Drug Delivery System | 20 | 210.4 ± 33.1 | 1.0 | 1543.8 ± 210.5 | 1251.1 | Hypothetical Data |
Note: Hypothetical data is included for illustrative purposes and should be replaced with actual experimental findings.
Experimental Protocols
Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Materials:
-
This compound (AS-IV)
-
Glyceryl monostearate (GMS) - Lipid
-
Poloxamer 188 - Surfactant
-
Soybean lecithin - Co-surfactant
-
Deionized water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt GMS at a temperature 5-10°C above its melting point (e.g., 75°C).
-
Disperse the accurately weighed amount of AS-IV into the melted lipid with continuous stirring until a clear solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Poloxamer 188 and soybean lecithin in deionized water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles (e.g., 5 cycles at 500 bar) to reduce the particle size.
-
-
Cooling and Nanoparticle Formation:
-
Cool down the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol for In Situ Single-Pass Intestinal Perfusion (SPIP)
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs-Ringer buffer (perfusion solution)
-
This compound solution in Krebs-Ringer buffer
-
Anesthetic (e.g., urethane)
-
Surgical instruments
-
Peristaltic pump
Procedure:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the small intestine.
-
Select a segment of the jejunum (approximately 10 cm) and carefully cannulate both ends with flexible tubing without disturbing the blood supply.
-
-
Perfusion:
-
Perfuse the intestinal segment with Krebs-Ringer buffer at 37°C at a constant flow rate (e.g., 0.2 mL/min) for 30 minutes to stabilize the intestine.
-
After stabilization, switch the perfusion solution to the AS-IV solution and continue the perfusion for the desired time (e.g., 120 minutes).
-
-
Sample Collection:
-
Collect the outlet perfusate at predetermined time intervals (e.g., every 15 minutes).
-
-
Analysis:
-
Measure the volume of the collected perfusate and determine the concentration of AS-IV using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the effective permeability coefficient (Peff) using the following equation: Peff = (Q * (Cin - Cout)) / (2 * π * r * l) where Q is the flow rate, Cin and Cout are the inlet and outlet concentrations of AS-IV, r is the radius of the intestinal segment, and l is the length of the segment.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating strategies to enhance the oral bioavailability of this compound.
Caption: Signaling pathway of this compound absorption and metabolism in an enterocyte.
Overcoming Isoastragaloside IV degradation in experimental conditions
This guide provides researchers, scientists, and drug development professionals with essential information to mitigate the degradation of Isoastragaloside IV (AS-IV) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound (AS-IV) degradation?
A1: The stability of AS-IV is primarily influenced by pH, temperature, and light. It is particularly susceptible to degradation in alkaline solutions, especially when combined with high temperatures.[1][2][3] While stable in acidic and neutral solutions, prolonged exposure to harsh acidic conditions can also lead to hydrolysis.[4] Additionally, AS-IV is light-sensitive and should be protected from direct light exposure to prevent photodegradation.[5][6][7]
Q2: What is the optimal pH range for maintaining AS-IV stability in aqueous solutions?
A2: Experimental data shows that AS-IV maintains high stability in acidic (pH 3.0), low-acidic (pH 5.0), and neutral (pH 7.0) solutions.[1][2] In these conditions, retention rates can remain above 90% even after sterilization processes (e.g., 95°C for 60 minutes).[2][3] Conversely, in alkaline solutions (e.g., pH 9.0), stability significantly decreases, with retention rates dropping below 60% under the same conditions.[1][2][3]
Q3: How should I prepare and store AS-IV stock solutions?
A3: For optimal stability, AS-IV stock solutions should be prepared in a solvent like DMSO.[5] These stock solutions are best stored under the following conditions:
-
-80°C: Stable for up to 6 months.[5]
-
-20°C: Stable for up to 1 month.[5] It is critical to protect stock solutions from light during storage.[5] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5]
Q4: Is AS-IV sensitive to light? What precautions should I take?
A4: Yes, AS-IV is light-sensitive. Exposure to UV light can contribute to its degradation and may impact experimental outcomes, particularly in studies related to photoaging or retinal damage.[6][7] Always store AS-IV powder and solutions in light-protecting containers (e.g., amber vials) or wrapped in aluminum foil.[5][8] During experiments, minimize exposure to direct sunlight or intense artificial light.[8][9]
Q5: Can enzymes in my experimental system degrade AS-IV?
A5: Yes, as a saponin with glycosidic bonds, AS-IV can be susceptible to enzymatic hydrolysis. For instance, β-glucosidase can potentially hydrolyze the glucose moieties of the molecule.[10] When working with cell lysates, tissue homogenates, or other biological matrices that contain active enzymes, it is important to consider potential enzymatic degradation. Using enzyme inhibitors or performing experiments at low temperatures (e.g., 4°C) can help minimize this effect.
Troubleshooting Guide
Problem: My AS-IV concentration is significantly lower than expected after thermal processing (e.g., sterilization).
-
Possible Cause 1: High pH. AS-IV degrades rapidly in alkaline conditions, a process that is accelerated by heat.[2][3]
-
Solution: Buffer your solution to be in the neutral to acidic range (pH 3.0-7.0) before any heating steps. If an alkaline condition is required for your experiment, use a high-temperature, short-time sterilization method (e.g., 120°C for 10 minutes) which has been shown to better preserve AS-IV in alkaline solutions compared to lower temperature, longer duration methods.[1][2]
-
-
Possible Cause 2: Prolonged Heating. The longer AS-IV is exposed to high temperatures, the more degradation can occur, even at a favorable pH.[1]
-
Solution: Minimize the duration of any heating steps. Use the shortest effective time for sterilization or other thermal procedures.
-
Problem: I am observing inconsistent results in my cell-based assays.
-
Possible Cause 1: Stock Solution Degradation. If stock solutions are stored improperly (e.g., at the wrong temperature, for too long, or exposed to light), the actual concentration of active AS-IV will be lower than calculated.[5]
-
Solution: Strictly adhere to recommended storage conditions (-80°C for up to 6 months, -20°C for up to 1 month, always protected from light).[5] Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Instability in Media. The pH of your cell culture media (typically ~7.4) is generally acceptable, but interactions with other media components or prolonged incubation at 37°C could contribute to some degradation.
-
Solution: Prepare fresh working solutions from a stable stock solution immediately before each experiment. Include a stability control by incubating AS-IV in the media for the duration of the experiment and measuring its concentration at the end to quantify any loss.
-
Problem: The purity of my AS-IV standard appears to be decreasing over time on the benchtop.
-
Possible Cause: Light Exposure. Ambient laboratory light can cause gradual photodegradation of AS-IV.[5][8]
-
Solution: Always keep AS-IV powder and solutions in amber vials or tubes. When weighing or preparing solutions, work efficiently to minimize light exposure. For sensitive experiments, consider working under yellow light.
-
Data Summary: AS-IV Stability
The following tables summarize the retention rate of this compound under various experimental conditions, based on published stability studies.
Table 1: Effect of Temperature and pH on AS-IV Retention Rate After 60 Minutes
| Temperature | pH 3.0 | pH 5.0 | pH 7.0 | pH 9.0 |
| 85°C | >90% | >90% | >90% | <70% |
| 95°C | 91.01% | 88.80% | 89.57% | 58.37% |
Data synthesized from studies by Feng et al. (2021).[1][2]
Table 2: Effect of Different Sterilization Conditions on AS-IV Retention Rate
| Sterilization Method | pH 3.0 - 7.0 | pH 9.0 |
| 95°C for 60 min | ~90% | ~58% |
| 120°C for 10 min | >90% | ~87% |
Data indicates that high-temperature, short-time sterilization is preferable for alkaline solutions.[2]
Table 3: Long-Term Storage Stability of AS-IV in Solution (60 Days)
| Storage Temperature | pH 3.0 - 9.0 |
| 4°C (Refrigerated) | >90% |
| 25°C (Room Temp) | >90% |
This study suggests that once in a buffered solution, AS-IV is stable for extended periods at both refrigerated and room temperatures, provided it is protected from light and microbial growth.[1][3]
Experimental Protocols
Protocol 1: Preparation of AS-IV Stock and Working Solutions
This protocol details the preparation of a stable stock solution and a working solution for in vitro experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, light-protecting microcentrifuge tubes or vials (e.g., amber colored)
-
-
Procedure for Stock Solution (10 mM):
-
Accurately weigh the required amount of AS-IV powder (MW: 784.97 g/mol ) in a sterile, light-protected tube.
-
Under a sterile hood, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of AS-IV, add 127.4 µL of DMSO.
-
Vortex or sonicate gently until the powder is completely dissolved.[5]
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]
-
-
Procedure for Working Solution (e.g., 10 µM):
-
Thaw one aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Perform a serial dilution. For a 10 µM working solution, dilute the stock solution 1:1000 in your final experimental buffer (e.g., PBS or cell culture medium). For example, add 1 µL of 10 mM stock to 999 µL of medium.
-
Vortex gently to mix.
-
Prepare this working solution fresh immediately before use.[5] Do not store diluted aqueous solutions for long periods.
-
Protocol 2: AS-IV Stability Assessment by HPLC
This protocol provides a method to quantify AS-IV and assess its stability under specific experimental conditions (e.g., different pH, temperatures).
-
Materials & Equipment:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
-
AS-IV standard of known purity
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffers for pH adjustment
-
Thermostated incubator or water bath
-
-
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase, for example, Acetonitrile:Water (30:70, v/v).[11] Degas the mobile phase before use.
-
Preparation of Standard Curve: Prepare a series of AS-IV standards of known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) in the mobile phase.
-
Sample Preparation: Prepare solutions of AS-IV at a set concentration in the different buffers or conditions you wish to test (e.g., pH 3, 5, 7, 9). Keep one sample at 4°C as a control (T=0 sample).
-
Incubation: Place the test samples in the desired temperature conditions (e.g., 95°C) for the specified duration (e.g., 60 minutes).
-
Sample Analysis:
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of AS-IV in your test samples using the standard curve.
-
Calculate the retention rate (%) as: (Concentration after incubation / Concentration of T=0 sample) * 100.[1]
-
-
Visual Guides
Caption: Workflow for minimizing AS-IV degradation during experiments.
Caption: AS-IV activates the Nrf2 antioxidant signaling pathway.[13][14]
References
- 1. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Smith degradation, an efficient method for the preparation of cycloastragenol from astragaloside IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Photoreceptor and vision protective effects of astragaloside IV in mice model with light-evoked retinal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV controls collagen reduction in photoaging skin by improving transforming growth factor-β/Smad signaling suppression and inhibiting matrix metalloproteinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isoastragaloside IV Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Isoastragaloside IV (AS-IV) dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo studies?
A1: The optimal dosage of this compound can vary significantly depending on the animal model, route of administration, and the specific biological effect being investigated. Based on published studies, a general starting point for intraperitoneal (i.p.) or oral (p.o.) administration in rodents is in the range of 10-40 mg/kg body weight per day. For intravenous (i.v.) administration, doses are typically lower, ranging from 0.5 to 4 mg/kg.[1][2][3][4] It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has poor solubility in water.[5] Therefore, a suitable vehicle is required for its dissolution and administration. Common vehicles include:
-
For Intraperitoneal and Oral Administration: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution.[6] Another option is a suspension in 0.5% sodium carboxymethyl cellulose (CMC).[7]
-
For Intravenous Administration: A formulation with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline is a suitable option.[6]
It is recommended to prepare the solution fresh before each use. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[6] Always ensure the final concentration of solvents like DMSO is within a tolerable range for the animal model to avoid toxicity.
Q3: What are the key pharmacokinetic parameters of this compound to consider?
A3: Understanding the pharmacokinetics of this compound is essential for designing an effective dosing regimen. Key parameters in rats include:
-
Bioavailability: Oral bioavailability is low, reported to be around 2.2% to 3.66%.[4][8]
-
Half-life (t1/2): The elimination half-life after intravenous administration ranges from approximately 34 to 131.6 minutes.[4][9]
-
Distribution: After intravenous administration, the highest concentrations are found in the kidneys, spleen, liver, heart, and lungs.[1][10] Penetration of the blood-brain barrier is limited.[9]
-
Metabolism and Excretion: About 50% of the administered dose is metabolized, primarily by the liver, and excreted through bile, urine, and feces.[1]
Q4: Are there any known toxic effects of this compound at therapeutic doses?
A4: this compound is generally considered safe at therapeutic doses. Studies in rats have shown no adverse side effects at oral doses up to 5000 mg/kg.[1] However, some studies have reported potential toxicity at very high doses or with long-term administration. For instance, oral administration of 10 mg/kg per day for 14 weeks resulted in nephrotoxicity and hepatotoxicity in rodents.[1] Maternal toxicity and fetotoxicity have been observed in pregnant rats at doses of 1.0 mg/kg and higher.[11] It is always advisable to conduct preliminary toxicity studies for your specific experimental setup.
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect at the chosen dosage.
-
Possible Cause: Suboptimal dosage for the specific animal model or disease state.
-
Solution: Conduct a dose-response study with a wider range of concentrations (e.g., 10, 20, 40, 80 mg/kg for i.p./p.o.) to identify the optimal therapeutic window.
-
-
Possible Cause: Poor bioavailability due to the administration route.
-
Possible Cause: Issues with the preparation and stability of the dosing solution.
-
Solution: Ensure complete dissolution of this compound in the vehicle. Prepare fresh solutions for each administration and visually inspect for any precipitation. Consider using a different vehicle if solubility issues persist.[6]
-
Problem 2: Unexpected adverse effects or toxicity in the animals.
-
Possible Cause: The administered dose is too high for the specific animal strain, age, or health status.
-
Solution: Reduce the dosage and carefully monitor the animals for any signs of distress. Review the literature for toxicity data specific to your model.[1]
-
-
Possible Cause: Toxicity of the vehicle.
-
Solution: Ensure the concentration of solvents like DMSO is minimized and within established safety limits for your animal model. Run a vehicle-only control group to assess any effects of the vehicle itself.
-
-
Possible Cause: Contamination of the compound.
-
Solution: Ensure the purity of the this compound used. Source the compound from a reputable supplier that provides a certificate of analysis.
-
Problem 3: Difficulty in dissolving this compound.
-
Possible Cause: Inappropriate solvent or vehicle.
-
Solution: Refer to the recommended vehicle compositions in FAQ 2. Using a co-solvent system is often necessary.
-
-
Possible Cause: Low temperature of the solvent.
-
Solution: Gentle warming of the vehicle can aid in dissolution. However, be cautious about the thermal stability of this compound.[12]
-
-
Possible Cause: Insufficient mixing.
-
Solution: Use a vortex mixer or sonicator to ensure thorough mixing and dissolution.[6]
-
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Models
| Animal Model | Condition | Route of Administration | Dosage Range (mg/kg/day) | Key Findings | Reference |
| Mice | LPS-induced inflammation | i.p. | 10 | Inhibited increases in serum MCP-1 and TNF-α. | [2] |
| Mice | Endometriosis | Not specified | Not specified | Suppressed inflammatory lesions and attenuated TLR4/NF-ĸB signaling. | [1] |
| Mice | Cisplatin-induced liver injury | Not specified | 40, 80 | Improved inflammatory and oxidative stress conditions. | [1] |
| Mice | Neuroinflammation-induced depression | i.g. | 16, 32, 64 | Attenuated depressive-like behaviors. | [13] |
| Mice | Acute alcohol-induced liver injury | p.o. | 50, 150, 500 | Decreased serum ALT and AST levels. | [7] |
| Rats | High-fat diet-induced diabetic kidney disease | Not specified | 10, 20 | Reduced blood glucose levels and ameliorated lipid metabolism. | [1] |
| Rats | Glucose-induced endothelial dysfunction | Not specified | 40, 80 | Pronounced anti-inflammatory and antioxidant effects. | [1] |
| Rats | Myocardial ischemia | i.v. | 0.75, 1.5, 3.0 | Showed linear pharmacokinetic characteristics. | [9] |
| Rats | Heart failure | Not specified | 1 - 80 | Improved cardiac function. | [4] |
| Rats | Cerebral ischemia/reperfusion | Not specified | 20 | Improved neurological deficits and reduced infarct volume. | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration (10 mg/kg)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound based on the number and weight of the animals.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. The final concentration will be 2.5 mg/mL.
-
For a 25g mouse, an injection volume of 100 µL will deliver a dose of 10 mg/kg.
-
Administer the freshly prepared solution via intraperitoneal injection.
-
Protocol 2: Induction of Acute Inflammation and Treatment in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Groups (n=5 per group):
-
Vehicle control (HBSS)
-
This compound only (10 mg/kg)
-
LPS only (0.5 µg/g)
-
This compound (10 mg/kg) + LPS (0.5 µg/g)
-
-
Procedure:
-
Administer this compound (prepared as in Protocol 1) or vehicle (HBSS) intraperitoneally daily for 6 days.
-
On day 7, 1 hour after the final this compound or vehicle injection, administer lipopolysaccharide (LPS) from E. coli (0.5 µg/g body weight) or vehicle (HBSS) via a single intraperitoneal injection.
-
Three hours after the LPS injection, collect blood via cardiac puncture for serum analysis of inflammatory cytokines (e.g., TNF-α, MCP-1).
-
Euthanize the mice and collect tissues (e.g., lungs) for further analysis (e.g., MPO assay, gene expression).[2]
-
Mandatory Visualization
Caption: A typical experimental workflow for an in vivo study using this compound.
Caption: Signaling pathways modulated by this compound, including anti-inflammatory and cell survival pathways.
References
- 1. In Vivo Insights into the Role of Astragaloside IV in Preventing and Treating Civilization Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Astragaloside IV on improving cardiac function in rats with heart failure: a preclinical systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Astragaloside IV ameliorate acute alcohol-induced liver injury in mice via modulating gut microbiota and regulating NLRP3/caspase-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of astragaloside IV on the embryo-fetal development of Sprague-Dawley rats and New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Astragaloside IV ameliorates neuroinflammation-induced depressive-like behaviors in mice via the PPARγ/NF-κB/NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Astragaloside IV Ameliorates Cerebral Ischemic-Reperfusion Injury via Improving Mitochondrial Function and Inhibiting Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Isoastragaloside IV precipitation in stock solutions
Welcome to the technical support center for Isoastragaloside IV. This resource provides detailed guidance to researchers, scientists, and drug development professionals on how to prevent, troubleshoot, and resolve issues related to the precipitation of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use. It can dissolve this compound up to 50 mg/mL (63.70 mM) or even 60 mg/mL (76.44 mM), though achieving this concentration may require sonication.[1][2] It is crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly reduce the solubility of the compound.[1]
Q2: Why does my this compound precipitate when I store it at -20°C?
A2: Precipitation upon cooling is a common issue for compounds with marginal solubility. Even if this compound is fully dissolved in DMSO at room temperature, its solubility can decrease significantly at lower temperatures like -20°C or 4°C, causing it to fall out of solution. Saponins, as a class, are known to be sensitive to temperature.[3][4][5][6]
Q3: How long can I store my this compound stock solution?
A3: The stability of the stock solution depends on the storage temperature. For solutions in DMSO, the recommended storage periods are:
-
-80°C: Up to 6 months.[1]
-
-20°C: Up to 1 month.[1] It is always advisable to protect the solution from light during storage.[1]
Q4: Can I use water to dissolve this compound?
A4: No, this compound has very poor water solubility.[7][8] Attempting to dissolve it directly in aqueous buffers or cell culture media will likely be unsuccessful and is not a recommended practice for creating stock solutions.
Q5: Is it better to store the stock solution in one large tube or in smaller aliquots?
A5: It is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage. This practice prevents product inactivation and reduces the risk of precipitation that can be caused by repeated freeze-thaw cycles.[1]
Data Presentation: Solubility & Storage
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration | Molarity (approx.) | Notes |
| DMSO | 50-60 mg/mL | 63.70 - 76.44 mM | Sonication and use of new, anhydrous DMSO is recommended.[1][2] |
| Water | Poorly soluble | - | Not recommended for stock solution preparation.[7][8] |
Molecular Weight of this compound: 784.97 g/mol [1]
Table 2: Recommended Storage Conditions for Stock Solutions in DMSO
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Preferred for long-term storage.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
| 4°C or Room Temp | Not Recommended | High risk of precipitation and degradation.[9][10] |
Experimental Protocols
Protocol 1: Preparation of a Stable 50 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution for long-term storage.
Materials:
-
This compound powder (white to off-white solid)[1]
-
Anhydrous, new bottle of Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Pre-warm the DMSO: Gently warm the required volume of new, anhydrous DMSO to room temperature.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to make 1 mL of a 50 mM solution, weigh 39.25 mg.
-
Add Solvent: Add approximately 80% of the final volume of DMSO to the tube containing the powder.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication: Place the tube in a water bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes). Check for dissolution visually. If precipitation or phase separation persists, gentle heating can be applied in conjunction with sonication.[1]
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, add DMSO to reach the final desired volume.
-
Final Mixing: Vortex the solution one last time to ensure homogeneity.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protected aliquots (e.g., 10-20 µL per tube).
-
Storage: Store the aliquots flat in a freezer box at -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide
This guide helps diagnose and solve common issues with this compound stock solutions.
Problem 1: The solid powder is not dissolving in DMSO at room temperature.
-
Question: Did you use a new, anhydrous bottle of DMSO?
-
Answer: No. Hygroscopic (water-absorbing) DMSO can significantly hinder solubility.[1] Discard the solution and remake it with a fresh, unopened bottle of anhydrous DMSO.
-
-
Question: Have you tried sonication or gentle warming?
Problem 2: My stock solution, which was clear at room temperature, has formed crystals/precipitate after being stored at -20°C or -80°C.
-
Question: Is the precipitate crystalline or amorphous?
-
Answer: This indicates that the concentration of this compound exceeds its solubility limit at the storage temperature. The solution has become supersaturated upon cooling.
-
Solution:
-
Gently warm the tube to room temperature or 37°C.
-
Vortex and sonicate the solution until the precipitate is completely redissolved.
-
Before use in an experiment, ensure the solution is clear.
-
For future prevention: Consider preparing a slightly more dilute stock solution or store it at -80°C, which is often better for maintaining stability.[1] Always aliquot to avoid freeze-thaw cycles.
-
-
Problem 3: After diluting my DMSO stock into aqueous media (e.g., cell culture media, PBS), the solution becomes cloudy.
-
Question: What is the final concentration of DMSO in your working solution?
-
Answer: This is a common issue when a compound that is poorly soluble in water is diluted from an organic solvent into an aqueous one. The this compound is precipitating upon contact with the aqueous environment.
-
Solution:
-
Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous media. Add the stock dropwise while vortexing the media.
-
Keep the final DMSO concentration as low as possible (typically <0.5%) while still achieving the desired working concentration of this compound.
-
For challenging in vivo formulations, consider using co-solvents like PEG300 and Tween-80, which can help maintain solubility in aqueous systems. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
-
Visual Guides & Workflows
Caption: Recommended workflow for preparing a stable this compound stock solution.
Caption: Troubleshooting guide for redissolving precipitated this compound stock.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. [PDF] Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment | Semantic Scholar [semanticscholar.org]
- 4. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the permeability of Isoastragaloside IV across cell membranes
Welcome to the technical support center for researchers working with Isoastragaloside IV (AS-IV). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the cell membrane permeability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of my this compound low?
This compound inherently exhibits poor cell membrane permeability, which can lead to low cellular uptake in your experiments. This is attributed to several physicochemical properties:
-
High Molecular Weight: AS-IV has a relatively large molecular mass (784.97 g/mol ), which can hinder its passage across the lipid bilayer of cell membranes.[1]
-
Low Lipophilicity: The molecule's low lipophilicity (poor oil/water partition coefficient) makes it difficult for it to readily diffuse through the lipid-rich cell membrane.[1][2]
-
Paracellular Transport: Evidence suggests that AS-IV is primarily transported between cells (paracellularly) rather than through them (transcellularly).[1][2][3] This pathway is generally less efficient for large molecules.
-
Efflux Transporters: AS-IV may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration.[4][5][6]
Q2: What strategies can I employ to improve the permeability of this compound?
Several approaches have been successfully used to enhance the permeability and, consequently, the bioavailability of AS-IV. These can be broadly categorized as:
-
Formulation with Permeation Enhancers: Co-administration with substances that transiently open tight junctions between cells can improve paracellular transport.
-
Advanced Drug Delivery Systems: Encapsulating AS-IV in carrier systems can alter its absorption pathway and protect it from efflux.
-
Inhibition of Efflux Pumps: Blocking the activity of transporters like P-gp can increase the net intracellular accumulation of AS-IV.
Q3: Are there any known signaling pathways that are affected by this compound and might indirectly influence its transport?
While signaling pathways directly governing AS-IV transport are not fully elucidated, its therapeutic effects are known to involve various pathways. For instance, AS-IV has been shown to inhibit the NF-κB pathway, which is involved in inflammation.[7] In the context of multidrug resistance, AS-IV can downregulate the expression of the mdr1 gene, which codes for P-glycoprotein.[4][5]
Troubleshooting Guides
Issue: Inconsistent results in Caco-2 cell permeability assays.
The Caco-2 cell permeability assay is a standard in vitro model for predicting intestinal drug absorption.[8][9][10] Inconsistent results can arise from several factors.
Possible Causes and Solutions:
-
Cell Monolayer Integrity: Ensure the Caco-2 cell monolayers are fully differentiated and have formed tight junctions. This can be verified by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and above a certain threshold (e.g., >600 Ohms/cm²) before starting the transport experiment.[8][11]
-
Efflux Pump Activity: Caco-2 cells express various efflux transporters, including P-gp.[10] To determine if AS-IV is a substrate, run the permeability assay in the presence and absence of a known P-gp inhibitor, such as verapamil.[12][13][14] A significant increase in the apparent permeability coefficient (Papp) from the apical (A) to the basolateral (B) side in the presence of the inhibitor suggests that AS-IV is subject to efflux.
-
Low AS-IV Concentration: Due to its poor permeability, the amount of AS-IV crossing the monolayer might be below the detection limit of your analytical method. Consider using a more sensitive analytical technique like LC-MS/MS.[8]
Issue: Low oral bioavailability in animal studies despite successful in vitro permeability enhancement.
A discrepancy between in vitro and in vivo results is not uncommon.
Possible Causes and Solutions:
-
First-Pass Metabolism: After absorption, AS-IV may be rapidly metabolized in the liver before it reaches systemic circulation.
-
In vivo Instability: The formulation that was stable in vitro might be unstable in the gastrointestinal tract.
-
Different Absorption Mechanisms: The in vitro model may not fully recapitulate the complex environment of the intestine. For instance, the presence of bile salts in the intestine can influence the absorption of compounds.
Data at a Glance
Table 1: In Vivo Bioavailability of this compound
| Animal Model | Administration Route | Bioavailability (%) | Reference |
| Rat | Oral | 3.66 | [1][15] |
| Rat | Oral | 2.2 | [13] |
| Beagle Dog | Oral | 7.4 | [2][15] |
Table 2: In Vitro Permeability of this compound in Caco-2 Cells
| Direction of Transport | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
| Apical to Basolateral | 3.7 x 10⁻⁸ | [1][3] |
| Apical to Basolateral | 6.7 x 10⁻⁸ | [13] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the permeability of this compound across a Caco-2 cell monolayer.
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[10][11]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers to ensure the integrity of the tight junctions.[8]
-
Transport Experiment:
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the AS-IV solution (donor solution) to the apical (A) side and fresh transport buffer (receiver solution) to the basolateral (B) side to measure A-to-B permeability.
-
To measure B-to-A permeability and determine the efflux ratio, add the donor solution to the basolateral side and the receiver solution to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sample Analysis: At predetermined time points, collect samples from the receiver compartment and analyze the concentration of AS-IV using a validated analytical method such as LC-MS/MS.[8]
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.[11]
Protocol 2: Preparation of AS-IV Loaded Liposomes
Liposomes are a common delivery system to improve the permeability of poorly soluble drugs.
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol) and AS-IV in an organic solvent.
-
Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
-
Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or sonication. This will result in the formation of multilamellar vesicles.
-
Size Reduction: To obtain unilamellar vesicles of a desired size, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Remove any unencapsulated AS-IV by methods such as dialysis or gel filtration.
-
Characterization: Characterize the prepared liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.
Visual Guides
Caption: Factors limiting this compound permeability and strategies for enhancement.
Caption: Workflow for a Caco-2 cell permeability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress on the mechanism of astragaloside IV in the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption enhancement study of astragaloside IV based on its transport mechanism in caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside IV reduces the expression level of P-glycoprotein in multidrug-resistant human hepatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside Ⅳ reduces the expression level of P-glycoprotein in multidrug-resistant human hepatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein Inhibitor Tariquidar Potentiates Efficacy of Astragaloside IV in Experimental Autoimmune Encephalomyelitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astragaloside IV- loaded biomimetic nanoparticles target IκBα to regulate neutrophil extracellular trap formation for sepsis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. [Study on absorption kinetics of astragaloside IV in rats intestines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transport and bioavailability studies of astragaloside IV, an active ingredient in Radix Astragali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Addressing challenges in the large-scale purification of Isoastragaloside IV
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Isoastragaloside IV.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.
Issue 1: Low Yield of this compound After Extraction
| Question | Answer |
| Why is my initial extraction yielding very low amounts of this compound? | Probable Causes: * Low inherent content in raw material: The concentration of this compound in Astragalus membranaceus is naturally low. * Inefficient extraction method: The chosen solvent and extraction parameters may not be optimal for solubilizing this compound.[1] * Presence of other saponins: Other astragalosides can be more abundant and may interfere with the efficient extraction of this compound.[2] * Incomplete cell wall disruption: Inadequate grinding of the raw material can limit solvent access to the target compound. Solutions: * Alkaline Treatment: Employing an alkaline solution (e.g., ammonia) during extraction can hydrolyze other astragalosides (like Astragaloside I and II) into this compound, thereby increasing the yield.[1][3] * Optimize Extraction Parameters: Experiment with different solvents (e.g., 80% methanol), solid-to-liquid ratios (e.g., 1:10 w/v), extraction times, and temperatures to maximize yield. Response surface methodology can be employed for systematic optimization.[1][3] * Enzymatic Hydrolysis: Using enzymes like cellulase and pectinase can help break down the plant cell wall, improving the release of this compound. |
Issue 2: Poor Purity of this compound after Chromatographic Separation
| Question | Answer |
| My this compound fraction from the chromatography column is impure. What could be the reason? | Probable Causes: * Co-elution of structurally similar saponins: Other astragalosides and saponins with similar polarities can co-elute with this compound.[2] * Inappropriate stationary phase: The selected resin or silica gel may not have the required selectivity for this compound. * Suboptimal mobile phase composition: The elution gradient may not be shallow enough to resolve closely related compounds. * Column overloading: Exceeding the binding capacity of the column can lead to poor separation. Solutions: * Macroporous Resin Selection: Screen different types of macroporous resins (e.g., D101, AB-8) to find one with the best adsorption and desorption characteristics for this compound.[4] * High-Speed Countercurrent Chromatography (HSCCC): This technique offers excellent separation for compounds with similar polarities and can yield high-purity this compound.[5] * Optimize Elution Gradient: Develop a shallow and optimized gradient of the mobile phase to improve the resolution between this compound and impurities. * Sample Load: Reduce the amount of crude extract loaded onto the column to ensure it is within the column's binding capacity. |
Issue 3: Difficulty in Crystallizing this compound
| Question | Answer |
| I am unable to induce crystallization of this compound from the purified fraction. What should I do? | Probable Causes: * Presence of impurities: Even small amounts of impurities can inhibit crystal formation. * Supersaturation not achieved: The concentration of this compound in the solvent may not be high enough for crystallization to occur. * Inappropriate solvent system: The chosen solvent may be too good a solvent, preventing precipitation. * Cooling rate is too fast: Rapid cooling can lead to the formation of an amorphous solid or oil instead of crystals. Solutions: * Re-purification: If impurities are suspected, an additional chromatographic step may be necessary. * Solvent Selection: Use a solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures. A common method involves dissolving in a good solvent (e.g., methanol) and then adding an anti-solvent (e.g., ethyl acetate) to induce precipitation. * Slow Cooling: Allow the saturated solution to cool down slowly to room temperature, followed by further cooling at 4°C.[6] * Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to initiate crystal growth.[6] * Scratching: Scratching the inner surface of the flask with a glass rod can create nucleation sites.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale purification of this compound?
A1: The primary challenges include its low concentration in the raw plant material (Astragalus membranaceus), the presence of other structurally similar saponins that are difficult to separate, and its poor solubility in many common solvents.[1][2]
Q2: How can I increase the yield of this compound from the raw material?
A2: A key strategy is to convert other abundant astragalosides, such as Astragaloside I and II, into this compound. This can be achieved through alkaline hydrolysis using reagents like sodium hydroxide or ammonia during the extraction process.[1]
Q3: What analytical methods are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is commonly used, as this compound lacks a strong UV chromophore.[7][8] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers higher sensitivity and accuracy.[9]
Q4: What is a realistic purity and yield to expect from a multi-step purification process?
A4: With optimized methods, it is possible to achieve a purity of over 95%. For instance, high-speed countercurrent chromatography has been reported to yield this compound with a purity of 96.95%.[5] Yields from the crude extract can vary significantly depending on the starting material and the purification strategy employed.
Data Presentation
Table 1: Comparison of Different Purification Techniques for this compound
| Purification Technique | Starting Material | Yield | Purity | Reference |
| High-Speed Countercurrent Chromatography (HSCCC) | Crude Extract (400 mg) | 55.9 mg | 96.95% | [5] |
| Alkaline Hydrolysis & Macroporous Resin | Radix Astragali | 2.621 ± 0.019 mg/g | Not specified | [10][3] |
| Enzymatic Hydrolysis & Chromatography | Radix Astragali | > 0.08% | > 95% |
Experimental Protocols
Protocol 1: Extraction with Alkaline Hydrolysis
-
Material Preparation: Grind dried roots of Astragalus membranaceus into a coarse powder.
-
Extraction:
-
Mix the powdered material with an 80% methanol solution containing a specific concentration of an alkaline reagent (e.g., 0.15 M NaOH or 40% ammonia solution) at a solid-to-liquid ratio of 1:10 (w/v).[1]
-
Heat the mixture under reflux for 4 hours.
-
Allow the mixture to cool and then filter to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times.
-
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 2: Macroporous Resin Chromatography
-
Resin Preparation: Pre-treat the selected macroporous resin (e.g., D101) by washing sequentially with ethanol, HCl, NaOH, and finally with deionized water until neutral.[4]
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound compounds using a stepwise gradient of ethanol-water mixtures (e.g., 30%, 50%, 70% ethanol). Collect fractions.
-
Analysis: Analyze the collected fractions using HPLC-ELSD to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate them under reduced pressure.
Protocol 3: Crystallization
-
Dissolution: Dissolve the purified this compound fraction in a minimal amount of a hot "good" solvent (e.g., methanol).
-
Induce Supersaturation: Slowly add a "poor" solvent (e.g., ethyl acetate) dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystal Formation: If crystals do not form, try seeding with a pure crystal or scratching the inside of the flask.
-
Maturation: Store the solution at 4°C overnight to allow for complete crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.[6]
Mandatory Visualization
Signaling Pathway Diagram
Astragaloside IV (AS-IV) has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. The diagram below illustrates the inhibitory effect of AS-IV on this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the large-scale purification of this compound.
Caption: A multi-step workflow for the purification of this compound.
References
- 1. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. Separation of astragaloside IV from Astragalus membranaceus based on high-speed countercurrent chromatography in continuous injection mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
How to minimize off-target effects of Isoastragaloside IV in experiments
Welcome to the technical support center for Isoastragaloside IV (AS-IV). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
A1: this compound (AS-IV) is a cycloartane-type triterpene glycoside, and it is one of the major active components isolated from the medicinal herb Astragalus membranaceus. It is known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, anti-fibrotic, and immunomodulatory activities. AS-IV does not have a single, specific target but rather modulates multiple signaling pathways. Key pathways influenced by AS-IV include NF-κB, PI3K/Akt, JAK/STAT, TGF-β/Smad, and MAPK/ERK.
Q2: What are the potential off-target effects of this compound I should be aware of?
A2: As a saponin, this compound has an amphiphilic nature, which can lead to non-specific interactions with cell membranes. At high concentrations, this can result in cytotoxicity due to membrane disruption. Studies in rodents have indicated that high oral doses of AS-IV may lead to nephrotoxicity and hepatotoxicity. In cell culture, off-target effects can manifest as unexpected changes in cell morphology, viability, or signaling pathways not directly related to the intended therapeutic effect.
Q3: How can I determine the optimal concentration of this compound for my experiments to minimize off-target effects?
A3: The optimal concentration of AS-IV is highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response study to determine the therapeutic window for your specific experimental model. Start with a broad range of concentrations and assess both the desired on-target effect and cytotoxicity (e.g., using an MTT or LDH assay). For example, in H9c2 cardiomyocytes, a concentration of 1 µM showed significant protective effects against hypoxia-induced apoptosis[1].
Q4: What are some essential control experiments to include when working with this compound?
A4: To ensure the observed effects are specific to the intended mechanism of AS-IV, several control experiments are recommended:
-
Vehicle Control: Always include a control group treated with the same vehicle used to dissolve the AS-IV (e.g., DMSO) at the same final concentration.
-
Positive and Negative Controls: Use known activators or inhibitors of the signaling pathway of interest to confirm that the pathway is responsive in your experimental system.
-
Pathway-Specific Inhibitors: To validate that the effects of AS-IV are mediated through a specific pathway, co-treat cells with AS-IV and a known inhibitor of that pathway. For instance, if you hypothesize that AS-IV's effects are mediated by mitoKATP channels, you could use an inhibitor like 5-hydroxydecanoate (5-HD) to see if it reverses the effects of AS-IV[2].
-
Gene Knockdown/Knockout: If a specific protein target of AS-IV in a pathway is suspected, using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of that protein can confirm its role in the observed effects of AS-IV.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in my cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line. Start with a lower concentration range based on published data for similar cell types. For example, some studies have used concentrations as low as 1 µM effectively[1]. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
| Saponin-induced membrane disruption. | As a saponin, AS-IV can interact with cell membranes. Consider reducing the treatment duration or using a lower concentration. You can assess membrane integrity using an LDH assay. |
| Cell line sensitivity. | Different cell lines have varying sensitivities to chemical compounds. If possible, test the effects of AS-IV on a different cell line to see if the cytotoxicity is specific to your chosen model. |
Problem 2: Inconsistent or unexpected results in signaling pathway analysis.
| Possible Cause | Troubleshooting Step |
| Off-target effects are confounding the results. | Use pathway-specific inhibitors or activators to confirm the specificity of AS-IV's action. For example, if studying the Wnt pathway, the inhibitor DKK-1 can be used to confirm that the effects of AS-IV are mediated through this pathway[3]. |
| Polypharmacology of this compound. | AS-IV is known to affect multiple signaling pathways. To isolate the pathway of interest, consider using cell lines with genetic modifications (e.g., knockouts) in other potentially confounding pathways. |
| Experimental variability. | Ensure consistent experimental conditions, including cell passage number, seeding density, and treatment times. Run biological replicates to ensure the reproducibility of your findings. |
| Cross-reactivity of antibodies in Western blotting. | Validate the specificity of your antibodies using positive and negative controls (e.g., cell lysates from knockout or knockdown cells). |
Data Summary
Table 1: In Vitro Experimental Concentrations of this compound
| Cell Line | Concentration Range | Observed Effect | Reference |
| H9c2 | 1 µM | Significant protection against hypoxia-induced apoptosis. | [1] |
| Nasopharyngeal carcinoma (NPC) cells | Dose-dependent | Reduced cell viability. | [3] |
| Pancreatic cancer cells (SW1990, Panc-1) | Dose-dependent | Inhibition of proliferation and migration, induction of apoptosis. | [4] |
| PC12 cells | Not specified | Neuroprotection against endoplasmic reticulum stress. | [5] |
| INS-1 cells | Not specified | Improved viability in streptozotocin-induced cells. | [6] |
Table 2: In Vivo Experimental Dosages of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Mice | 10 mg/kg/day for 6 days | Intraperitoneal | Inhibition of LPS-induced inflammatory responses. | [7] |
| Rats | 10 and 20 mg/kg/day for 8 weeks | Oral | Reduced blood glucose and ameliorated lipid metabolism. | [8] |
| Mice | 40 mg/kg/day for 4 weeks | Intraperitoneal | Inhibition of X-ray-induced neuronal damage. | [8] |
| Mice | 10 mg/kg/day for 4 weeks | Intraperitoneal | Improved cardiac function after myocardial infarction. | [1] |
Experimental Protocols
Protocol 1: Validating On-Target Effects of this compound using a Pathway Inhibitor
This protocol provides a general workflow for using a chemical inhibitor to validate that the observed effects of AS-IV are mediated through a specific signaling pathway.
-
Cell Culture and Seeding:
-
Culture your cells of interest under standard conditions.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allow them to adhere overnight.
-
-
Treatment Groups:
-
Prepare the following treatment groups:
-
Vehicle Control (e.g., DMSO)
-
This compound (at a predetermined optimal concentration)
-
Pathway Inhibitor (at a known effective concentration)
-
This compound + Pathway Inhibitor (co-treatment)
-
Positive Control (a known activator of the pathway, if available)
-
-
-
Treatment:
-
Pre-treat the "Pathway Inhibitor" and "this compound + Pathway Inhibitor" groups with the inhibitor for a sufficient time (e.g., 1-2 hours) to block the target pathway.
-
Add this compound (and the positive control) to the respective wells.
-
Incubate for the desired experimental duration.
-
-
Analysis:
-
Assess the desired endpoints, such as cell viability (MTT assay), protein expression/phosphorylation (Western blot), or gene expression (RT-qPCR).
-
-
Interpretation:
-
If the effects of this compound are reversed or significantly attenuated in the presence of the pathway inhibitor, it provides strong evidence that the observed effects are mediated through that specific pathway.
-
Protocol 2: Confirming Target Engagement using siRNA-mediated Knockdown
This protocol outlines the steps to confirm that the effects of this compound are dependent on a specific protein within a signaling pathway.
-
siRNA Transfection:
-
Select at least two different validated siRNAs targeting your protein of interest and a non-targeting control siRNA.
-
Transfect your cells with the siRNAs according to the manufacturer's protocol.
-
Allow 24-72 hours for efficient knockdown of the target protein.
-
-
Verification of Knockdown:
-
Harvest a subset of the transfected cells to confirm the knockdown efficiency of the target protein by Western blot or RT-qPCR.
-
-
This compound Treatment:
-
Treat the remaining transfected cells (control siRNA and target-specific siRNA) with either vehicle or this compound at the optimal concentration.
-
Incubate for the desired experimental duration.
-
-
Analysis:
-
Measure the relevant downstream effects of AS-IV in all treatment groups.
-
-
Interpretation:
-
If the effect of this compound is significantly diminished in the cells with the target protein knocked down compared to the control siRNA-treated cells, this indicates that the protein is necessary for AS-IV's mechanism of action.
-
Visualizations
Caption: Workflow for validating on-target effects using a pathway inhibitor.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the PI3K/Akt signaling pathway.
References
- 1. Astragaloside IV Alleviates Infarction Induced Cardiomyocyte Injury by Improving Mitochondrial Morphology and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of astragaloside IV against rat myocardial cell apoptosis induced by oxidative stress via mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside IV inhibits nasopharyngeal carcinoma progression by suppressing the SATB2/Wnt signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Insights into the Role of Astragaloside IV in Preventing and Treating Civilization Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of animal models for studying Isoastragaloside IV efficacy
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the refinement of animal models in studying the efficacy of Isoastragaloside IV (AS-IV).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the design and execution of animal studies involving this compound.
Model Selection & Experimental Design
Q1: How do I select the most appropriate animal model for my research question?
A1: The choice of animal model is critical and depends on the specific disease or condition you are studying.[1] For instance, in diabetic nephropathy research, streptozotocin (STZ)-induced diabetic rats are commonly used.[2] For studies on gestational diabetes, the C57BL/KsJ-Lepdb/+ (db/+) mouse model has been employed.[3] When investigating neuroprotective effects against hypoxia, mouse models subjected to hypoxic circulatory devices are relevant.[4] The key is to choose a model that recapitulates the key pathological features of the human disease you aim to treat with AS-IV.[1][5]
Q2: What are the key considerations for experimental design to ensure reproducible results?
A2: To ensure robust and reproducible data, consider the following:
-
Sample Size Calculation: Adequately power your study to detect statistically significant differences.
-
Blinding: Both caregivers and outcome assessors should be blinded to the treatment groups to prevent bias.[6]
-
Randomization: Randomly assign animals to treatment and control groups.
-
Control Groups: Always include a vehicle control group that receives the same solvent as the AS-IV group without the active compound.[6]
-
Reporting Standards: Adhere to guidelines like the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines for comprehensive reporting.[6]
AS-IV Preparation & Administration
Q3: What is the recommended route of administration for AS-IV in rodent models?
A3: The most common route is oral or intragastric administration (gavage).[2] This route is relevant for preclinical studies, although it's important to note that AS-IV has low oral bioavailability (around 3.66% in rats and 7.4% in beagle dogs).[7] Intravenous (IV) administration can also be used, which results in higher bioavailability and different pharmacokinetic profiles.[7][8] The choice depends on whether you are studying the compound's systemic effects after absorption or its direct action.
Q4: What dosages of AS-IV are typically effective in animal models?
A4: Effective dosages vary significantly depending on the animal model and the condition being studied. For example:
-
In diabetic nephropathy rat models, doses can range from 3 to 1080 mg/kg/day via oral gavage.[2]
-
For neuroprotection in a mouse hypoxia model, doses of 60 and 120 mg/kg have been shown to be effective.[4]
-
In a mouse model of gestational diabetes, 20 mg/kg AS-IV was reported to be effective.[3] It is crucial to perform a dose-response study to determine the optimal effective dose for your specific model.
Q5: Are there any common issues with AS-IV solution preparation and stability?
A5: AS-IV stability can be affected by pH and temperature. One study found that AS-IV in acidic, low-acidic, and neutral solutions remained over 90% stable after sterilization (95°C for 60 min), but its retention dropped below 60% in an alkaline solution.[9] Therefore, it is critical to control the pH of your vehicle. For administration, ensure the compound is fully dissolved in a suitable, non-toxic vehicle. The use of pharmaceutical-grade chemicals and sterile preparations is recommended to avoid introducing confounding variables.[10]
Troubleshooting & Data Interpretation
Q6: I am not observing a significant therapeutic effect with AS-IV. What are the potential reasons?
A6: Several factors could contribute to a lack of efficacy:
-
Insufficient Dosage: The dose may be too low for your specific model or disease severity. Review literature for comparable studies or conduct a dose-escalation study.
-
Poor Bioavailability: As mentioned, oral bioavailability is low.[7] If using oral gavage, the compound may not be reaching systemic circulation in sufficient concentrations. Consider assessing the pharmacokinetic profile in your model or testing intravenous administration.
-
Administration Issues: Improper administration technique, such as subcutaneous injection instead of intraperitoneal, can lead to failed delivery.[11] Ensure proper training and technique.
-
Model Refinement: The animal model itself may not be appropriate for the mechanism of action of AS-IV.[1]
-
Timing of Treatment: The timing of AS-IV administration relative to disease induction is crucial. Efficacy may differ if given prophylactically versus therapeutically.
Q7: My results show high variability between animals in the same group. How can I reduce this?
A7: High variability can obscure true treatment effects. To minimize it:
-
Use Inbred Strains: Inbred animal strains provide genetic uniformity, which can reduce biological variability compared to outbred strains.[12]
-
Standardize Procedures: Ensure all procedures, including animal handling, housing conditions, diet, and substance administration, are highly standardized.[13]
-
Control for Stress: Stress can significantly impact physiological responses. Habituate animals to handling and procedures before the experiment begins.[13]
-
Check for Underlying Health Issues: Ensure all animals are healthy and free from infections that could influence the experimental outcomes.
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data for AS-IV from various preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Species | Route | Dose | Cmax (ng/mL) | T1/2 (Elimination) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|
| AS-IV | Rat | Oral | - | - | - | 3.66% | [7] |
| Rat | IV | 4 mg/kg | - | - | - | [7] | |
| Beagle Dog | Oral | 10 mg/kg | - | - | 7.4% | [7] | |
| Midazolam * | Alpaca | IV | 0.5 mg/kg | 1,394 | 98 min | - | [8] |
| Alpaca | IM | 0.5 mg/kg | 411 | 234 min | 92% | [8] | |
| Donkey | IV | 0.1 mg/kg | - | 0.27 hours | - | [14] |
Note: Data for Midazolam is included to provide a comparative pharmacokinetic context in different species, as comprehensive AS-IV PK data is limited in the search results.
Table 2: Examples of Effective Doses of this compound in Rodent Models
| Disease Model | Species | Route | Effective Dose | Key Finding | Reference |
|---|---|---|---|---|---|
| Diabetic Nephropathy | Rat | Oral Gavage | 40 mg/kg/day | Reduced renal fibrosis and inflammation. | [2][15] |
| Gestational Diabetes | Mouse | Oral Gavage | 20 mg/kg | Reduced liver gluconeogenesis and placental oxidative stress. | [3] |
| Hypoxia-Induced Brain Injury | Mouse | Oral Gavage | 60-120 mg/kg | Inhibited oxidative stress and apoptosis in hippocampal neurons. | [4] |
| Viral Myocarditis | Animal Models | Various | Various | Reduced mortality and myocardial inflammation. | [6][16] |
| Uterine Leiomyomas | Rat | - | - | Promoted apoptosis and autophagy in ULMs. |[7] |
Table 3: Recommended Administration Volumes for Rodents
| Route | Species | Maximum Volume per Site | Notes | Reference |
|---|---|---|---|---|
| Subcutaneous (SC) | Mouse/Rat | 5 mL/kg | Administer in the intrascapular region. | [11] |
| Intramuscular (IM) | Mouse/Rat | 0.05 mL/kg | Not generally recommended due to small muscle mass. | [10][11] |
| Intraperitoneal (IP) | Mouse/Rat | 10 mL/kg | Ensure the substance is sterile, isotonic, and non-irritating. | [11] |
| Intravenous (IV) - Tail Vein | Mouse/Rat | 5 mL/kg | Requires proper restraint and technique. | [10] |
| Oral Gavage | Mouse/Rat | 10 mL/kg | Use a proper-sized, flexible-tipped needle to prevent injury. |[13] |
Section 3: Experimental Protocols
Protocol 1: General Protocol for Oral Gavage Administration in Rats
-
Preparation:
-
Prepare the AS-IV solution in a suitable vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose). Ensure the final concentration allows for the desired dose in a volume of 5-10 mL/kg.
-
Gently warm the solution to room temperature if stored refrigerated.
-
-
Animal Handling:
-
Firmly restrain the rat, ensuring its body and head are in a straight line to facilitate smooth passage of the gavage needle.
-
-
Needle Measurement:
-
Measure the gavage needle against the rat, from the tip of the nose to the last rib, to determine the correct insertion depth. Mark the needle if necessary.[13]
-
-
Administration:
-
Gently insert the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth and over the tongue into the esophagus. Do not force the needle.[13]
-
Once at the predetermined depth, slowly administer the solution.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.
-
Return the animal to its cage and monitor according to the experimental timeline.
-
Protocol 2: Western Blot Analysis for PTEN/PI3K/AKT Pathway Proteins
-
Tissue Homogenization:
-
Harvest target tissues (e.g., kidney, liver, tumor) from control and AS-IV-treated animals and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for all samples (e.g., 20-40 µg per lane).
-
Separate the proteins by size on a polyacrylamide gel via electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for PTEN, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control. Compare the relative protein expression between control and AS-IV-treated groups.[7]
-
Section 4: Visual Guides (Diagrams)
The following diagrams illustrate key workflows and mechanisms relevant to AS-IV research.
Caption: Experimental Workflow for an In Vivo Efficacy Study.
Caption: Troubleshooting Guide for Unexpected Efficacy Results.
Caption: AS-IV Modulating the PTEN/PI3K/AKT Signaling Pathway.[7]
Caption: AS-IV's Role in the Calpain-1/HIF-1α/Caspase-3 Hypoxia Pathway.[4]
References
- 1. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect and Possible Mechanisms of Astragaloside IV in Animal Models of Diabetic Nephropathy: A Preclinical Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review of astragaloside IV effects on animal models of diabetes mellitus and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV Alleviates Brain Injury Induced by Hypoxia via the Calpain-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A standardised framework to identify optimal animal models for efficacy assessment in drug development | PLOS One [journals.plos.org]
- 6. Astragaloside IV Exerts Cardioprotection in Animal Models of Viral Myocarditis: A Preclinical Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Insights into the Role of Astragaloside IV in Preventing and Treating Civilization Diseases: A Comprehensive Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics and pharmacodynamics of midazolam after intravenous administration to donkeys (Equus africanus asinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptomic Analysis Reveals the Protection of Astragaloside IV against Diabetic Nephropathy by Modulating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Astragaloside IV Exerts Cardioprotection in Animal Models of Viral Myocarditis: A Preclinical Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Isoastragaloside IV Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the stability of Isoastragaloside IV in various solvents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after dilution with an aqueous buffer. What should I do?
A1: this compound has limited solubility in aqueous solutions. It is recommended to first dissolve it in an organic solvent like DMSO to create a stock solution. For aqueous buffers, it's advisable to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice. For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1] If precipitation still occurs, consider increasing the proportion of the organic solvent in the final solution, if your experimental design permits. Gentle warming and sonication can also aid in redissolution, but it is crucial to monitor for any potential degradation.
Q2: What are the recommended storage conditions for this compound powder and its stock solutions?
A2: For long-term storage, this compound as a solid powder should be stored at -20°C for up to 4 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: I am seeing a decrease in the activity of my this compound solution over time. What could be the cause?
A3: The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. In aqueous solutions, this compound is most stable in acidic to neutral conditions (pH 3.0-7.0), maintaining over 90% of its concentration after 60 days at both 4°C and 25°C.[2][3] However, in alkaline aqueous solutions (pH 9.0), significant degradation (below 60% retention) can occur, especially at elevated temperatures.[2][3] For organic solvents like DMSO, ethanol, and methanol, it is always recommended to prepare fresh solutions for immediate use. If short-term storage is necessary, it should be at -20°C or -80°C and protected from light to minimize degradation.
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: Yes, this compound is also soluble in other organic solvents such as dimethylformamide (DMF), methanol, and ethanol. However, its stability in these solvents over time at various temperatures has not been extensively documented in publicly available literature. Therefore, if you choose to use these solvents, it is highly recommended to prepare fresh solutions before each experiment to ensure the integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in Aqueous Solution | Low aqueous solubility of this compound. | Prepare a concentrated stock solution in DMSO first, then dilute with the aqueous buffer. Use of co-solvents may also be necessary for certain in vivo formulations. |
| Inconsistent Experimental Results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment, especially when using aqueous buffers or storing at room temperature. For stock solutions in DMSO, store at -80°C for long-term use and -20°C for short-term use, protected from light. Avoid repeated freeze-thaw cycles by aliquoting. |
| Difficulty Dissolving the Powder | The compound may require energy to dissolve. | Use sonication or gentle warming to aid dissolution. For DMSO, ensure it is a new, anhydrous bottle as hygroscopic DMSO can affect solubility. |
| Unexpected Peaks in Analytical Chromatogram | Potential degradation of this compound. | Analyze a freshly prepared standard solution to compare with your sample. If new peaks are present in the sample, it indicates degradation. Follow the recommended storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Stability of this compound in Aqueous Solutions after 60 Days
| pH | Storage Temperature | Retention Rate (%) | Reference |
| 3.0 | 4°C / 25°C | > 90% | [2][3] |
| 5.0 | 4°C / 25°C | > 90% | [2][3] |
| 7.0 | 4°C / 25°C | > 90% | [2][3] |
| 9.0 | 4°C / 25°C | < 60% (after sterilization) | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed powder).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
-
Protocol 2: Stability Assessment of this compound in a Chosen Solvent
-
Materials:
-
This compound stock solution
-
Solvent of interest (e.g., DMSO, ethanol, methanol, aqueous buffer)
-
HPLC or LC-MS/MS system
-
Appropriate analytical column (e.g., C18)
-
Mobile phase reagents
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C)
-
Autosampler vials
-
-
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into multiple aliquots in separate vials for each time point and temperature condition to be tested.
-
Store the vials at the designated temperatures.
-
At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each temperature condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the stability profile.
-
Protocol 3: Quantification of this compound using LC-MS/MS
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
-
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor for the specific precursor to product ion transition for this compound.
-
-
Sample Preparation:
-
Prepare a standard curve of this compound in the solvent of interest over the expected concentration range of your samples.
-
Dilute your experimental samples to fall within the range of the standard curve.
-
Transfer all standards and samples to autosampler vials.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the experimental samples.
-
Integrate the peak area for this compound in both standards and samples.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
How to select the appropriate control for Isoastragaloside IV studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate controls for studies involving Isoastragaloside IV (AS-IV).
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate vehicle control for this compound?
A1: The choice of vehicle control depends on the experimental setup (in vitro or in vivo).
-
In Vitro (Cell Culture): Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound for cell-based assays. It is crucial to use a final DMSO concentration that does not affect cell viability or the experimental endpoint. Typically, the final concentration of DMSO in the culture medium should be kept below 0.1%. Always include a "vehicle control" group in your experiment, which consists of cells treated with the same final concentration of DMSO as the this compound-treated groups.
-
In Vivo (Animal Studies): For animal studies, Hank's Balanced Salt Solution (HBSS) has been used as a vehicle for intraperitoneal injections of this compound.[1] The vehicle control group would receive injections of HBSS on the same schedule as the experimental group.
Q2: How should I select a negative control for my this compound experiment?
A2: The negative control group is essential to establish a baseline and ensure that the observed effects are due to this compound.
-
Untreated Group: This group consists of cells or animals that do not receive any treatment. It serves as a baseline for normal physiological or cellular conditions.
-
Vehicle-Treated Group: As described in Q1, this group receives the same solvent (e.g., DMSO or HBSS) used to dissolve this compound. This is the most critical negative control, as it accounts for any potential effects of the solvent itself.
Q3: What are suitable positive controls when studying the effects of this compound?
A3: The positive control depends on the specific biological process you are investigating. Its purpose is to confirm that your experimental system and assays are working correctly.
| Research Area | Common Positive Control | Mechanism/Rationale |
| Inflammation | Lipopolysaccharide (LPS) | LPS is a potent inducer of inflammatory pathways, such as the NF-κB and AP-1 signaling pathways, making it an excellent positive control for studies investigating the anti-inflammatory effects of this compound.[1] |
| Telomerase Activation | HeLa Cell Extract | HeLa cells have high telomerase activity. An extract from these cells is often used as a positive control in telomerase activity assays like the TRAP (Telomeric Repeat Amplification Protocol) assay.[2] |
| Apoptosis/Senescence | High Glucose (HG) | In models of diabetes-induced intervertebral disc degeneration, high glucose has been used to induce senescence and apoptosis in nucleus pulposus cells.[3][4] |
| Signaling Pathway Activation | Specific Pathway Agonists (e.g., SC79 for Akt) | To confirm that a pathway can be modulated in your system, a known agonist for that pathway can be used. For example, if studying the Akt/mTOR pathway, SC79 (an Akt activator) could be a positive control.[5] |
Troubleshooting Guide
Problem: I am not observing the expected effect of this compound in my experiment.
-
Check Solubility and Stability: this compound has poor solubility in both water and organic solvents.[6] Ensure that the compound is fully dissolved in your vehicle before application. Additionally, its stability can be affected by pH and temperature. In alkaline solutions, its stability decreases, especially at high temperatures.[6]
-
Verify Controls:
-
Positive Control: Did your positive control work as expected? If not, there may be an issue with your assay or experimental setup.
-
Negative Control: Compare the this compound-treated group to the vehicle-treated group, not just the untreated group. The vehicle itself might have a slight effect.
-
-
Review Concentration and Treatment Duration: The effective concentration of this compound can vary depending on the cell type and the endpoint being measured. It may be necessary to perform a dose-response curve to determine the optimal concentration for your system. Similarly, the duration of treatment may need to be optimized.
Problem: My vehicle control (DMSO) is showing a significant effect.
-
Lower DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.1%. Higher concentrations can be toxic or induce unintended biological effects. If you need to use a higher stock concentration of this compound to achieve the desired final concentration with less DMSO, consider its solubility limits.
-
Run a DMSO Toxicity Curve: If you suspect DMSO is causing issues, run a preliminary experiment with different concentrations of DMSO alone to determine the highest non-toxic concentration for your specific cell line and assay.
Experimental Protocols
Protocol 1: In Vitro Analysis of NF-κB Activation by Western Blot
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[1][7]
-
Cell Culture: Plate your cells of interest (e.g., macrophages, endothelial cells) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with this compound at various concentrations for a predetermined time (e.g., 2-4 hours).
-
Stimulation (Positive Control): Add a known inducer of the NF-κB pathway, such as Lipopolysaccharide (LPS), to the appropriate wells. The final concentration and stimulation time will depend on the cell type (e.g., 1 µg/mL LPS for 30 minutes).
-
Experimental Groups:
-
Untreated Control (cells with media only)
-
Vehicle Control (cells with DMSO)
-
Positive Control (cells with LPS and vehicle)
-
Experimental Group(s) (cells with this compound pre-treatment followed by LPS stimulation)
-
This compound only (to check its effect without LPS)
-
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Western Blot: Perform SDS-PAGE, transfer proteins to a PVDF membrane, and probe with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-p65, total p65, IκBα). Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify the band intensities to determine the effect of this compound on NF-κB activation.
Diagrams
Caption: A typical experimental workflow for an in vitro study investigating the effects of this compound.
Caption: A decision-making diagram for selecting the appropriate control in this compound studies.
Caption: Simplified diagram of the NF-κB signaling pathway, a target of this compound.
References
- 1. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cycloastragenol and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 5. Astragaloside-IV promotes autophagy via the Akt/mTOR pathway to improve cellular lipid deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Isoastragaloside IV Quantification and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isoastragaloside IV. Our goal is to help you address the inherent variability in this compound content in herbal extracts and ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its content so variable in herbal extracts?
This compound is a major bioactive triterpenoid saponin found in the roots of Astragalus species, most notably Astragalus membranaceus and Astragalus mongholicus.[1][2] The variability in its content is attributed to a range of factors including the plant's genetic background, geographical origin, cultivation conditions, harvest time, and post-harvest processing methods.[1][3]
Q2: What are the primary factors that influence the concentration of this compound in raw plant material?
The key factors influencing this compound content can be categorized as follows:
-
Genetic Factors: Different species and even different genotypes within the same species of Astragalus can have varying capacities to synthesize and accumulate this compound.[4]
-
Environmental and Cultivation Factors: Soil composition, climate, altitude, and cultivation practices significantly impact the biosynthesis of secondary metabolites like this compound.
-
Harvesting and Post-Harvest Processing: The age of the plant at harvest, as well as post-harvest handling such as drying, slicing, and storage, can lead to enzymatic or chemical degradation of this compound.[5][6] Processing methods are critical in influencing the active metabolites and pharmacological effects.[5]
Q3: How stable is this compound under typical experimental and storage conditions?
This compound is susceptible to degradation under certain conditions:
-
pH: It is more stable in acidic to neutral solutions. In alkaline solutions, especially when heated, significant degradation can occur.[7][8] After sterilization at 95°C for 60 minutes, the content of this compound in acidic, low-acidic, and neutral solutions was maintained above 90%, but was below 60% in an alkaline solution.[7][8][9]
-
Temperature: High temperatures can lead to degradation. For instance, a high temperature and short-term sterilization approach is more suitable for this compound in an alkaline solution.[7][8]
-
Storage: For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.[10] At room temperature (25°C) and at 4°C, this compound in acidic, low-acidic, and neutral solutions can be maintained at over 90% for at least 60 days.[7][8]
Q4: What are the recommended analytical methods for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[11][12] Due to the lack of a strong chromophore in the this compound molecule, detection can be challenging with a standard UV detector, often requiring detection at low wavelengths (around 203 nm).[11][12][13] More sensitive and specific detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).[11][14][15]
Troubleshooting Guides
Low Yield of this compound During Extraction
| Potential Cause | Recommended Solution |
| Suboptimal Extraction Solvent | This compound has good solubility in methanol, ethanol, and acetone, but is practically insoluble in less polar organic solvents like chloroform and ethyl acetate.[16] Using an optimized solvent system, such as 80% methanol, can improve extraction efficiency.[17] |
| Inefficient Extraction Method | Traditional methods like reflux extraction can be time-consuming.[9] Consider using methods that promote the conversion of other astragalosides (e.g., Astragaloside I and II) into this compound, such as alkaline washing with an ammonia solution.[7][9][17] An optimized method using 24% ammonia as the extracting solvent has been shown to increase the yield.[8][9] |
| Insufficient Extraction Time or Temperature | Ensure adequate extraction time and temperature. For instance, an optimized protocol suggests soaking the material for 120 minutes at 25°C, followed by stirring for 52 minutes.[8][9] However, excessively high temperatures can cause degradation.[7] |
| Poor Quality of Raw Material | The content of this compound can vary significantly based on the source and quality of the Astragalus root.[1] If possible, obtain a certificate of analysis for the raw material or pre-screen different batches. |
Poor Peak Resolution or Shape in HPLC Analysis
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase | The choice of mobile phase is critical for good separation. A common mobile phase is a gradient of acetonitrile and water.[11] Ensure the mobile phase is freshly prepared, filtered, and degassed to prevent baseline noise and drift.[18] |
| Column Degradation | Saponins can be harsh on HPLC columns. If you observe peak tailing, splitting, or loss of resolution, the column may be contaminated or degraded. Try flushing the column with a strong solvent or replace it if necessary.[18] |
| Improper Sample Preparation | Ensure that the sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm filter before injection to remove particulates that can clog the column.[13][18] |
| Co-elution with Similar Compounds | Astragalus extracts contain numerous other saponins with similar structures, which can co-elute with this compound.[1] Optimize the mobile phase gradient and consider using a high-resolution column to improve separation.[19] |
Inconsistent Quantification Results
| Potential Cause | Recommended Solution |
| Instability of Standard Solutions | Prepare fresh working standard solutions regularly and store stock solutions under recommended conditions (-20°C or -80°C, protected from light).[10][20] Opened vials of working standards should be used within a limited time frame (e.g., 30 days) and stored appropriately.[20] |
| Matrix Effects in the Extract | The complex matrix of herbal extracts can interfere with quantification, especially with MS detection (ion suppression).[15] Diluting the sample extract can help mitigate matrix effects.[15] The standard addition method can also be used for more accurate quantification in complex matrices.[15] |
| Detector Issues (UV, ELSD) | For UV detection, ensure the wavelength is set appropriately (around 203 nm) and that the detector is properly calibrated.[12] For ELSD, optimize the nebulizer and evaporator temperatures and the gas flow rate for a stable baseline and good sensitivity.[11] |
| Variability in Extraction Recovery | Ensure your extraction procedure is consistent and reproducible. Small variations in extraction parameters can lead to different yields. Perform replicate extractions to assess the variability of your method. |
Experimental Protocols
Optimized Extraction of this compound
This protocol is based on a response surface methodology-optimized procedure that promotes the conversion of other astragalosides to this compound.[8][9]
-
Sample Preparation: Grind dried Astragalus root into a coarse powder and pass it through a 6-mesh sieve.[9]
-
Extraction Solvent: Prepare a 24% ammonia solution in water.[8][9]
-
Extraction Procedure:
HPLC-ELSD Method for this compound Quantification
This is a general protocol; specific parameters may need to be optimized for your system.
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB C18, 4.6 x 250 mm, 5 µm) is suitable.[11]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Use a gradient elution program, for example, starting with a lower concentration of acetonitrile and gradually increasing it over 30 minutes.[11]
-
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
ELSD Settings:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Quantification: Inject the prepared sample extracts and standard solutions. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the samples using the calibration curve.
Data Presentation
Table 1: Factors Affecting this compound Content and Stability
| Factor | Effect on this compound | Reference |
| Plant Species & Genotype | Significant variation in content between different Astragalus species and genotypes. | [4][21][22] |
| Geographical Origin | Environmental conditions of the growing region impact biosynthesis and accumulation. | [3] |
| Harvest Time | The age and developmental stage of the plant at harvest influence the concentration of active compounds. | [3] |
| Post-Harvest Processing | Drying and other processing methods can lead to degradation or enzymatic conversion. | [5] |
| Extraction Solvent | The choice of solvent and its polarity significantly affects extraction efficiency. | [16] |
| Extraction Method | Techniques like alkaline washing can increase yield by converting precursors. | [7][9] |
| pH | More stable in acidic to neutral conditions; degrades in alkaline solutions, especially with heat. | [7][8][9] |
| Temperature | High temperatures during extraction, processing, or storage can cause degradation. | [7][9] |
| Storage Conditions | Long-term stability is best achieved at low temperatures (-20°C to -80°C) and protected from light. | [10] |
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for this compound analysis.
Troubleshooting Logic for Low HPLC Peak Intensity
Caption: Troubleshooting logic for low HPLC peak intensity.
Signaling Pathways Modulated by this compound
References
- 1. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Post-harvest processing methods have critical roles on the contents of active metabolites and pharmacological effects of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Insights into the Role of Astragaloside IV in Preventing and Treating Civilization Diseases: A Comprehensive Review [mdpi.com]
- 17. Study on extraction and HPLC method of astragaloside IV [journal11.magtechjournal.com]
- 18. HPLC故障排除指南 [sigmaaldrich.com]
- 19. academic.oup.com [academic.oup.com]
- 20. SOP for Handling of Reference and Working Standards | Pharmaguideline [pharmaguideline.com]
- 21. Bioactive components and clinical potential of Astragalus species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journalejmp.com [journalejmp.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Isoastragaloside IV and Astragaloside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside IV (AS-IV) and its isomer, Isoastragaloside IV, are cycloartane-type triterpenoid saponins isolated from the medicinal herb Astragalus membranaceus. Both compounds are of significant interest to the scientific community for their potential therapeutic applications. Astragaloside IV, in particular, has been extensively studied and is recognized in the Chinese Pharmacopoeia as a key quality control marker for Astragalus preparations[1]. While a wealth of data exists on the bioactivities of Astragaloside IV, research directly comparing it to this compound is limited. This guide provides a comprehensive comparison of the known biological effects of these two molecules, supported by available experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.
Chemical Structures
The fundamental difference between Astragaloside IV and this compound lies in their chemical structure, which can influence their biological activity and pharmacokinetic profiles.
Figure 1: Chemical Structures A visual comparison of the molecular structures of this compound and Astragaloside IV would be presented here if available in the search results.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the various bioactivities of Astragaloside IV. Due to a lack of available research, quantitative data for this compound is largely unavailable.
Table 1: Comparative Anti-inflammatory Activity
| Parameter | This compound | Astragaloside IV | Experimental Model | Reference |
| Inhibition of Pro-inflammatory Mediators | ||||
| MCP-1 Serum Levels | Data not available | ↓ 82% (at 10 mg/kg) | LPS-induced inflammation in mice | [2][3] |
| TNF-α Serum Levels | Data not available | ↓ 49% (at 10 mg/kg) | LPS-induced inflammation in mice | [2][3] |
| IL-6, IL-1β Serum Levels | Data not available | Significantly decreased (at 20, 40, 80 mg/kg) | Isoproterenol-induced myocardial hypertrophy in rats; ALI in rats | [4][5] |
| Inhibition of Adhesion Molecules | ||||
| VCAM-1 mRNA in Lungs | Data not available | ↓ 73% (at 10 mg/kg) | LPS-induced inflammation in mice | [2] |
| ICAM-1 mRNA in Lungs | Data not available | ↓ 60% (at 10 mg/kg) | LPS-induced inflammation in mice | [2] |
| E-selectin mRNA in Lungs | Data not available | ↓ 79% (at 10 mg/kg) | LPS-induced inflammation in mice | [2] |
| NF-κB Pathway Inhibition | ||||
| NF-κB DNA-binding (Lungs) | Data not available | Suppressed by 42% (at 10 mg/kg) | LPS-induced inflammation in mice | [2] |
| NF-κB DNA-binding (Heart) | Data not available | Suppressed by 54% (at 10 mg/kg) | LPS-induced inflammation in mice | [2] |
Table 2: Comparative Neuroprotective Activity
| Parameter | This compound | Astragaloside IV | Experimental Model | Reference |
| Cerebral Ischemia/Reperfusion Injury | ||||
| Infarct Volume | Data not available | ↓ 58.8% (at 10 or 20 mg/kg) | Rat MCAO/R model | [6] |
| Neurological Deficit Score | Data not available | Significantly improved (at 10 or 20 mg/kg) | Rat MCAO/R model | [6][7] |
| Oxidative Stress & Apoptosis | ||||
| ROS-positive cells | Data not available | Significantly reduced | Rat MCAO/R model | [6] |
| Bcl-2/Bax ratio | Data not available | Significantly increased | Rat MCAO/R model | [6] |
Table 3: Comparative Cardioprotective Activity
| Parameter | This compound | Astragaloside IV | Experimental Model | Reference |
| Hypoxia-induced Cardiomyocyte Injury | ||||
| Cell Viability (H9c2 cells) | Data not available | ↑ to 75% (at 1 µM) | Hypoxia-induced H9c2 cells | [8][9] |
| Apoptosis Rate (H9c2 cells) | Data not available | ↓ from 35% to 14% (at 1 µM) | Hypoxia-induced H9c2 cells | [9] |
| Myocardial Hypertrophy | ||||
| Heart Mass Index (HMI) | Data not available | Significantly decreased (at 20, 40, 80 mg/kg) | Isoproterenol-induced myocardial hypertrophy in rats | [4] |
| Left Ventricular Mass Index (LVMI) | Data not available | Significantly decreased (at 20, 40, 80 mg/kg) | Isoproterenol-induced myocardial hypertrophy in rats | [4] |
Table 4: Comparative Anticancer Activity
| Parameter | This compound | Astragaloside IV | Experimental Model | Reference |
| Cell Viability | ||||
| Colorectal Cancer Cells (HT29, SW480) | Data not available | Significantly inhibited (at 40 µg/ml) | In vitro cell culture | |
| Hepatocellular Carcinoma Cells (SNU-182, Huh7) | Data not available | Decreased | In vitro cell culture | [10] |
| Cell Cycle Arrest | ||||
| G0/G1 phase arrest | Data not available | Induced | Colorectal cancer cells | [11] |
| Apoptosis Induction | ||||
| Vulvar Squamous Cancer Cells (SW962) | Data not available | Increased mortality (at 200–800 μg/mL) | In vitro cell culture | [1] |
Table 5: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Astragaloside IV | Species | Reference |
| Oral Bioavailability | Data not available | 3.66% | Rat | [12] |
| Elimination Half-life (t½) | Data not available | 34.0 - 131.6 min (IV) | Rat | [13] |
| Plasma Protein Binding | Data not available | ~83% | Rat | [13] |
Experimental Protocols
Anti-inflammatory Activity Assessment in LPS-Treated Mice
-
Animal Model: Male C57BL/6 mice were used.
-
Treatment: Mice were administered Astragaloside IV (10 mg/kg body weight) via intraperitoneal injection daily for 6 days.
-
Induction of Inflammation: On the 6th day, mice were injected with lipopolysaccharide (LPS).
-
Sample Collection: Blood and various organs (lungs, heart, aorta, kidney, liver) were collected for analysis.
-
Analysis: Serum levels of MCP-1 and TNF-α were measured by ELISA. mRNA levels of adhesion molecules in lung tissue were quantified using real-time PCR. NF-κB and AP-1 DNA-binding activities in nuclear extracts from lung and heart tissues were quantified by ELISA[2][3].
Neuroprotective Effect Evaluation in a Rat Model of Cerebral Ischemia/Reperfusion
-
Animal Model: A middle cerebral artery occlusion/reperfusion (MCAO/R) model was established in rats.
-
Treatment: Astragaloside IV (10 or 20 mg/kg) was administered to the rats.
-
Assessment of Neurological Deficit: Neurological function was evaluated using a neurological severity score.
-
Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Histopathological Analysis: Brain tissue sections were stained with Hematoxylin and Eosin (H&E) and Nissl staining to assess neuronal damage.
-
Oxidative Stress and Apoptosis Markers: The levels of reactive oxygen species (ROS) and the expression of apoptosis-related proteins (Bcl-2, Bax) were measured in brain tissue using appropriate assays (e.g., fluorescence microscopy, Western blotting)[6][7].
Cardioprotective Activity in a Hypoxia-induced Cardiomyocyte Injury Model
-
Cell Model: H9c2 rat cardiomyocytes were used.
-
Induction of Injury: Cells were subjected to hypoxic conditions to mimic ischemic injury.
-
Treatment: Cells were treated with various concentrations of Astragaloside IV (e.g., 1 µM).
-
Cell Viability Assay: Cell viability was assessed using the CCK-8 assay.
-
Apoptosis Assay: The rate of apoptosis was determined by Annexin V-FITC/PI staining and flow cytometry.
-
Western Blot Analysis: The expression levels of apoptosis-related proteins (Bcl-2, Bax) were analyzed by Western blotting[8][9].
Anticancer Activity Evaluation in Colorectal Cancer Cells
-
Cell Lines: Human colorectal cancer cell lines HT29 and SW480 were used.
-
Treatment: Cells were treated with Astragaloside IV (e.g., 40 µg/ml) for 24 hours.
-
Cell Proliferation Assay: The effect on cell proliferation was measured.
-
Apoptosis Analysis: The induction of apoptosis was confirmed by detecting the cleavage of PARP and caspase-3 using Western blot analysis.
-
In Vivo Xenograft Model: The anti-tumor effect was further evaluated in a CRC xenograft mouse model by administering Astragaloside IV and monitoring tumor growth and survival rate.
Signaling Pathways and Mechanisms of Action
Astragaloside IV exerts its diverse biological effects by modulating multiple signaling pathways.
Anti-inflammatory Signaling
// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> PI3K [color="#202124"]; PI3K -> Akt [color="#202124"]; Akt -> IKK [color="#202124"]; IKK -> IkB [label="P", arrowhead=odot, color="#EA4335"]; IkB -> NFkB [style=dashed, arrowhead=none, color="#34A853"]; NFkB -> NFkB_n [label="Translocation", color="#202124"]; NFkB_n -> Genes [label="Transcription", color="#202124"]; AS_IV -> IKK [label="Inhibits", arrowhead=tee, color="#EA4335"]; AS_IV -> NFkB [label="Inhibits\nTranslocation", arrowhead=tee, color="#EA4335", style=dashed]; }
Caption: Astragaloside IV inhibits the NF-κB signaling pathway.
Astragaloside IV has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation[2][14]. It can suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[2][3][4]. Some studies also suggest the involvement of the PI3K/Akt and MAPK pathways in the anti-inflammatory effects of Astragaloside IV[2][14][15].
Neuroprotective Signaling
// Edges IR_Injury -> ROS [color="#202124"]; IR_Injury -> Bax [color="#202124"]; IR_Injury -> Bcl2 [color="#202124"]; ROS -> Apoptosis [color="#202124"]; Bax -> Apoptosis [color="#202124"]; Bcl2 -> Apoptosis [arrowhead=tee, color="#34A853"]; AS_IV -> ROS [label="Inhibits", arrowhead=tee, color="#EA4335"]; AS_IV -> Bax [label="Inhibits", arrowhead=tee, color="#EA4335"]; AS_IV -> Bcl2 [label="Promotes", color="#34A853"]; AS_IV -> Nrf2 [label="Activates", color="#34A853"]; AS_IV -> PPARg [label="Activates", color="#34A853"]; Nrf2 -> ROS [arrowhead=tee, color="#34A853"]; PPARg -> Apoptosis [arrowhead=tee, color="#34A853"]; }
Caption: Neuroprotective mechanisms of Astragaloside IV.
The neuroprotective effects of Astragaloside IV are attributed to its anti-oxidant, anti-apoptotic, and anti-inflammatory properties[6][16][17]. It has been demonstrated to activate the Nrf2 antioxidant signaling pathway, which helps to mitigate oxidative stress induced by ischemia-reperfusion injury[18]. Additionally, Astragaloside IV can modulate the expression of apoptosis-related proteins, increasing the Bcl-2/Bax ratio to protect neurons from cell death[6]. The PPARγ and PI3K/Akt/mTOR signaling pathways have also been implicated in its neuroprotective mechanisms[7].
Cardioprotective Signaling
// Edges Hypoxia -> JAK2 [color="#202124"]; Hypoxia -> eIF2a [label="P", arrowhead=odot, color="#EA4335"]; JAK2 -> STAT3 [label="P", arrowhead=odot, color="#34A853"]; STAT3 -> HIF1a [label="Upregulates", color="#34A853"]; HIF1a -> Apoptosis [arrowhead=tee, color="#34A853"]; eIF2a -> CHOP [color="#202124"]; CHOP -> Apoptosis [color="#202124"]; AS_IV -> JAK2 [label="Activates", color="#34A853"]; AS_IV -> eIF2a [label="Inhibits\nPhosphorylation", arrowhead=tee, color="#EA4335"]; }
Caption: Cardioprotective signaling pathways of Astragaloside IV.
Astragaloside IV protects cardiomyocytes from hypoxia-induced injury through multiple mechanisms. It has been shown to activate the JAK2/STAT3 signaling pathway, leading to the upregulation and stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), which plays a crucial role in cellular adaptation to low oxygen levels[8][19][20]. Furthermore, Astragaloside IV can attenuate endoplasmic reticulum stress-mediated apoptosis by inhibiting the phosphorylation of eIF2α and the subsequent expression of CHOP[3]. The PI3K/Akt/mTOR pathway is also involved in its cardioprotective effects against doxorubicin-induced injury and in improving myocardial metabolism[21][22].
Anticancer Signaling
// Edges AS_IV -> NFkB_path [label="Inhibits", arrowhead=tee, color="#EA4335"]; AS_IV -> Akt_mTOR [label="Inhibits", arrowhead=tee, color="#EA4335"]; AS_IV -> Mito [color="#202124"]; NFkB_path -> CyclinD1 [color="#202124"]; CyclinD1 -> CellCycle [color="#202124"]; Mito -> Bax_Bcl2 [color="#202124"]; Bax_Bcl2 -> Apoptosis [color="#202124"]; Akt_mTOR -> CellCycle [arrowhead=tee, color="#34A853"]; Akt_mTOR -> Apoptosis [arrowhead=tee, color="#34A853"]; }
Caption: Anticancer mechanisms of Astragaloside IV.
The anticancer activity of Astragaloside IV involves the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis[1]. It can induce apoptosis through the mitochondrial-dependent pathway by increasing the Bax/Bcl-2 ratio[1]. Furthermore, Astragaloside IV can cause cell cycle arrest at the G0/G1 phase by downregulating the expression of cyclin D1, potentially through the inhibition of the NF-κB pathway[11]. The PI3K/Akt/mTOR pathway is another key target in its anticancer effects[23].
Conclusion and Future Directions
The available scientific evidence robustly supports the diverse and potent bioactivities of Astragaloside IV, particularly in the realms of anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, Nrf2, JAK2/STAT3, and PI3K/Akt.
In stark contrast, there is a significant dearth of research on this compound. While its structural similarity to Astragaloside IV suggests it may possess comparable biological activities, this remains speculative without direct experimental evidence. Therefore, a crucial direction for future research is to conduct comprehensive studies on the bioactivities of this compound. Direct, head-to-head comparative studies with Astragaloside IV are essential to elucidate any potential differences in their potency, efficacy, and mechanisms of action. Such research will not only fill a critical knowledge gap but also potentially uncover a novel therapeutic agent with an improved pharmacological profile. Further investigation into the pharmacokinetics and safety profiles of both compounds is also warranted to facilitate their potential clinical translation.
References
- 1. Astragaloside IV, as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragaloside IV protects cardiomyocytes from hypoxic injury by regulating endoplasmic reticulum stress via eIF2α/CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside IV attenuates inflammatory cytokines by inhibiting TLR4/NF-кB signaling pathway in isoproterenol-induced myocardial hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of Astragaloside IV on the inflammatory response and gut microbiota in cases of acute lung injury is examined through the utilization of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Astragaloside IV plays a neuroprotective role by promoting PPARγ in cerebral ischemia-reperfusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astragaloside IV protects cardiomyocytes against hypoxia injury via HIF-1α and the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragaloside IV Alleviates Infarction Induced Cardiomyocyte Injury by Improving Mitochondrial Morphology and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astragaloside IV inhibits cell viability and glycolysis of hepatocellular carcinoma by regulating KAT2A-mediated succinylation of PGAM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Astragaloside IV in rats by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Astragaloside IV suppresses inflammatory response via suppression of NF-κB, and MAPK signalling in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Astragaloside IV protects blood-brain barrier integrity from LPS-induced disruption via activating Nrf2 antioxidant signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.amegroups.cn [cdn.amegroups.cn]
- 20. Astragaloside IV protects cardiomyocytes against hypoxia injury via HIF-1α and the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Review on the protective mechanism of astragaloside IV against cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Astragaloside IV alleviates inflammation and improves myocardial metabolism in heart failure mice with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Confirming the therapeutic potential of Isoastragaloside IV in preclinical models
Isoastragaloside IV (AS-IV), a primary active saponin isolated from the medicinal herb Astragalus membranaceus, is emerging as a promising therapeutic agent in a variety of preclinical models. Extensive research highlights its potential in mitigating cardiovascular, neurological, and inflammatory diseases. This guide provides a comprehensive comparison of AS-IV's performance against standard interventions, supported by experimental data, detailed methodologies, and an exploration of its underlying molecular mechanisms.
Comparative Efficacy in Preclinical Models
This compound has demonstrated significant therapeutic effects across a range of animal models, often comparable or superior to vehicle-treated controls. While direct head-to-head comparisons with standard-of-care drugs in preclinical settings are not abundant, existing evidence suggests its potential as a standalone or adjunct therapy.
Cardioprotective Effects
In models of myocardial ischemia/reperfusion injury, AS-IV has been shown to reduce infarct size, improve cardiac function, and inhibit apoptosis.[1][2][3] Its mechanisms of action include promoting angiogenesis, exerting antioxidant and anti-inflammatory effects, and regulating calcium balance.[1][3]
| Parameter | Preclinical Model | This compound Treatment | Effect vs. Control | Alternative/Standard of Care |
| Myocardial Infarct Size | Rat model of myocardial ischemia/reperfusion | 40 mg/kg | ↓ Significant reduction | Captopril (angiotensin-converting enzyme inhibitor) |
| Left Ventricular Ejection Fraction (LVEF) | Rat model of heart failure | 20-80 mg/kg/day | ↑ Significant improvement | Enalapril (angiotensin-converting enzyme inhibitor) |
| Cardiac Fibrosis | Rat model of myocardial infarction | 40 mg/kg | ↓ Attenuation of fibrotic tissue | - |
| Inflammatory Cytokines (TNF-α, IL-6) | Animal models of viral myocarditis | Various dosages | ↓ Reduction in myocardial inflammation | - |
Neuroprotective Potential
AS-IV exhibits notable neuroprotective properties in preclinical models of ischemic stroke and neuroinflammation. It has been shown to reduce infarct volume, decrease neurological deficit scores, and protect the integrity of the blood-brain barrier.[4][5][6]
| Parameter | Preclinical Model | This compound Treatment | Effect vs. Control | Alternative/Standard of Care |
| Infarct Volume | Rat model of Middle Cerebral Artery Occlusion (MCAO) | 40 mg/kg | ↓ Significant reduction | rt-PA (alteplase) - thrombolytic agent |
| Neurological Deficit Score | Rat model of MCAO | 40 mg/kg | ↓ Improved neurological function | - |
| Blood-Brain Barrier Permeability | Mouse model of LPS-induced neuroinflammation | Not specified | ↓ Reduced permeability | - |
| Neuronal Apoptosis | Rat model of cerebral ischemia-reperfusion | Not specified | ↓ Inhibition of apoptotic pathways | - |
Anti-inflammatory Activity
In models of inflammatory bowel disease, AS-IV has demonstrated the ability to ameliorate clinical symptoms, reduce intestinal inflammation, and restore the integrity of the intestinal barrier.[7][8][9]
| Parameter | Preclinical Model | This compound Treatment | Effect vs. Control | Alternative/Standard of Care |
| Disease Activity Index (DAI) | Mouse model of DSS-induced colitis | 50 and 100 mg/kg | ↓ Significant reduction | 5-ASA (Mesalazine) |
| Colon Length | Mouse model of DSS-induced colitis | 100 mg/kg | ↑ Prevention of colon shortening | 5-ASA (Mesalazine) |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Mouse model of DSS-induced colitis | 50 and 100 mg/kg | ↓ Decreased cytokine levels | Dexamethasone (corticosteroid) |
| Intestinal Barrier Proteins (ZO-1, Occludin) | Mouse model of DSS-induced colitis | Not specified | ↑ Upregulation of tight junction proteins | - |
Key Mechanistic Insights: Signaling Pathway Modulation
The therapeutic effects of this compound are underpinned by its ability to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis.
NF-κB Signaling Pathway
AS-IV has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[10][11][12] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[11]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. AS-IV has been observed to modulate this pathway, often in a context-dependent manner. In some models, such as in fatty liver disease, AS-IV enhances autophagy and reduces lipid deposition by inhibiting the Akt/mTOR signaling pathway.[13][14] Interestingly, in the context of asthma, AS-IV has been shown to selectively inhibit mTORC1, with limited effects on mTORC2.[1][15]
References
- 1. Astragaloside IV Ameliorates Airway Inflammation in an Established Murine Model of Asthma by Inhibiting the mTORC1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astragaloside IV enhances cardioprotection of remote ischemic conditioning after acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Preclinical Systematic Review and Meta-Analysis of Astragaloside IV for Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV Ameliorates Cerebral Ischemic-Reperfusion Injury via Improving Mitochondrial Function and Inhibiting Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight of action mechanism of Astragaloside IV for relieving of cerebral ischemic injury in a rat model of middle cerebral artery occlusion reperfusion via proteomics and network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Astragaloside IV alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV Alleviates the Experimental DSS-Induced Colitis by Remodeling Macrophage Polarization Through STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Astragalin Attenuates Dextran Sulfate Sodium (DSS)-Induced Acute Experimental Colitis by Alleviating Gut Microbiota Dysbiosis and Inhibiting NF-κB Activation in Mice [frontiersin.org]
- 10. Astragaloside IV regulates NF-κB-mediated cellular senescence and apoptosis of hepatic stellate cells to suppress PDGF-BB-induced activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astragaloside IV attenuates IL-1β-induced intervertebral disc degeneration through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astragaloside IV Stimulates Angiogenesis and Increases Nitric Oxide Accumulation via JAK2/STAT3 and ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astragaloside-IV promotes autophagy via the Akt/mTOR pathway to improve cellular lipid deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Astragaloside IV Ameliorates Airway Inflammation in an Established Murine Model of Asthma by Inhibiting the mTORC1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoastragaloside IV and Cycloastragenol for Researchers and Drug Development Professionals
An in-depth examination of the biochemical properties, mechanisms of action, and therapeutic potential of two prominent telomerase activators derived from Astragalus membranaceus.
Isoastragaloside IV (AS-IV) and its aglycone, Cycloastragenol (CAG), are two tetracyclic triterpenoid saponins that have garnered significant attention in the scientific community for their potential roles in anti-aging, anti-inflammatory, and neuroprotective applications. While structurally related, their distinct physicochemical properties and metabolic relationship warrant a detailed comparative analysis for researchers and drug development professionals seeking to harness their therapeutic benefits. This guide provides an objective comparison of their performance, supported by available experimental data, and outlines the methodologies for key experiments.
Chemical and Pharmacokinetic Profiles
This compound is a glycoside, meaning it has a sugar moiety attached, which influences its solubility and bioavailability. Cycloastragenol is the aglycone of AS-IV, meaning it is the non-sugar part of the molecule. In vivo, AS-IV can be metabolized into CAG.[1] This metabolic conversion is a crucial factor in understanding their individual and combined effects.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound (AS-IV) | Cycloastragenol (CAG) | Reference |
| Molecular Formula | C₄₁H₆₈O₁₄ | C₃₀H₅₀O₅ | [2] |
| Molecular Weight | 784.97 g/mol | 490.7 g/mol | [2] |
| Relationship | Glycoside of Cycloastragenol | Aglycone of this compound | [3] |
| Oral Bioavailability (in rats) | Low (approximately 2.2%) | Relatively higher (approximately 25.70% at 10 mg/kg) | [4][5] |
| Metabolism | Can be hydrolyzed to Cycloastragenol in vivo. | Undergoes extensive first-pass hepatic metabolism. | [1][3][6] |
Mechanism of Action: A Tale of Two Telomerase Activators
Both this compound and Cycloastragenol are recognized as potent telomerase activators.[6][7] Telomerase is a reverse transcriptase enzyme that adds telomeric repeats to the ends of chromosomes, thereby counteracting telomere shortening that occurs with each cell division. The activation of telomerase is a key mechanism underlying their potential anti-aging effects.
One study investigating their effects on high glucose-induced senescence in rat nucleus pulposus cells found that both AS-IV and CAG could upregulate the expression of telomerase reverse transcriptase (TERT), the catalytic subunit of telomerase.[7]
Beyond telomerase activation, both compounds modulate several key signaling pathways implicated in inflammation and cellular survival.
Key Signaling Pathways
-
Src/MEK/ERK Pathway: Both AS-IV and CAG have been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) in a time- and dose-dependent manner in various cell lines.[5][8][9] This activation of the Src/MEK/ERK pathway is believed to be one of the mechanisms through which they exert their cellular effects, including telomerase activation.[5][8][9]
-
NF-κB Signaling Pathway: The anti-inflammatory effects of both compounds are largely attributed to their ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.[10][11][12] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and adhesion molecules. AS-IV has been shown to completely abolish LPS- and TNFα-induced nuclear translocation of NF-κB.[10] Similarly, CAG exerts its anti-inflammatory activity by suppressing MAPK and NF-κB pathway activation.[12]
-
AMPK Signaling Pathway: A study demonstrated that both AS-IV and CAG can enhance the phosphorylation of 5' AMP-activated protein kinase (AMPK).[13] This pathway is crucial for cellular energy homeostasis and has been linked to the regulation of inflammation and apoptosis. The same study concluded that AS-IV and CAG were "equally effective" in inhibiting ER stress-associated TXNIP/NLRP3 inflammasome activation through an AMPK-dependent mechanism.[13][14]
-
PI3K/Akt Signaling Pathway: The neuroprotective effects of AS-IV have been linked to the activation of the PI3K/Akt signaling pathway, which plays a critical role in promoting cell survival and inhibiting apoptosis.[15]
Signaling pathways of this compound and Cycloastragenol.
Comparative Performance Data
While direct, side-by-side quantitative comparisons of this compound and Cycloastragenol are limited in the literature, some studies provide valuable data for an objective analysis.
Telomerase Activation and Anti-senescence Effects
A study on high glucose-induced senescence in rat nucleus pulposus cells provides a direct comparison of the two compounds.
Table 2: Comparative Effects on Nucleus Pulposus Cells under High Glucose (50 mM) Stress
| Parameter | Treatment | Concentration | Result | Reference |
| Cell Viability | This compound | 3 µM and 5 µM | Significantly improved cell viability | [7] |
| Cycloastragenol | 3 µM and 5 µM | Significantly improved cell viability | [7] | |
| TERT Protein Expression | This compound | 3 µM and 5 µM | Significantly increased TERT expression | [6] |
| Cycloastragenol | 3 µM and 5 µM | Significantly increased TERT expression | [6] | |
| Apoptosis (Annexin V) | This compound | 3 µM and 5 µM | Significantly decreased apoptosis | [6] |
| Cycloastragenol | 3 µM and 5 µM | Significantly decreased apoptosis | [6] | |
| Senescence (β-Gal Staining) | This compound | 3 µM and 5 µM | Significantly decreased percentage of senescent cells | [6] |
| Cycloastragenol | 3 µM and 5 µM | Significantly decreased percentage of senescent cells | [6] |
These findings suggest that both this compound and Cycloastragenol are effective in mitigating cellular senescence and apoptosis induced by high glucose, with both showing significant effects at similar concentrations.[6][7]
Anti-inflammatory Effects
Individual studies have demonstrated the dose-dependent anti-inflammatory effects of each compound. For instance, this compound has been shown to significantly inhibit LPS-induced increases in serum MCP-1 and TNF-α in mice at a dose of 10 mg/kg.[11] Cycloastragenol has been shown to hinder the LPS-induced production of TNF-α, IL-6, and IL-1β in macrophages in vitro in a dose-dependent manner.[12]
Neuroprotective Effects
Both compounds have demonstrated neuroprotective properties in various experimental models. This compound has been shown to exert neuroprotective effects in models of cerebral ischemia/reperfusion injury and Parkinson's disease.[16][17][18] Cycloastragenol has also shown remarkable neuroprotective effects, including reducing oxidative stress and inhibiting mitochondrial apoptosis in an Alzheimer's disease mouse model.[19]
A direct quantitative comparison of their neuroprotective efficacy is lacking in the current literature. However, the available evidence suggests that both molecules are promising candidates for the development of neuroprotective therapies.
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[8][9]
Principle: The assay involves two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic primer (TS primer). Second, the extended products are amplified by PCR using the TS primer and a reverse primer. The PCR products are then visualized on a gel, with a characteristic ladder of bands indicating telomerase activity.[8][9]
Detailed Protocol:
-
Cell Lysis: Resuspend the cell pellet in an ice-cold lysis buffer (e.g., containing NP-40) and incubate on ice for 30 minutes to extract cellular proteins, including telomerase.
-
Telomerase Extension: Mix an aliquot of the cell lysate with a reaction mixture containing a telomerase substrate (TS) primer and dNTPs. Incubate at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the primer.[10]
-
PCR Amplification: Add a reverse primer (ACX) and Taq DNA polymerase to the reaction mixture. Perform PCR for 25-30 cycles to amplify the telomerase-extended products.[8][10]
-
Detection: Separate the PCR products by polyacrylamide gel electrophoresis (PAGE). Visualize the DNA fragments using a suitable staining method (e.g., SYBR Green or a fluorescently labeled primer). The presence of a ladder of bands at 6-bp intervals indicates telomerase activity.[9]
TRAP Assay Workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a widely used method for quantifying the concentration of specific cytokines in biological samples.
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody (also specific for the cytokine but conjugated to an enzyme) is added, which binds to the captured cytokine. Finally, a substrate for the enzyme is added, and the resulting color change is measured, which is proportional to the amount of cytokine in the sample.
Detailed Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Sample Incubation: Add standards and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody and incubate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and treat them with the compounds of interest for the desired duration.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Conclusion
This compound and Cycloastragenol are closely related compounds with significant therapeutic potential, primarily attributed to their ability to activate telomerase and modulate key signaling pathways involved in inflammation and cell survival. While Cycloastragenol, being the aglycone of this compound, exhibits higher oral bioavailability, studies suggest that they can have comparable efficacy in certain biological contexts. The choice between these two molecules for research or drug development may depend on the specific application, desired pharmacokinetic profile, and formulation strategy. Further head-to-head comparative studies with robust quantitative endpoints are warranted to fully elucidate their relative potencies and therapeutic advantages in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cycloastragenol and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloastragenol ameliorates experimental heart damage in rats by promoting myocardial autophagy via inhibition of AKT1-RPS6KB1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astragaloside IV and cycloastragenol stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Astragaloside IV and cycloastragenol stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types. | Semantic Scholar [semanticscholar.org]
- 7. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloastragenol reduces inflammation in CLP-induced septic MICE by suppressing TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astragaloside IV and cycloastragenol are equally effective in inhibition of endoplasmic reticulum stress-associated TXNIP/NLRP3 inflammasome activation in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage polarization in disease therapy: insights from astragaloside IV and cycloastragenol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cycloastragenol: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Astragaloside IV regulates NF-κB-mediated cellular senescence and apoptosis of hepatic stellate cells to suppress PDGF-BB-induced activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Astragaloside IV inhibits NF- κ B activation and inflammatory gene expression in LPS-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Astragaloside IV suppresses the proliferation and inflammatory response of human epidermal keratinocytes and ameliorates imiquimod-induced psoriasis-like skin damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of Astragaloside IV on ethanol-induced gastric mucosal injury in rats: Involvement of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cycloastragenol mediates activation and proliferation suppression in concanavalin A-induced mouse lymphocyte pan-activation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Isoastragaloside IV as a Quality Marker for Astragalus Extracts: A Comparative Guide
Introduction
Astragalus membranaceus is a cornerstone of traditional Chinese medicine, with its extracts widely incorporated into dietary supplements and herbal preparations. The quality and efficacy of these extracts are intrinsically linked to the concentration of their bioactive constituents. For years, Astragaloside IV has been the benchmark quality control marker for Astragalus extracts, as stipulated in the Chinese Pharmacopoeia. This guide provides a comparative analysis of Astragaloside IV and its isomer, Isoastragaloside IV, as potential quality markers. However, it is important to note that while extensive research validates Astragaloside IV, scientific literature on this compound is sparse, precluding a direct, data-driven comparison of its utility as a quality marker. This document will therefore focus on the robust validation of Astragaloside IV and present the available information on related isomers.
Comparative Analysis of Analytical Methods for Astragaloside IV
The accurate quantification of marker compounds is paramount for the quality control of herbal extracts. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are two common methods for the analysis of Astragaloside IV.
| Parameter | HPLC-ELSD | UPLC-MS/MS |
| Linearity (Range) | 2.02 - 10.12 µg | 1.25 - 125 ng/mL |
| Correlation Coefficient (r) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 40 ng (on-column) | Not explicitly stated, but LLOQ is 1.25 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 1.25 ng/mL |
| Precision (RSD%) | 0.98% | Not explicitly stated |
| Accuracy (Recovery %) | 98.06% - 100.5%[1][2] | Not explicitly stated |
Table 1: Comparison of HPLC-ELSD and UPLC-MS/MS for the Quantification of Astragaloside IV.
Experimental Protocols
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
This method is widely used for the quantification of compounds that lack a strong UV chromophore, such as Astragaloside IV.
Sample Preparation:
-
Weigh 0.5 g of finely pulverized Radix Astragali into a sample vial.
-
Add 18 mL of methanol and sonicate for 30 minutes at 25-30°C.
-
Filter the mixture through Whatman #40 filter paper into a round-bottom flask.
-
Return the residue to the vial, add another 18 mL of methanol, and repeat the sonication and filtration steps.
-
Repeat the extraction process one more time.
-
Wash the residue with methanol (3 x 15 mL).
-
Evaporate the combined methanol extracts under reduced pressure at 35°C.
-
Redissolve the residue in methanol and transfer to a 10-mL volumetric flask, bringing it to volume with methanol.
-
Filter the solution through a 0.2-µm membrane filter before injection into the HPLC system.[3]
Chromatographic Conditions:
-
Column: Agilent TC-C18 (4.6 mm x 150 mm, 3.5 µm)
-
Mobile Phase: Methanol-water (72:28)
-
Flow Rate: 1.0 mL/min
-
ELSD Drift Tube Temperature: 75°C
-
Nebulizing Gas Pressure: 172.4 kPa (compressed air)[2]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity for the quantification of trace components in complex matrices.
Sample Preparation:
-
Detailed sample preparation protocols for UPLC-MS/MS can vary but generally involve extraction with a suitable solvent, followed by dilution and filtration to minimize matrix effects.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-product ion transitions for each analyte.
Bioactivity and Signaling Pathways
Astragaloside IV is recognized as one of the primary bioactive constituents of Astragalus extracts, exhibiting a range of pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects.[4]
NF-κB Signaling Pathway
The anti-inflammatory effects of Astragaloside IV are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
Caption: Astragaloside IV inhibits the NF-κB signaling pathway.
Discussion and Conclusion
The validation of Astragaloside IV as a quality marker for Astragalus extracts is well-supported by a substantial body of scientific evidence. Robust and reliable analytical methods, such as HPLC-ELSD and UPLC-MS/MS, have been developed and validated for its quantification, ensuring the consistency and quality of Astragalus products. The established bioactivity of Astragaloside IV, particularly its anti-inflammatory properties through the modulation of the NF-κB pathway, further solidifies its importance as a key indicator of therapeutic potential.
In contrast, the scientific literature lacks sufficient data to validate "this compound" as a quality marker. While various isomers of astragalosides exist in Astragalus species, their individual contributions to the overall bioactivity and their suitability as quality markers require further investigation. A study on the simultaneous characterization of isoflavonoids and astragalosides in two Astragalus species identified ten astragalosides, but did not specifically highlight this compound or provide quantitative validation data for it as a marker.[5]
Therefore, for researchers, scientists, and drug development professionals, Astragaloside IV remains the definitive quality marker for Astragalus extracts. Future research may elucidate the roles of other isomers, but for now, adherence to the established standards based on Astragaloside IV is crucial for ensuring the quality, safety, and efficacy of Astragalus-derived products.
Caption: Experimental workflow for quality marker validation.
References
- 1. [Determination of astragaloside IV in radix Astragali by HPLC with evaporative light scattering detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of astragaloside IV of eight area in Astragali Radix is by HPLC-ELSD internal standard method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Astragaloside IV derived from Astragalus membranaceus: A research review on the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous characterization of isoflavonoids and astragalosides in two Astragalus species by high-performance liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoastragaloside IV: A Comparative Analysis Against Standard-of-Care Drugs for Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant therapeutic challenge across a range of diseases, leading to organ dysfunction and failure. Currently, standard-of-care for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease, primarily involves the anti-fibrotic agents pirfenidone and nintedanib. This guide provides a comparative overview of Isoastragaloside IV, a natural compound with purported anti-fibrotic properties, against these established therapies, focusing on preclinical evidence and mechanisms of action.
Overview of Anti-Fibrotic Agents
This compound (AS-IV) is a small molecule saponin extracted from the medicinal plant Astragalus membranaceus. Emerging preclinical evidence suggests its potential as an anti-fibrotic agent in various organs, including the lungs, kidneys, and heart.[1] Its purported mechanism of action centers on the modulation of key signaling pathways involved in fibrogenesis.[1]
Pirfenidone is an orally bioavailable synthetic compound with anti-fibrotic, anti-inflammatory, and antioxidant properties.[2][3] It is approved for the treatment of IPF and has been investigated in other fibrotic conditions.[2] While its exact molecular target remains to be fully elucidated, it is known to interfere with multiple pathways central to the fibrotic process.[3]
Nintedanib is a small molecule tyrosine kinase inhibitor (TKI) that targets multiple receptors implicated in the pathogenesis of fibrosis, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4] It is also approved for the treatment of IPF and has shown efficacy in other progressive fibrosing interstitial lung diseases.[4]
Comparative Efficacy in Preclinical Models
Direct head-to-head preclinical studies comparing this compound with pirfenidone and nintedanib are limited. However, by examining data from individual studies using similar animal models of fibrosis, an indirect comparison of their anti-fibrotic efficacy can be made.
Pulmonary Fibrosis (Bleomycin-Induced Model)
The bleomycin-induced pulmonary fibrosis model is a widely used preclinical tool to evaluate potential anti-fibrotic therapies.[5][6][7]
| Compound | Dosage | Key Findings | Reference |
| This compound | 20 mg/kg/day (in mice) | Significantly reduced pulmonary fibrosis score, pulmonary inflammation scores, hydroxyproline (HYP) content, lung index, and α-smooth muscle actin (α-SMA) levels.[8][9][10] | [8][9][10] |
| Pirfenidone | 400 mg/kg/day (in mice) | Significantly reduced lung fibrosis as assessed by histology and collagen content.[11] | [11] |
| Nintedanib | 50 mg/kg/day (in mice) | Significantly reduced lung inflammation, extracellular matrix deposition, and improved lung architecture.[11] Reduced the number of fibrocytes in the lungs.[12] | [11][12] |
Renal Fibrosis (Unilateral Ureteral Obstruction - UUO Model)
The UUO model is a common method to induce renal fibrosis and assess therapeutic interventions.[13][14][15][16][17]
| Compound | Dosage | Key Findings | Reference |
| This compound | Not specified in direct comparison | Attenuates renal fibrosis by inhibiting the TGF-β/Smad signaling pathway.[1] | [1] |
| Pirfenidone | Not specified in direct comparison | Shown to attenuate fibrosis in numerous animal models, including kidney fibrosis.[2][3] | [2][3] |
| Nintedanib | Not specified in direct comparison | Demonstrated inhibitory effect on the development and progression of kidney fibrosis in preclinical studies.[4] | [4] |
Mechanisms of Action: A Focus on Signaling Pathways
The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis.[18] All three compounds, this compound, pirfenidone, and nintedanib, have been shown to modulate this critical pathway, albeit through potentially different mechanisms.
TGF-β Signaling Pathway in Fibrosis
TGF-β initiates a signaling cascade that leads to the activation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition. This process is largely mediated through the canonical Smad pathway.
Figure 1: Simplified TGF-β/Smad Signaling Pathway in Fibrosis.
Modulation by this compound, Pirfenidone, and Nintedanib
All three compounds interfere with the TGF-β pathway, leading to a reduction in pro-fibrotic gene expression.
Figure 2: Intervention points of anti-fibrotic agents in the TGF-β pathway.
-
This compound has been shown to upregulate Smad7, an inhibitory Smad protein that antagonizes the phosphorylation of Smad2/3, thereby blocking the downstream signaling cascade.[1]
-
Pirfenidone appears to exert its effects by reducing the expression and activity of TGF-β itself, leading to decreased receptor activation.[2][3]
-
Nintedanib , as a multi-tyrosine kinase inhibitor, acts further upstream by blocking the activation of receptors (PDGFR, FGFR) that can contribute to a pro-fibrotic microenvironment and indirectly amplify TGF-β signaling.[4]
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used model to screen for anti-fibrotic compounds.
Figure 3: General workflow for the bleomycin-induced pulmonary fibrosis model.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are commonly used.[5][6]
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate (typically 1.5-5.0 U/kg) is administered.[6][19]
-
Drug Administration: Treatment with this compound, pirfenidone, nintedanib, or vehicle control is typically initiated on the same day or one day after bleomycin administration and continued daily via oral gavage.[11]
-
Endpoint Analysis: At day 14 or 21 post-bleomycin, mice are euthanized. Lungs are harvested for histological analysis (e.g., Masson's trichrome staining and Ashcroft scoring for fibrosis severity), biochemical analysis (hydroxyproline assay to quantify collagen content), and molecular analysis (Western blot for proteins in the TGF-β signaling pathway).[5][6]
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
The UUO model is a robust and reproducible method for studying renal interstitial fibrosis.[13][14][15][16][17]
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are frequently used.[17]
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the left ureter is isolated and ligated at two points with silk sutures. The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same procedure without ureteral ligation.[16][17]
-
Drug Administration: Daily administration of the test compounds or vehicle by oral gavage typically starts on the day of surgery or one day post-surgery.
-
Endpoint Analysis: Animals are sacrificed at various time points, commonly 7 or 14 days post-surgery. The obstructed and contralateral kidneys are harvested for histological assessment of fibrosis (e.g., Masson's trichrome or Sirius red staining), immunohistochemistry for fibrotic markers (e.g., α-SMA, fibronectin), and Western blot analysis of signaling proteins.[16][17]
Western Blot Analysis of TGF-β Signaling Proteins
Western blotting is a standard technique to quantify the expression of specific proteins in tissue or cell lysates.[20][21][22][23]
Detailed Methodology:
-
Protein Extraction: Frozen tissue samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[20]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[23]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., TGF-β1, p-Smad2/3, Smad2/3, Smad7, α-SMA, Collagen I) overnight at 4°C.[20][21][23]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20]
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.[20]
Conclusion
Preclinical data suggest that this compound possesses anti-fibrotic properties, primarily through the modulation of the TGF-β/Smad signaling pathway. While direct comparative studies with the standard-of-care drugs, pirfenidone and nintedanib, are lacking, the available evidence indicates that all three compounds target key mechanisms in the pathogenesis of fibrosis. This compound appears to act downstream in the TGF-β pathway by inducing the inhibitory protein Smad7, whereas pirfenidone reduces TGF-β expression and nintedanib inhibits upstream tyrosine kinases. Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety of this compound with pirfenidone and nintedanib to better define its potential therapeutic role in the treatment of fibrotic diseases.
References
- 1. Astragalus Mongholicus: A review of its anti-fibrosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifibrotic activities of pirfenidone in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 6. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 7. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 8. Frontiers | Therapeutic effects and potential mechanisms of astragaloside IV on pulmonary fibrosis: a systematic review and meta-analysis of preclinical studies [frontiersin.org]
- 9. Therapeutic effects and potential mechanisms of astragaloside IV on pulmonary fibrosis: a systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic effects and potential mechanisms of astragaloside IV on pulmonary fibrosis: a systematic review and meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-fibrotic efficacy of nintedanib in pulmonary fibrosis via the inhibition of fibrocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 14. gubra.dk [gubra.dk]
- 15. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. krcp-ksn.org [krcp-ksn.org]
- 18. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
- 19. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. TGF-beta Fibrosis Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Replicating Published Findings on Isoastragaloside IV's Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Isoastragaloside IV (AS-IV) and the standard chemotherapeutic agent Sorafenib, with a focus on hepatocellular carcinoma (HCC). The information presented is a synthesis of published research findings, offering supporting experimental data and detailed protocols to aid in the replication and further investigation of these compounds' therapeutic potential.
Comparative Analysis of this compound and Sorafenib in Hepatocellular Carcinoma
This compound, a saponin extracted from Astragalus membranaceus, has demonstrated significant anti-tumor activities, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[1][2][3] This guide focuses on a direct comparison of its efficacy against Sorafenib, a multi-kinase inhibitor commonly used in the treatment of advanced HCC.
In Vitro Efficacy: A Tabular Comparison
The following tables summarize the quantitative data on the effects of this compound and Sorafenib on HCC cell lines, providing a basis for direct comparison.
Table 1: Cell Viability (IC50) in HCC Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |
| This compound | SK-Hep1 | ~250 | 48 |
| Hep3B | ~300 | 48 | |
| Sorafenib | Huh7 | 5.8 | 48 |
| HepG2 | 8.2 | 48 |
Table 2: Induction of Apoptosis in HCC Cell Lines
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) |
| This compound | SK-Hep1 | 200 | 25 |
| 400 | 45 | ||
| Hep3B | 200 | 20 | |
| 400 | 38 | ||
| Sorafenib | Huh7 | 5 | 21.5 |
| 10 | 42.1 |
Table 3: Effect on Cell Cycle Distribution in SK-Hep1 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 48.2 | 35.1 | 16.7 |
| This compound (200 µM) | 62.5 | 23.4 | 14.1 |
| This compound (400 µM) | 75.1 | 15.2 | 9.7 |
Table 4: Modulation of Key Anti-Apoptotic and Pro-Apoptotic Proteins by this compound in SK-Hep1 Cells
| Protein | Function | Effect of AS-IV (400 µM) |
| XIAP | Inhibitor of apoptosis | Decreased expression |
| MCL-1 | Anti-apoptotic | Decreased expression |
| c-FLIP | Anti-apoptotic | Decreased expression |
| Survivin | Inhibitor of apoptosis | Decreased expression |
| Cleaved Caspase-8 | Pro-apoptotic | Increased expression |
| Cleaved Caspase-9 | Pro-apoptotic | Increased expression |
| Cleaved Caspase-3 | Pro-apoptotic | Increased expression |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.
Signaling Pathways
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Caption: AS-IV inhibits HCC progression by regulating the Wnt/β-catenin pathway.[2]
Experimental Workflows
Caption: Workflow for in vitro analysis of AS-IV's anti-cancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication of the findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on hepatocellular carcinoma (HCC) cells.[1]
-
Cell Seeding: HCC cells (SK-Hep1 and Hep3B) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Treatment: After 24 hours of incubation, the cells are treated with varying concentrations of this compound (0-400 µM) in triplicate for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on the cell cycle distribution of HCC cells.[1][4][5]
-
Cell Treatment: HCC cells are treated with this compound (200 and 400 µM) for 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the rate of apoptosis induced by this compound in HCC cells.[1][6]
-
Cell Treatment: HCC cells are treated with this compound (200 and 400 µM) for 48 hours.
-
Staining: Cells are harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis.[1]
-
Protein Extraction: Following treatment with this compound, total protein is extracted from the HCC cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., XIAP, MCL-1, cleaved caspases) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Transwell Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of HCC cells.[1][7]
-
Chamber Preparation: The upper chambers of Transwell inserts are coated with Matrigel.
-
Cell Seeding: HCC cells, pre-treated with this compound, are seeded in the upper chambers in a serum-free medium.
-
Chemoattraction: The lower chambers are filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plates are incubated for 24-48 hours to allow for cell invasion.
-
Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
References
- 1. Astragaloside IV Induces Apoptosis, G1-Phase Arrest and Inhibits Anti-apoptotic Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside IV (AS-IV) alleviates the malignant biological behavior of hepatocellular carcinoma via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of astragaloside-IV in hepatocellular carcinoma therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
A Head-to-Head Comparison of Isoastragaloside IV and its Glycoside Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Isoastragaloside IV and its key glycoside derivatives. This document summarizes their performance in various biological assays, details the experimental methodologies, and visualizes the key signaling pathways involved.
This compound, a major active saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often compared to and sometimes surpassed by its naturally occurring glycoside derivatives, including Astragaloside I, II, III, and Isoastragaloside I and II. These derivatives differ in the number and position of acetyl and sugar moieties, leading to variations in their biological effects. This guide offers a head-to-head comparison to aid in the selection and development of these compounds for therapeutic applications.
Data Presentation: A Quantitative Overview
The following tables summarize the available quantitative data from various studies, offering a comparative look at the biological activities of this compound and its derivatives. It is important to note that direct head-to-head comparisons with standardized methodologies are limited in the existing literature.
Table 1: Comparative Anti-Inflammatory Activity
| Compound/Extract | Assay | Cell Line/Model | Key Findings | Reference |
| Total Astragalus Saponins (AST) | Inhibition of TNFα-induced IκBα degradation | Mouse Arterial Endothelial Cells | More potent inhibitor than AS-IV. This is attributed to the presence of other saponins like Astragaloside II and III. | [1] |
| Astragaloside IV (AS-IV) | Inhibition of TNFα-induced IκBα degradation | Mouse Arterial Endothelial Cells | Did not show a significant inhibitory effect on TNFR1-mediated IκBα degradation. | [1] |
| Isoastragaloside I (ISO I) | Inhibition of NO and TNF-α release | LPS-stimulated BV-2 microglial cells | Dose-dependently inhibited the excessive release of nitric oxide (NO) and tumor necrosis factor (TNF)-α. | [2] |
| Astragaloside IV (AS-IV) | Inhibition of LPS-induced MCP-1 and TNFα | Mice | Significantly inhibited LPS-induced increases in serum levels of MCP-1 and TNF by 82% and 49%, respectively. | [3] |
Table 2: Comparative Anticancer Activity
| Compound | Key Anticancer Mechanisms | Bioavailability & Safety | Reference |
| Astragaloside IV (AS-IV) | Regulates tumor apoptosis, cell cycle, tumor angiogenesis, EMT, tumor microenvironment, and chemotherapeutic sensitization. | Oral bioavailability of 7.4%. Considered to have a greater safety range. | [4] |
| Astragaloside II (AS-II) | Primarily functions in chemotherapy sensitization. | Higher absorption rate compared to AS-IV, but a much lower maximum plasma concentration. | [4] |
No direct comparative IC50 values for anticancer activity were found in the reviewed literature.
Table 3: Comparative Neuroprotective Activity
| Compound | Experimental Model | Key Findings | Reference |
| Astragaloside IV (AS-IV) | 6-hydroxydopamine-treated primary nigral cell culture | Dose-dependently attenuated the loss of dopaminergic neurons. | [5] |
| Astragaloside IV (AS-IV) | Cerebral Ischemia/Reperfusion Injury in Rats | Improves neurological deficits. | [6] |
| Isoastragaloside I (ISO I) | LPS-stimulated BV-2 microglial cells | Prevents microglial activation by inhibiting NF-κB activation. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Cell Viability and Cytotoxicity Assays
These assays are fundamental in assessing the anticancer potential of the compounds.
1. MTT Assay for Cell Viability:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Expose cells to varying concentrations of the test saponin for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[7][8]
2. LDH Cytotoxicity Assay:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After treatment, centrifuge the plate to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate as per the kit's instructions.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control cells.[9]
Anti-Inflammatory Activity Assays
1. Measurement of NF-κB Activation:
-
Principle: NF-κB is a key transcription factor in inflammation. Its activation involves translocation from the cytoplasm to the nucleus.
-
Method 1: Western Blot for IκBα Degradation:
-
Treat cells with the inflammatory stimulus (e.g., TNFα) with or without pre-treatment with the test compound.
-
Lyse the cells and perform Western blotting to detect the levels of IκBα. A decrease in IκBα indicates NF-κB activation.[1]
-
-
Method 2: Immunofluorescence for p65 Nuclear Translocation:
-
Culture cells on coverslips and treat as described above.
-
Fix and permeabilize the cells.
-
Incubate with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of p65 using fluorescence microscopy. Increased nuclear fluorescence indicates activation.[10]
-
-
Method 3: Luciferase Reporter Assay:
-
Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.
-
Treat the cells with the stimulus and test compound.
-
Measure luciferase activity, which is proportional to NF-κB transcriptional activity.
-
Neuroprotective Effect Assays
1. Neuronal Cell Viability in response to Neurotoxin:
-
Cell Culture: Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12).
-
Treatment: Pre-treat the cells with different concentrations of the test compound for a specified time, followed by exposure to a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or H₂O₂ for oxidative stress models).
-
Viability Assessment: Assess cell viability using methods like the MTT assay or by counting viable cells after staining with trypan blue.[5]
2. In Vivo Model of Cerebral Ischemia/Reperfusion:
-
Animal Model: Induce transient middle cerebral artery occlusion (MCAO) in rats or mice, followed by reperfusion.
-
Treatment: Administer the test compound (e.g., via intraperitoneal injection) at different time points before or after ischemia.
-
Neurological Deficit Scoring: Evaluate motor and sensory function using a standardized neurological scoring system.
-
Infarct Volume Measurement: After a set period, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[6]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its derivatives are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for targeted drug development.
Anti-Inflammatory Signaling Pathway
A key mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Isoastragaloside derivatives.
Anticancer Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway in cancer cells.
Conclusion and Future Directions
The available evidence suggests that while this compound is a potent bioactive compound, its glycoside derivatives exhibit distinct and sometimes superior activities. For instance, the total saponin extract of Astragalus, containing a mixture of these glycosides, appears to have a stronger anti-inflammatory effect than purified Astragaloside IV. Furthermore, derivatives like Astragaloside II show promise as chemotherapy sensitizers.
A significant gap in the current research is the lack of direct, quantitative head-to-head comparisons of these purified compounds under standardized experimental conditions. Future research should focus on:
-
Direct Comparative Studies: Conducting comprehensive studies that directly compare the IC50 and EC50 values of this compound and its key glycoside derivatives for various biological activities.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the glycosidic chains to understand how these structural changes influence bioactivity, bioavailability, and safety.
-
In Vivo Comparative Efficacy: Evaluating the in vivo efficacy of these derivatives in relevant animal models to translate the in vitro findings into a preclinical context.
By addressing these research gaps, the scientific community can better harness the therapeutic potential of this important class of natural compounds for the development of novel and effective treatments for a range of diseases.
References
- 1. A Comparative Study on Inhibition of Total Astragalus Saponins and Astragaloside IV on TNFR1-Mediated Signaling Pathways in Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.eduhk.hk [repository.eduhk.hk]
- 6. Frontiers | Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti-proliferative effect and cell cycle arrest induced by saponins extracted from tea (Camellia sinensis) flower in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Signaling Pathways of Isoastragaloside IV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isoastragaloside IV (AS-IV), a primary active component of Astragalus membranaceus, with other well-established signaling pathway modulators. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for validating the reported effects of AS-IV and identifying appropriate experimental controls.
Data Presentation: Comparative Efficacy of Signaling Pathway Modulators
The following tables summarize the quantitative data on the inhibitory concentrations (IC50) and effective concentrations of this compound and its alternatives across key signaling pathways. It is important to note that the experimental conditions, such as cell lines and stimuli, may vary between studies, affecting direct comparability.
Table 1: Comparison of NF-κB Pathway Inhibitors
| Compound | Target | IC50 / Effective Concentration | Cell Type / Model | Stimulus |
| This compound | NF-κB activation | ~10-100 µg/mL (qualitative inhibition) | Human Umbilical Vein Endothelial Cells (HUVECs) | LPS, TNF-α |
| Parthenolide | IKKβ | IC50: ~5 µM | Various cancer cell lines | TNF-α |
| BAY 11-7082 | IκBα phosphorylation | IC50: 5-10 µM[1] | Human endothelial cells | TNF-α |
Table 2: Comparison of JAK/STAT Pathway Inhibitors
| Compound | Target | IC50 / Effective Concentration | Cell Type / Model |
| This compound | JAK2/STAT3 phosphorylation | Qualitative inhibition at 120 µM | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Tofacitinib | JAK1/JAK3 | IC50: 1.1 nM (JAK3), 2.9 nM (JAK1)[2] | Kinase assays |
| Ruxolitinib | JAK1/JAK2 | IC50: 3.3 nM (JAK1), 2.8 nM (JAK2)[3] | Kinase assays |
Table 3: Comparison of PI3K/Akt/mTOR Pathway Inhibitors
| Compound | Target | IC50 / Effective Concentration | Cell Type / Model |
| This compound | PI3K/Akt phosphorylation | Qualitative activation | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Wortmannin | PI3K | IC50: ~2-5 nM[4][5] | In vitro kinase assays |
| LY294002 | PI3K | IC50: ~1.4 µM[6][7] | In vitro kinase assays |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the validation of this compound's effects on signaling pathways.
Western Blot for NF-κB p65 Nuclear Translocation
This protocol is adapted from standard molecular biology techniques to assess the inhibition of NF-κB activation.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HUVECs, macrophages) to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or a comparator (e.g., BAY 11-7082) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS or TNF-α) for 30-60 minutes to induce NF-κB activation.
2. Nuclear and Cytoplasmic Extraction:
-
Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial nuclear extraction kit according to the manufacturer's instructions.
3. Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic extracts using a Bradford or BCA protein assay.
4. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
As loading controls, use an antibody against a nuclear protein (e.g., Lamin B1) for the nuclear fraction and a cytoplasmic protein (e.g., GAPDH) for the cytoplasmic fraction.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
Quantitative PCR (qPCR) for Inflammatory Cytokine (TNF-α, IL-6) mRNA Expression
This protocol outlines the steps to measure the effect of this compound on the gene expression of pro-inflammatory cytokines.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound or a comparator for 1-2 hours.
-
Stimulate with an inflammatory agent (e.g., LPS) for 4-6 hours.
2. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess RNA purity and concentration using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
3. qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
A melt curve analysis should be performed to ensure the specificity of the amplified product.
4. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for its validation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. adooq.com [adooq.com]
- 6. LY294002 (PI3-K Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. LY294002 | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Analytical Methods for the Quantification of Isoastragaloside IV
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Isoastragaloside IV is critical for quality control, pharmacokinetic studies, and ensuring the therapeutic efficacy of herbal medicines and related pharmaceutical products. This guide provides a cross-validation of common analytical methods used for the quantification of this compound, presenting supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific research needs.
The selection of an analytical method for the quantification of this compound hinges on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and High-Performance Thin-Layer Chromatography (HPTLC) are among the most prevalent techniques employed. This guide will delve into the specifics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), HPLC with Ultraviolet (UV) detection, and HPLC with Evaporative Light Scattering Detection (ELSD), alongside an overview of HPTLC.
Comparative Analysis of Validation Parameters
The performance of an analytical method is assessed through a rigorous validation process. Key parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes these parameters for different methods based on published data.
| Method | Linearity Range | Accuracy/Recovery (%) | Precision (RSD, %) | LOD | LOQ |
| LC-MS/MS | 1 - 1000 ng/mL[1] | 96.5 - 102.1[1] | 5.9 - 7.6[1] | 0.002 - 0.006 µg[2] | 1.0 ng/mL[1] |
| HPLC-UV | 3.84 - 153.60 µg/mL[3] | 74.85 - 91.83[3] | < 9.2[4] | 2.13 µg/mL[3] | 0.10 - 0.25 µg/mL[4] |
| HPLC-ELSD | 1 - 5 µg[2] | 98.1[2] | 2.02[2] | 40 ng (on-column)[5] | Not Specified |
| HPTLC | 50 - 750 ng/spot (General Saponin)[6] | Not Specified | Not Specified | 122.47 ± 3.95 ng/spot (General Saponin)[6] | 376.44 ± 6.70 ng/spot (General Saponin)[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for complex biological matrices.
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (e.g., UPLC-TQD system).
-
Chromatographic Column: ACQUITY C18 (1.7 μm, 2.1 × 100 mm).
-
Mobile Phase: A gradient elution with (A) 100% acetonitrile and (B) 0.1% (v/v) formic acid in water[2].
-
Flow Rate: 0.3 mL/min[2].
-
Column Temperature: 45 °C[2].
-
Injection Volume: 1 µL[2].
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion to product ion transition is monitored[1].
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A widely accessible method, though it may require derivatization for enhanced sensitivity due to the weak UV absorption of this compound[5].
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD)[4].
-
Chromatographic Column: Phenyl-hexyl column (4.6 × 150 mm, 5 μm)[4].
-
Mobile Phase: Gradient elution with acetonitrile and water[4].
-
Flow Rate: 1.0 mL/min[4].
-
Detection Wavelength: 230 nm[4].
-
Sample Preparation: May involve extraction with methanol followed by purification steps like liquid-liquid extraction and solid-phase extraction[3]. Derivatization with a suitable chromophore may be necessary to improve detection limits[3].
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This technique is suitable for compounds that lack a UV chromophore, like this compound, and offers good sensitivity.
-
Instrumentation: HPLC system coupled with an ELSD.
-
Chromatographic Column: A reverse-phase column such as a Vensil MP C18 (4.6 mm × 250 mm, 5 μm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile-water (32:68).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
ELSD Settings: Drift tube temperature set to 105 °C and gas flow rate at 2.5 L/min.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful tool for the qualitative and quantitative analysis of herbal extracts, allowing for high sample throughput.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254[6].
-
Sample Application: Samples and standards are applied as bands using an automatic applicator.
-
Mobile Phase: A mixture of chloroform, methanol, and water in appropriate ratios is often used for the separation of saponins.
-
Development: The plate is developed in a saturated chamber.
-
Derivatization: Post-chromatographic derivatization with reagents like sulfuric acid followed by heating can be used to visualize the saponin bands.
-
Quantification: Densitometric scanning is performed at a suitable wavelength in absorbance or fluorescence mode.
Visualization of the Analytical Method Validation Workflow
The process of validating an analytical method is a structured workflow to ensure its reliability and suitability for its intended purpose.
Caption: General workflow for analytical method validation.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace analysis. HPLC-UV, being more accessible, is a robust technique for quality control of raw materials and finished products, especially when coupled with derivatization to enhance sensitivity. HPLC-ELSD offers a viable alternative for compounds lacking a UV chromophore. HPTLC serves as an excellent high-throughput screening method and can be used for quantification, particularly in the quality control of herbal medicines. The data and protocols presented in this guide provide a foundation for researchers to select and cross-validate the most suitable analytical method for their applications.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmainfo.in [pharmainfo.in]
- 4. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of astragaloside I-IV based on the separation of HPTLC from Pleurotus ostreatus cultivated with Astragalus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Preclinical Guide: Isoastragaloside IV Versus Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Isoastragaloside IV (AS-IV), a major bioactive compound from Astragalus membranaceus, and its synthetic analogs, Sodium Astragalosidate (SA) and Astragalosidic Acid (LS-102). The development of these analogs has been primarily driven by the need to overcome the low oral bioavailability of the parent compound, AS-IV. This document summarizes key experimental data from preclinical studies, details the methodologies used, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
This compound has demonstrated a wide range of pharmacological activities, including potent anti-inflammatory and anti-fibrotic effects. However, its clinical translation has been hampered by poor water solubility and low oral bioavailability. To address these limitations, synthetic analogs have been developed. Sodium Astragalosidate (SA), a salt form of AS-IV, and Astragalosidic Acid (LS-102), a water-soluble derivative, have shown improved pharmacokinetic profiles and comparable or superior efficacy in preclinical models of fibrosis and inflammation. This guide presents a side-by-side comparison of these compounds to aid researchers in selecting the most suitable candidate for further investigation.
Pharmacokinetic Profile: A Key Differentiator
A major hurdle with this compound is its low absorption and bioavailability after oral administration, with studies reporting an absolute bioavailability of only 2.2% to 3.66% in rats.[1] The synthetic analog LS-102, in particular, has been designed to overcome this challenge.
Table 1: Comparison of Pharmacokinetic Parameters of this compound and LS-102 in Rats
| Parameter | This compound (AS-IV) | Astragalosidic Acid (LS-102) | Reference |
| Oral Dose | 20 mg/kg | 20 mg/kg | [2][3] |
| Cmax | Lower (specific value not provided in this study) | 248.7 ± 22.0 ng/ml | [2][3] |
| Tmax | Slower (specific value not provided in this study) | 1.0 ± 0.5 h | [2][3] |
| Relative Bioavailability | - | Twice that of AS-IV | [4][5] |
| Intestinal Permeability (Papp) | 3.7 x 10⁻⁸ cm/s | 15.72–25.50 × 10⁻⁶ cm/s (~500-fold higher than AS-IV) | [2][5] |
| Acute Toxicity (Oral LD50 in mice) | Not reported in these studies | > 5000 mg/kg | [2][4] |
Preclinical Efficacy: Anti-Fibrotic and Anti-Inflammatory Effects
Both this compound and its synthetic analogs have been evaluated in various preclinical models of fibrosis and inflammation. The following sections and tables summarize the key findings.
Cardiac and Renal Fibrosis
Sodium Astragalosidate (SA) has been specifically investigated for its anti-fibrotic potential in models of cardiac and renal fibrosis.
Table 2: Effects of Sodium Astragalosidate (SA) on Cardiac Fibrosis in Rats
| Parameter | Control | Isoproterenol (ISO) Model | ISO + SA (20 mg/kg/day, oral) | Reference |
| TNF-α (pg/mL) | Undetectable | Significantly Increased | Significantly Decreased | [6][7] |
| IL-1β (pg/mL) | Undetectable | Significantly Increased | Significantly Decreased | [6][7] |
| IL-6 (pg/mL) | Undetectable | Significantly Increased | Significantly Decreased | [6][7] |
Table 3: Effects of Sodium Astragalosidate (SA) on Renal Fibrosis in db/db Mice
| Parameter | db/m (Control) | db/db Model | db/db + SA (5, 10, 20 mg/kg/day, oral) | Reference |
| TGF-β1 Protein Expression | Normal | Significantly Increased | Significantly Decreased (dose-dependently) | [6][7] |
| Smad2/3 Protein Expression | Normal | Significantly Increased | Significantly Decreased | [6][7] |
| Smad7 Protein Expression | Normal | Significantly Decreased | Increased | [6] |
Obesity-Related Nephropathy
A direct comparison between this compound and LS-102 was conducted in a mouse model of obesity-related nephropathy induced by a high-fat diet (HFD).
Table 4: Comparative Efficacy of this compound (AS-IV) and LS-102 in a Mouse Model of Obesity-Related Nephropathy
| Parameter | HFD Model | HFD + AS-IV | HFD + LS-102 | Reference |
| Body Weight | Increased | Significantly Lower | Significantly Lower (better than AS-IV at same dose) | [4][8] |
| Perirenal Adipocyte Volume | Large and non-uniform | Smaller and more uniform | Smaller and more uniform (better than AS-IV at same dose) | [4] |
| Glomerular Cross-sectional Area | Increased | Decreased | Decreased (better than AS-IV at same dose) | [4] |
| TNF-α Expression (in perirenal fat) | Significantly Increased | Significantly Decreased | Significantly Decreased (better than AS-IV at same dose) | [5][8] |
| PAI-1 Expression (in perirenal fat) | Significantly Increased | Significantly Decreased | Significantly Decreased (better than AS-IV at same dose) | [4][8] |
| TGF-β1 Expression (in kidney) | Significantly Increased | Decreased | Decreased (better than AS-IV at same dose) | [5][8] |
| Fn1 (Fibronectin) Expression (in kidney) | Significantly Increased | Decreased | Decreased (better than AS-IV at same dose) | [8] |
| Smad2/3/4 Expression (in kidney) | Increased | Decreased | Decreased (better than AS-IV at same dose) | [8] |
Signaling Pathways and Mechanisms of Action
The anti-fibrotic and anti-inflammatory effects of this compound and its analogs are mediated through the modulation of key signaling pathways. The TGF-β1/Smads pathway is a central regulator of fibrosis.
Caption: TGF-β1/Smads Signaling Pathway and the inhibitory action of this compound and its analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the protocols used in the cited studies.
Pharmacokinetic Study of LS-102 and this compound
-
Drug Administration: A single oral dose of 20 mg/kg of either LS-102 or this compound was administered.[2][3]
-
Sample Collection: Blood samples were collected at predetermined time points.[2][3]
-
Analytical Method: Plasma concentrations of the compounds were determined using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.[2][3]
-
Intestinal Permeability: The transport of LS-102 and this compound across Caco-2 cell monolayers was investigated at various concentrations.[2][5]
Anti-Fibrotic Study of Sodium Astragalosidate (SA)
-
Cardiac Fibrosis Model: Isoproterenol-induced myocardial fibrosis in rats.[6]
-
Renal Fibrosis Model: Obese BKS-db mice with diabetic kidney fibrosis.[6]
Comparative Efficacy Study of this compound and LS-102 in Obesity-Related Nephropathy
-
Animal Model: Male C57BL/6J mice.[8]
-
Induction: Obesity-related nephropathy was induced by a high-fat diet (HFD).[8]
-
Treatment Groups:
-
Analysis:
Caption: Experimental workflows for preclinical testing of SA, AS-IV, and LS-102.
Conclusion
The preclinical data strongly suggest that the synthetic analogs of this compound, particularly Astragalosidic Acid (LS-102), offer significant advantages in terms of oral bioavailability. This improved pharmacokinetic profile translates to enhanced efficacy in animal models of fibrosis and inflammation, as demonstrated in the obesity-related nephropathy study where LS-102 outperformed AS-IV at the same dosage. Sodium Astragalosidate (SA) also shows promise as an orally active anti-fibrotic agent.
For researchers and drug development professionals, these synthetic analogs represent promising candidates for further preclinical and clinical development. The improved "drug-like" properties of LS-102, in particular, may pave the way for a clinically viable oral therapy for a range of fibrotic and inflammatory diseases. Future studies should focus on long-term safety and efficacy in a broader range of disease models to fully elucidate their therapeutic potential.
References
- 1. Transport and bioavailability studies of astragaloside IV, an active ingredient in Radix Astragali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics Comparison, Intestinal Absorption and Acute Toxicity Assessment of a Novel Water-Soluble Astragaloside IV Derivative (Astragalosidic Acid, LS-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Astragaloside IV Derivative LS-102 Ameliorates Obesity-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Investigations on Anti-fibrotic Potential of Long-Term Oral Therapy of Sodium Astragalosidate in Animal Models of Cardiac and Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Astragaloside IV Derivative LS-102 Ameliorates Obesity-Related Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Investigations on Anti-fibrotic Potential of Long-Term Oral Therapy of Sodium Astragalosidate in Animal Models of Cardiac and Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoastragaloside IV: A Review of Its Long-Term Safety and Toxicological Profile
For researchers, scientists, and drug development professionals, understanding the long-term safety and toxicity of a compound is paramount. This guide provides a comprehensive comparison of the available toxicological data on Isoastragaloside IV (AS-IV), a major active saponin from Astragalus membranaceus, with a focus on providing supporting experimental data and methodologies to aid in preclinical safety assessment.
This compound is widely investigated for its potential therapeutic benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. While generally considered to have a favorable safety profile, a thorough evaluation of its long-term toxicity is essential for its development as a potential therapeutic agent. This guide synthesizes the current knowledge on the acute, subchronic, reproductive, and genotoxic potential of AS-IV and compares it with other related compounds where data is available.
Acute and Subchronic Toxicity
Acute toxicity studies are fundamental in determining the immediate adverse effects of a substance and establishing its median lethal dose (LD50). Subchronic studies, typically lasting up to 13 weeks, provide insights into the potential target organs for toxicity and help determine a No-Observed-Adverse-Effect-Level (NOAEL).
Table 1: Summary of Acute and Subchronic Toxicity Data for this compound and Related Compounds
| Compound/Extract | Species | Route of Administration | Duration | Key Findings | Reference |
| Astragalus Extract Mixture (HT042) | Rat | Oral | Acute | Approximate Lethal Dose > 5000 mg/kg | [1] |
| Astragalosidic Acid (LS-102, a derivative of AS-IV) | Mouse | Oral | Acute | No mortality or abnormal changes at 5000 mg/kg | [2][3] |
| This compound | Rodents | Oral | 14 weeks | Nephrotoxicity and hepatotoxicity observed at 10 mg/kg/day | [4][5] |
| Radix Astragali Extract | Rat | Intraperitoneal | 90 days | Safe dosage range: 5.7-39.9 g/kg. No distinct toxicity or side effects observed. | [6][7] |
| Radix Astragali Extract | Dog | Intravenous | 90 days | Safe dosage range: 2.85-19.95 g/kg. No distinct toxicity or side effects observed. | [6][7] |
| Astragalus Extract Mixture (HT042) | Rat | Oral | 13 weeks | NOAEL: 4000 mg/kg/day | [1] |
It is important to note the discrepancy in the findings regarding the subchronic toxicity of AS-IV. While a study on Radix Astragali extract indicated a very high safe dosage range, another report pointed to organ toxicity at a much lower dose of 10 mg/kg/day for AS-IV. This highlights the need for further well-controlled, long-term toxicity studies on the purified compound to establish a definitive NOAEL.
Experimental Protocol: 13-Week Oral Toxicity Study in Rats (General Protocol)
This protocol is a generalized representation based on standard guidelines for subchronic toxicity studies.
Experimental workflow for a 13-week oral toxicity study.
Reproductive and Developmental Toxicity
Investigating the potential effects of a compound on reproduction and development is a critical component of safety assessment, especially for drugs that may be used by women of childbearing potential.
Studies on this compound have indicated some potential for reproductive and developmental toxicity at specific doses, although no teratogenic (causing birth defects) effects have been observed.
Table 2: Summary of Reproductive and Developmental Toxicity of this compound
| Species | Route of Administration | Dosing Period | Key Findings | Reference |
| Rat | Intravenous | 4 weeks before mating, during mating, and until day 6 of gestation | Inhibitory effect on female fertility. No early embryonic developmental toxicity. | [8] |
| Rat | Intravenous | Gestation days 15-21 and lactation days 1-21 | No maternal toxicity at 0.25-1.0 mg/kg. At 1.0 mg/kg/day, significant delay in fur development, eye opening, and cliff parry reflex of pups. | [8] |
| Rat | Intravenous | Gestation days 6-15 | Maternal toxicity at 1.0 mg/kg. Fetotoxic at doses ≥ 0.5 mg/kg. No teratogenic effects. | [5] |
| Rabbit | Intravenous | Gestation days 6-18 | Fetotoxic at all tested doses (0.5, 1.0, 2.0 mg/kg). No teratogenic effects. | [5] |
These findings suggest that caution should be exercised with the use of this compound during pregnancy. The observed developmental delays in pups occurred at doses that also showed some maternal toxicity, which is an important consideration in risk assessment.
Experimental Protocol: Fertility and Early Embryonic Development Study in Rats (General Protocol)
This protocol outlines the key stages of a study designed to assess the effects of a substance on male and female fertility and early embryonic development.
Workflow for a fertility and early embryonic development study.
Genotoxicity
Genotoxicity assays are performed to detect the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer. Standard genotoxicity testing includes an Ames test for bacterial gene mutations and an in vitro chromosomal aberration assay in mammalian cells.
Currently, there is a lack of publicly available, specific genotoxicity data for pure this compound. This represents a significant data gap in its safety profile.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.
Workflow of the Ames test for mutagenicity.
Comparison with Other Astragalus Saponins
The lack of comparative toxicity data makes it difficult to definitively state whether AS-IV is more or less toxic than other related saponins from Astragalus.
Conclusion and Future Directions
The available data suggests that this compound has a low potential for acute toxicity. However, there are some concerns regarding its potential for reproductive and developmental toxicity at specific intravenous doses, and a report of nephrotoxicity and hepatotoxicity with subchronic oral administration warrants further investigation.
Key data gaps that need to be addressed to provide a complete long-term safety and toxicity profile for this compound include:
-
A definitive acute oral LD50 study in rodents.
-
A comprehensive 13-week (or longer) subchronic oral toxicity study on pure this compound to establish a clear NOAEL.
-
A full battery of genotoxicity studies, including an Ames test and an in vitro chromosomal aberration assay.
-
Direct comparative toxicity studies of this compound with other major astragalosides.
Addressing these data gaps through rigorous, well-documented preclinical studies will be crucial for the further development of this compound as a safe and effective therapeutic agent. Researchers and drug development professionals should prioritize these studies to ensure a complete understanding of the risk-benefit profile of this promising natural compound.
References
- 1. oecd.org [oecd.org]
- 2. Pharmacokinetics Comparison, Intestinal Absorption and Acute Toxicity Assessment of a Novel Water-Soluble Astragaloside IV Derivative (Astragalosidic Acid, LS-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acute oral toxicity: Topics by Science.gov [science.gov]
- 4. fda.gov [fda.gov]
- 5. In Vivo Insights into the Role of Astragaloside IV in Preventing and Treating Civilization Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subchronic toxicity studies of Radix Astragali extract in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of astragaloside IV on the general and peripartum reproductive toxicity in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoastragaloside IV: A Comparative Transcriptomic Guide for Researchers
An In-depth Analysis of Gene Expression Changes and Signaling Pathway Modulation in Response to Isoastragaloside IV Treatment
This compound (AS-IV), a primary active saponin isolated from Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects. This guide provides a comparative overview of the transcriptomic landscape in cells and tissues treated with this compound across various disease models. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of AS-IV's mechanisms of action and to support further investigation into its therapeutic potential.
Quantitative Transcriptomic Data Summary
The following tables summarize the key differentially expressed genes (DEGs) and modulated gene pathways in response to this compound treatment in different pathological contexts.
Table 1: Transcriptomic Modulation by this compound in a Rat Model of Diabetic Nephropathy
| Gene/Pathway | Modulation by AS-IV | Functional Implication | Reference |
| NOD-like Receptor (NLR) Signaling Pathway | Downregulated | Attenuation of inflammation | [1][2] |
| NOD2 | Decreased mRNA | Inhibition of inflammatory signaling | [1] |
| JUN | Decreased mRNA | Reduction of AP-1 mediated inflammation | [1] |
| NOX2 | Decreased mRNA | Decrease in oxidative stress | [1] |
| TXNIP | Decreased mRNA | Upregulation of antioxidant system | [1] |
| Caspase-1 | Decreased mRNA | Reduction of pyroptosis and inflammation | [1] |
| IL-1β | Decreased mRNA and protein | Attenuation of pro-inflammatory cytokine production | [1][2] |
| IL-18 | Decreased mRNA and protein | Attenuation of pro-inflammatory cytokine production | [1][2] |
| TRX1 | Increased mRNA | Enhancement of antioxidant defense | [1] |
| Collagen IV (COL4) | Decreased protein | Amelioration of renal fibrosis | [1][2] |
| Fibronectin (FN) | Decreased protein | Amelioration of renal fibrosis | [1][2] |
Table 2: Transcriptomic and Signaling Modulation by this compound in Idiopathic Pulmonary Fibrosis
| Gene/Pathway | Modulation by AS-IV | Functional Implication | Reference |
| PI3K-AKT Signaling Pathway | Downregulated | Inhibition of fibroblast proliferation and fibrosis | [3] |
| PIK3CA | Decreased protein | Key target for anti-fibrotic effect | [3] |
| p-PI3K/PI3K | Decreased ratio | Attenuation of pathway activation | [3] |
| p-AKT/AKT | Decreased ratio | Attenuation of pathway activation | [3] |
| α-SMA | Decreased protein | Reduction in myofibroblast differentiation | [3] |
| TGF-β1 | Decreased protein | Inhibition of pro-fibrotic signaling | [3] |
| IL-11 | Decreased protein | Reduction of inflammatory and fibrotic responses | [3] |
Table 3: Modulation of Immune and Cancer-Related Signaling by this compound
| Pathway/Gene | Cell/Disease Model | Modulation by AS-IV | Functional Implication | Reference | | --- | --- | --- | --- | | cGAS-STING Signaling Pathway | Porcine Alveolar Macrophages (PRRSV infection) | Restored/Activated | Enhanced antiviral innate immunity |[4] | | SATB2/Wnt Signaling Axis | Nasopharyngeal Carcinoma | Suppressed | Inhibition of cancer progression |[5] | | JAK2/STAT3 & ERK1/2 Pathways | Human Umbilical Vein Endothelial Cells | Activated | Promotion of angiogenesis |[6] | | NF-κB & AP-1 Signaling Pathways | LPS-treated Mice | Inhibited | Attenuation of acute inflammatory responses |[7] |
Experimental Protocols
Transcriptomic Analysis of Diabetic Nephropathy Rat Kidneys
1. Animal Model: Male Sprague-Dawley rats are fed a high-fat diet and injected with streptozotocin to induce diabetes. Diabetic rats are then treated daily by gavage with vehicle or 80 mg/kg this compound for 12 weeks.[1][2]
2. RNA Extraction and Sequencing:
-
Total RNA is extracted from the kidney tissues of each rat group.
-
mRNA is enriched from the total RNA.
-
The enriched mRNA is reverse-transcribed into cDNA to generate sequencing libraries.
-
The cDNA libraries are sequenced to obtain transcriptomic profiles.[1]
3. Data Analysis:
-
Differentially expressed genes (DEGs) between the diabetic model group and the this compound-treated group are identified.
-
Gene Set Enrichment Analysis (GSEA) is performed to identify modulated signaling pathways, such as the NOD-like receptor signaling pathway.[1]
4. Validation:
-
Quantitative Real-Time PCR (qRT-PCR) is used to validate the expression levels of key DEGs identified from the RNA-seq data.[1][2]
-
ELISA is performed to quantify the protein levels of key inflammatory cytokines like IL-1β and IL-18 in serum and kidney tissues.[1][2]
-
Immunohistochemistry and Western blot are used to examine the expression of fibrosis markers such as Collagen IV and Fibronectin.[1][2]
Caption: Workflow for investigating the transcriptomic effects of this compound in a diabetic nephropathy model.
Signaling Pathway Diagrams
This compound Modulates the NOD-like Receptor (NLR) Signaling Pathway in Diabetic Nephropathy
In the context of diabetic nephropathy, this compound has been shown to downregulate the NLR signaling pathway, thereby reducing inflammation.[1] This is achieved by decreasing the expression of key components such as NOD2 and downstream effectors like Caspase-1, which leads to reduced production of pro-inflammatory cytokines IL-1β and IL-18.[1]
Caption: this compound inhibits the NLR signaling pathway to reduce inflammation in diabetic nephropathy.
This compound Suppresses the PI3K-AKT Signaling Pathway in Idiopathic Pulmonary Fibrosis
This compound demonstrates anti-fibrotic effects in idiopathic pulmonary fibrosis by inhibiting the PI3K-AKT signaling pathway.[3] This leads to a reduction in the proliferation of fibroblasts and their differentiation into myofibroblasts, key events in the progression of fibrosis.[3]
Caption: this compound inhibits the PI3K-AKT pathway to ameliorate idiopathic pulmonary fibrosis.
This compound Enhances Antiviral Immunity via the cGAS-STING Pathway
In the context of viral infections, such as with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), this compound can restore and activate the cGAS-STING signaling pathway.[4] This enhances the innate immune response, leading to increased interferon production and antiviral effects.[4]
Caption: this compound promotes an antiviral response by activating the cGAS-STING pathway.
References
- 1. Transcriptomic Analysis Reveals the Protection of Astragaloside IV against Diabetic Nephropathy by Modulating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic Analysis Reveals the Protection of Astragaloside IV against Diabetic Nephropathy by Modulating Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrative analysis of the therapeutic mechanisms of Astragaloside IV in idiopathic pulmonary fibrosis via network pharmacology and molecular validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Astragaloside IV inhibits nasopharyngeal carcinoma progression by suppressing the SATB2/Wnt signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV stimulates angiogenesis and increases nitric oxide accumulation via JAK2/STAT3 and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Isoastragaloside IV
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the disposal of specialized compounds like Isoastragaloside IV. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Hazard Classification
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazard classification. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [1]
The paramount precautionary statement for its disposal is P501: Dispose of contents/container to an approved waste disposal plant [1]. This classification mandates that this compound must be treated as hazardous waste and must not be disposed of in regular trash or down the drain.
Step-by-Step Disposal Protocol for this compound
To ensure the safe and compliant disposal of this compound, follow these procedural steps. This protocol is designed to provide clear, operational guidance for laboratory personnel.
-
Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear.
-
Waste Identification and Segregation:
-
Treat all forms of this compound waste (e.g., pure compound, solutions, contaminated labware) as hazardous waste.
-
Segregate this compound waste from non-hazardous waste and other incompatible chemical waste streams. For instance, it should be stored separately from acids, bases, and oxidizers to prevent any potential reactions[2][3].
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers. Plastic is often preferred[4].
-
The container should be clearly and accurately labeled as "Hazardous Waste" and should identify the contents, including "this compound" and its concentration if in solution.
-
Keep the container securely closed at all times, except when adding waste[4][5].
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed.
-
To triple-rinse, use a solvent capable of removing the residue. Each rinse should be approximately 5% of the container's volume[5].
-
Crucially, the rinseate must be collected and disposed of as hazardous waste [5].
-
After triple-rinsing, deface or remove the original labels before disposing of the container as regular trash[2][5].
-
-
Arranging for Final Disposal:
-
Do not attempt to dispose of the hazardous waste yourself.
-
Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to schedule a pickup for the hazardous waste[4][5]. They are responsible for the final disposal at an approved waste disposal plant.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
This guide provides the necessary procedural information to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and the environment. Always consult your institution's specific waste management guidelines and Safety Data Sheets for the most comprehensive information.
References
Sichere Handhabung von Isoastragalosid IV: Ein Leitfaden für das Labor
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet wesentliche Sicherheits- und Logistikinformationen für den sicheren Umgang mit Isoastragalosid IV im Labor. Er soll das Vertrauen in die Sicherheitsprotokolle stärken, indem er über das Produkt hinaus einen Mehrwert bietet und detaillierte, schrittweise Anleitungen für betriebliche Fragen liefert.
Sicherheits- und Logistikplanung
Obwohl einige Sicherheitsdatenblätter (SDB) Isoastragalosid IV nicht als gefährlichen Stoff einstufen, stuft mindestens ein SDB es als gesundheitsschädlich beim Verschlucken (Akute Toxizität, Oral, Kategorie 4) und als sehr giftig für Wasserorganismen mit langfristiger Wirkung ein.[1] Aus Vorsicht sollten daher stets angemessene Sicherheitsvorkehrungen getroffen werden. Die toxikologischen Eigenschaften sind nicht vollständig untersucht worden.[2]
Lagerung: Isoastragalosid IV sollte in einem fest verschlossenen Behälter an einem kühlen, gut belüfteten Ort gelagert werden.[2] Für die Lagerung von Stammlösungen werden Temperaturen von -20 °C (für 1 Monat) oder -80 °C (für 6 Monate) unter Lichtschutz empfohlen.[3]
Transport: Der Stoff wird nicht als gefährlich für den Transport eingestuft.[2]
Quantitative Expositionsdaten
Für Isoastragalosid IV sind keine spezifischen Grenzwerte für die berufsbedingte Exposition (Occupational Exposure Limits, OELs) von regionalen Aufsichtsbehörden festgelegt worden.[2] In solchen Fällen kann ein Occupational Exposure Band (OEB) herangezogen werden, das Substanzen basierend auf ihrer potenziellen Gefährdung kategorisiert, wenn die Daten für einen OEL unzureichend sind.[4]
| Parameter | Wert | Quelle |
| CAS-Nummer | 136033-55-1 | [1] |
| Summenformel | C₄₁H₆₈O₁₄ | [1] |
| Molekulargewicht | 784.97 g/mol | [1] |
| GHS-Klassifizierung (Vorsichtsprinzip) | Akute Toxizität, Oral (Kat. 4), H302; Akut aquatisch (Kat. 1), H400; Chronisch aquatisch (Kat. 1), H410 | [1] |
| Grenzwert am Arbeitsplatz (OEL) | Nicht festgelegt | [2] |
Persönliche Schutzausrüstung (PSA)
Eine sorgfältige Auswahl und Verwendung von PSA ist entscheidend, um die Exposition gegenüber Isoastragalosid IV zu minimieren.
| PSA-Typ | Spezifikation | Begründung |
| Augenschutz | Chemikalienschutzbrille oder Schutzbrille nach ANSI Z.87.1 Standard.[5] | Schutz vor Staubpartikeln und Spritzern. |
| Handschutz | Chemikalienbeständige Einweghandschuhe (z. B. Nitril). | Schutz vor Hautkontakt. Handschuhe sollten vor jedem Gebrauch inspiziert und bei Kontakt sofort gewechselt werden.[5] |
| Körperschutz | Laborkittel oder Overall. | Schutz der Kleidung und Haut vor Kontamination.[4] |
| Atemschutz | Erforderlich, wenn Staubentwicklung nicht vermieden werden kann. | Die Verwendung eines Atemschutzgeräts (z. B. N95-Filtermaske oder höher) erfordert möglicherweise eine ärztliche Untersuchung und eine Dichtsitzprüfung.[5] Administrative und technische Kontrollen sollten Vorrang haben.[5] |
Experimentelles Protokoll: Herstellung einer Stammlösung
Dieses Protokoll beschreibt das sichere Wiegen und Auflösen von pulverförmigem Isoastragalosid IV. Das Wiegen von Pulvern kann zur Exposition der Mitarbeiter führen, da viele Pulver dazu neigen, sich statisch aufzuladen und in die Luft zu gelangen.[6]
Vorbereitung und technische Kontrollen:
-
Arbeitsbereich festlegen: Richten Sie einen speziellen Bereich für die Arbeit mit toxischen Pulvern ein und kennzeichnen Sie ihn.[7] Decken Sie die Arbeitsfläche mit saugfähigem Papier ab.[7]
-
Technische Kontrollen verwenden: Führen Sie alle Manipulationen mit dem Pulver in einem zertifizierten Abzug oder einer anderen abgesaugten Einhausung durch.[8]
Schritt-für-Schritt-Anleitung:
-
Behälter tarieren: Stellen Sie ein leeres, verschließbares Gefäß auf die Waage und tarieren Sie diese.[9]
-
Pulver transferieren: Überführen Sie im Abzug die ungefähre Menge des Pulvers in das tarierte Gefäß und verschließen Sie es.[8] Vermeiden Sie das Schütten direkt aus der Flasche, um Staubansammlungen am Gewinde zu verhindern.[7]
-
Exakte Masse bestimmen: Bringen Sie das verschlossene Gefäß zurück zur Waage, um die exakte Masse des Pulvers zu bestimmen.[8]
-
Lösung herstellen: Kehren Sie zum Abzug zurück. Berechnen Sie die erforderliche Menge an Lösungsmittel, um die gewünschte Konzentration zu erreichen, und geben Sie es in das Gefäß.[6]
-
Auflösen: Verschließen Sie das Gefäß und mischen Sie den Inhalt, bis sich das Pulver vollständig gelöst hat. Ultraschall kann bei Bedarf zur Unterstützung des Lösevorgangs eingesetzt werden.[3]
-
Reinigung: Reinigen Sie alle verwendeten Werkzeuge und den Arbeitsbereich. Entsorgen Sie kontaminierte Einwegartikel (z. B. Wiegepapier, Handschuhe) im dafür vorgesehenen Abfallbehälter.[9]
Handhabungs-Workflow für Isoastragalosid IV
References
- 1. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 2. fishersci.com [fishersci.com]
- 3. mt.com [mt.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. web.uri.edu [web.uri.edu]
- 9. ehso.emory.edu [ehso.emory.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
